3-Acrylamidophenylboronic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[3-(prop-2-enoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXDHIJOKEBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149698-08-8 | |
| Record name | Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149698-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50438076 | |
| Record name | 3-Acrylamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99349-68-5 | |
| Record name | 3-Acrylamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acrylamidophenylboronic Acid: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-acrylamidophenylboronic acid (AAPBA), a versatile monomer increasingly utilized in the development of advanced biomaterials. We will delve into its core structure and dual-functionality, and explore its applications in glucose sensing and drug delivery, supported by detailed experimental protocols and quantitative data.
Core Concepts: Structure and Functionality
This compound is an organic compound featuring two key functional moieties: an acrylamide (B121943) group and a phenylboronic acid group. This unique combination allows it to act as a building block for functional polymers with tunable properties.
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C₉H₁₀BNO₃[1][2] |
| Molecular Weight | 190.99 g/mol [1][3] |
| IUPAC Name | [3-(prop-2-enoylamino)phenyl]boronic acid[1] |
| CAS Number | 99349-68-5[1][4] |
| Appearance | White to off-white powder[3] |
| Melting Point | 129-146 °C[3] |
| pKa | ~8.8-9.3[5][6] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Its solubility in water is enhanced when copolymerized with hydrophilic monomers.[3][7] |
The dual functionality of AAPBA is central to its utility:
-
Acrylamide Group: This group readily participates in polymerization reactions, particularly free-radical polymerization. This allows for the incorporation of AAPBA into polymer chains, forming homopolymers or copolymers with other monomers. This versatility in polymerization is fundamental to creating a wide range of functional materials.[8]
-
Phenylboronic Acid Group: This moiety is responsible for the "smart" or "stimuli-responsive" behavior of AAPBA-containing polymers. Boronic acids are known to form reversible covalent bonds with compounds containing cis-diol functionalities, such as glucose and other saccharides.[9] This interaction is pH-dependent, with the binding being more favorable at pH values above the pKa of the boronic acid, where it exists in a more stable, negatively charged tetrahedral configuration.[6]
Applications in Advanced Drug Delivery and Biosensing
The unique properties of AAPBA have led to its extensive use in two primary areas of biomedical research: glucose sensing and controlled drug delivery.
Glucose-Responsive Systems
The ability of the phenylboronic acid group to bind with glucose makes AAPBA an ideal component for developing glucose sensors and glucose-responsive drug delivery systems for diabetes management.
Mechanism of Action:
In an aqueous environment, the phenylboronic acid group exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral form. The tetrahedral form has a higher affinity for diols like glucose. An increase in glucose concentration shifts this equilibrium towards the formation of a boronate-glucose complex.[6] In a polymer network, this shift leads to an increase in the negative charge density, resulting in electrostatic repulsion and swelling of the polymer matrix. This swelling can be harnessed to trigger the release of an encapsulated drug, such as insulin (B600854).
Quantitative Data on Glucose Sensing:
| Polymer System | Glucose Sensing Range | Response Threshold | Swelling Ratio | Reference |
| PHEAA-ran-PAAPBA | 27–468 mg/mL | Not Specified | Not Specified | [7][10][11] |
| P(AAPBA-co-DMAA-co-AAm) | Not Specified | > 200 mg/dL | > 10 times | [12][13] |
| PNIPAM-b-PAPBA | Not Specified | Not Specified | Dissociation of micelles | [5] |
Self-Healing Hydrogels for Tissue Engineering
The reversible nature of the boronate ester bond also allows for the design of self-healing hydrogels. When these hydrogels are damaged, the reversible bonds can reform, restoring the structural integrity of the material. This property is highly desirable in tissue engineering applications where the material needs to withstand mechanical stress and adapt to the dynamic environment of the body. For instance, AAPBA can be copolymerized with acrylamide and cross-linked with a diol-containing polymer like hydroxypropyl guar (B607891) gum to create hydrogels with good mechanical strength and fast self-healing properties.
Experimental Protocols
Synthesis of this compound (AAPBA)
This protocol describes a common method for the synthesis of AAPBA from 3-aminophenylboronic acid and acryloyl chloride.
Materials:
-
3-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve 3-aminobenzene boronic acid monohydrate (e.g., 3.4 g, 21.9 mmol) in a 1:1 mixture of THF and water (e.g., 80 mL) in a round-bottom flask.[7]
-
Cool the solution to 4 °C in an ice-water bath.[7]
-
Slowly add sodium bicarbonate (e.g., 3.7 g, 44.0 mmol) and then acryloyl chloride (e.g., 3.57 mL, 44.1 mmol) to the mixture while stirring.[7]
-
Allow the reaction to warm to room temperature and stir overnight.[7]
-
Remove the THF and water under vacuum to obtain a solid.[7]
-
Dissolve the solid in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, water, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Preparation of a Glucose-Responsive Hydrogel
This protocol outlines the preparation of a glucose-sensitive hydrogel through free-radical polymerization of AAPBA with a comonomer.
Materials:
-
This compound (AAPBA)
-
N-hydroxyethyl acrylamide (HEAA) or another suitable comonomer
-
2,2'-Azobisisobutyronitrile (AIBN) as an initiator
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
Procedure:
-
Dissolve the desired amounts of AAPBA (e.g., 0.5 g, 2.63 mmol) and HEAA (e.g., 5.46 mL, 52.7 mmol) in DMSO (e.g., 35 mL).[7]
-
Add the initiator, AIBN (e.g., 0.022 g, 0.13 mmol).[7]
-
Bubble nitrogen gas through the solution for 1 hour to remove oxygen.[7]
-
Place the reaction vessel in an oil bath at 70 °C for 24 hours under a nitrogen atmosphere.[7]
-
After polymerization, the resulting polymer solution can be purified by dialysis against deionized water and then lyophilized to obtain the dry hydrogel.
In Vitro Insulin Release from a Glucose-Responsive Nanoparticle System
This protocol describes a general procedure to evaluate the glucose-responsive release of insulin from AAPBA-based nanoparticles.[14]
Materials:
-
Insulin-loaded AAPBA-based nanoparticles
-
Phosphate buffer solution (PBS), pH 7.4
-
Glucose solutions of varying concentrations (e.g., 0, 1, 2, 3 mg/mL)
-
Shaking incubator
Procedure:
-
Suspend a known amount of insulin-loaded nanoparticles (e.g., 5 mg) in a specific volume of PBS (e.g., 20 mL) containing different glucose concentrations.[14]
-
Incubate the suspensions at 37 °C with gentle shaking (e.g., 100 rpm).[14]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium of the same glucose concentration to maintain a constant volume.
-
Analyze the concentration of insulin in the collected samples using a suitable method, such as HPLC or a BCA protein assay.
-
Plot the cumulative percentage of insulin released as a function of time for each glucose concentration.
Conclusion
This compound is a highly versatile monomer with significant potential in the fields of biomedical engineering and drug delivery. Its unique dual-functionality allows for the creation of "smart" polymers that can respond to specific biological stimuli, most notably glucose. The ability to fine-tune the properties of these polymers through copolymerization and cross-linking opens up a wide range of possibilities for the development of advanced glucose sensors, self-regulated insulin delivery systems, and self-healing materials for tissue regeneration. Further research into the optimization of the binding kinetics, mechanical properties, and biocompatibility of AAPBA-based materials will undoubtedly lead to new and innovative solutions for pressing healthcare challenges.
References
- 1. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H10BNO3) [pubchemlite.lcsb.uni.lu]
- 3. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]
- 7. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 14. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenylboronic Acid (3-APBA) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA), also known as 3-aminobenzeneboronic acid, is a versatile organic compound that has garnered significant attention across various scientific disciplines. Its unique bifunctional nature, possessing both an amine group and a boronic acid moiety, makes it a valuable building block in organic synthesis and materials science. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is extensively exploited in the development of glucose-sensitive systems.
In the realm of drug development and biomedical research, 3-APBA is a critical monomer for creating "smart" polymers. These polymers can respond to changes in glucose concentration, making them ideal candidates for self-regulated insulin (B600854) delivery systems for diabetes therapy.[1][2][3] Furthermore, its ability to interact with saccharides is utilized in developing biosensors for bacterial detection.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of 3-APBA and its widely used derivative, 3-acrylamidophenylboronic acid (AAPBA), offering detailed protocols and data for laboratory application.
Physicochemical Properties of 3-Aminophenylboronic Acid
A summary of the key physicochemical properties of 3-APBA is presented below. The compound is typically available as a monohydrate, which is more stable for long-term storage.[6]
| Property | Value | Reference |
| IUPAC Name | (3-aminophenyl)boronic acid | [7] |
| Synonyms | 3-APBA, m-Aminobenzeneboronic acid | [7] |
| Molecular Formula | C₆H₈BNO₂ | [5][7] |
| Molecular Weight | 136.94 g/mol | [5] |
| Appearance | Beige to brown crystalline powder or crystals | [8] |
| Melting Point | 225 °C | [5] |
| CAS Number | 30418-59-8 | [5][7] |
| Solubility | Soluble in DMSO and methanol | [9] |
Synthesis of 3-Aminophenylboronic Acid (3-APBA)
Several synthetic routes to 3-APBA have been reported. A common and effective method involves a palladium-catalyzed coupling reaction followed by reduction and hydrolysis, which is suitable for large-scale production due to its operational simplicity and the high purity of the resulting product.[6]
Experimental Protocol: Palladium-Catalyzed Synthesis
This method proceeds in two main steps within a single pot: a coupling reaction to form an intermediate, followed by a quenching step that simultaneously reduces the nitro group and hydrolyzes the ester.[6]
-
Coupling Reaction : 3-Nitrobenzophenone and bis(catecholato)diboron (B79384) are reacted in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an organic solvent such as DMSO, DMF, or dioxane. The mixture is heated to facilitate the coupling reaction, forming the 3-nitrophenylboronic acid catechol ester intermediate.[6]
-
Reduction and Hydrolysis : After the coupling reaction is complete, the mixture is cooled. Water is then added directly to the reaction solution to quench the reaction. This step serves a dual purpose: the nitro group is reduced to an amine, and the boronic ester is hydrolyzed to the desired 3-aminophenylboronic acid.[6]
-
Purification : The product is worked up by adding an acid to move the aminated product into the aqueous layer. After separating the layers, a base is added to the aqueous layer to neutralize it. The final product is then extracted using an organic solvent and isolated by desolventizing.[6] For long-term stability, the product can be prepared as a hydrate.[6]
Caption: Workflow for the synthesis of 3-APBA.
Synthesis of this compound (AAPBA) Monomer
For applications in polymer science, such as the creation of glucose-responsive hydrogels, 3-APBA is often converted into a polymerizable monomer. The most common derivative is this compound (AAPBA), which contains a vinyl group suitable for radical polymerization.
Experimental Protocol: Acryloyl Chloride Method
This protocol describes the reaction of 3-APBA with acryloyl chloride to form the AAPBA monomer.[10]
-
Dissolution : Dissolve 3-aminophenylboronic acid (1 equivalent, e.g., 21.9 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Base Addition : Add sodium bicarbonate (2.2 equivalents, e.g., 48.2 mmol) to the solution and cool the mixture to below 5°C in an ice bath.
-
Acylation : Slowly add a solution of acryloyl chloride (2.2 equivalents, e.g., 48.3 mmol) in anhydrous THF dropwise over 1 hour, maintaining the low temperature.
-
Reaction : Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Work-up : Remove the THF under vacuum. Add ethyl acetate (B1210297) to the remaining solution and stir. Wash the organic layer sequentially with water and brine.
-
Purification : Remove the ethyl acetate under vacuum. Add deionized water to the solid residue and heat at 80°C until a clear solution forms. Filter the hot solution and cool it to below 10°C to induce crystallization.
-
Isolation : Collect the white solid by filtration and recrystallize from deionized water. Dry the final product in a vacuum oven to yield pure AAPBA (yield reported as 36.7%).[10]
Caption: Workflow for the synthesis of AAPBA monomer.
Characterization of 3-APBA
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-APBA monomer. Standard analytical techniques include NMR, FTIR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹¹B NMR are particularly informative for 3-APBA.
-
¹H NMR : Provides information on the protons in the molecule, confirming the aromatic ring substitution pattern and the presence of amine and hydroxyl groups.[11]
-
¹¹B NMR : Confirms the presence and coordination state of the boron atom. In solid-state ¹¹B MAS NMR, signals for both trigonal (B[10]) and tetrahedral (B) boron may be observed.[11]
| ¹H NMR (in DMSO-d₆) | ¹¹B MAS NMR (Solid State) |
| Signals corresponding to aromatic protons. | B[10] signal observed. |
| Signal for -NH₂ protons. | B signal at ~1.9 ppm (indicates OH⁻ coordination).[11] |
| Signal for -B(OH)₂ protons. | Ratio of B[10] to B can be determined (e.g., 83.3% to 16.7%).[11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-APBA will show characteristic absorption bands confirming its structure.[4][8]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amine group) |
| ~3200 | O-H stretching (boronic acid) |
| ~1600 | N-H bending (amine group) |
| ~1400-1300 | B-O stretching |
| ~1100-1000 | B-C stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of 3-APBA. The experimental mass spectrum, including the isotopic distribution pattern characteristic of boron, should match the simulated spectrum.[11]
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻. |
| High-Resolution MS (HRMS) | Provides the exact mass, confirming the molecular formula C₆H₈BNO₂ (Monoisotopic Mass: 137.0648087 Da).[7] |
Functional Pathway: Reversible Glucose Binding
A primary application of 3-APBA-containing materials in drug development is for glucose-sensing. This function relies on the reversible reaction between the boronic acid group and the cis-diol groups of glucose. In an aqueous environment at physiological pH, the trigonal, uncharged boronic acid exists in equilibrium with a more stable tetrahedral, anionic boronate ester when complexed with a diol like glucose.[12] This reversible binding event can trigger a macroscopic change in a polymer network, such as swelling or shrinking, to release an encapsulated drug like insulin.[1][2]
Caption: Reversible binding of 3-APBA with glucose.
Conclusion
3-Aminophenylboronic acid is a cornerstone monomer for the development of advanced functional materials, particularly in the biomedical field. Its synthesis is well-established, offering routes that can be scaled for industrial production. The characterization of 3-APBA and its derivatives like AAPBA is straightforward using standard analytical techniques, which reliably confirm structure and purity. The unique, reversible diol-binding capability of the boronic acid moiety provides a powerful mechanism for creating stimuli-responsive systems, paving the way for innovations in glucose-sensing and automated drug delivery for diabetes management. This guide provides the fundamental protocols and data necessary for researchers to synthesize, characterize, and utilize this important chemical building block.
References
- 1. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-アミノフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminophenylboronic acid monohydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Principles of Phenylboronic Acid-Diol Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical principles governing the reversible covalent interaction between phenylboronic acids (PBAs) and diols. This interaction is pivotal in fields ranging from molecular sensing and diagnostics to drug delivery and the creation of stimuli-responsive materials. We will explore the thermodynamics and kinetics of this interaction, the critical factors influencing its stability, and the experimental methodologies used for its characterization.
Core Principles of the Phenylboronic Acid-Diol Interaction
The interaction between a phenylboronic acid and a compound containing a 1,2- or 1,3-diol is a reversible esterification reaction that forms a cyclic boronate ester. This dynamic covalent chemistry is highly selective and can occur under aqueous conditions, making it exceptionally useful for biological applications.
The Role of pH and pKa
The equilibrium of this reaction is critically dependent on the pH of the solution. Phenylboronic acid exists in an equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). The tetrahedral form is a stronger Lewis acid and preferentially binds with diols.
The binding constant for diol complexation generally increases as the pH rises above the pKa of the boronic acid, due to the increased population of the more reactive tetrahedral boronate species.[1] However, the relationship is not linear; an optimal binding pH often exists, which is influenced by the pKa values of both the boronic acid and the diol.[2] Electron-withdrawing substituents on the phenyl ring decrease the pKa of the boronic acid, which can enhance binding affinity at physiological pH.[3]
Caption: pH-dependent equilibrium of phenylboronic acid and its interaction with a diol.
Structural Factors Influencing Binding Affinity
The stability of the resulting boronate ester is governed by several structural factors of both binding partners:
-
Diol Structure: The relative orientation of the hydroxyl groups is crucial. cis-Diols on a rigid five-membered ring (e.g., furanose sugars) generally exhibit higher affinity than those on six-membered rings or flexible acyclic diols.[4] Aromatic diols, such as catechols, typically form significantly more stable complexes than aliphatic diols like sugars, often by three orders of magnitude.[5]
-
Sugar Isomers: For saccharides, the binding affinity is highly dependent on the specific isomeric form present in solution. For example, β-D-fructofuranose is the primary fructose (B13574) isomer that binds with high affinity.[6]
-
Steric Hindrance: Bulky substituents on either the phenylboronic acid or the diol can sterically hinder the formation of the cyclic ester, thereby reducing the binding affinity.
Quantitative Data on PBA-Diol Interactions
The binding affinity is quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). The strength of the boronic acid is quantified by its pKa. The following tables summarize representative data for various phenylboronic acids and their interactions with common diols.
Table 1: pKa Values of Selected Phenylboronic Acids
| Phenylboronic Acid Derivative | Substituent | pKa Value | Reference(s) |
| Phenylboronic acid | -H | 8.8 | [3] |
| 4-Fluorophenylboronic acid | 4-F | 8.6 | [3] |
| 4-Acetylphenylboronic acid | 4-COCH₃ | 7.7 | [3] |
| 4-Formylphenylboronic acid | 4-CHO | 7.6 | [3] |
| 3-Nitrophenylboronic acid | 3-NO₂ | 7.1 | [3] |
| 3,4,5-Trifluorophenylboronic acid | 3,4,5-F₃ | 6.8 | [3] |
| 2-Fluoro-5-nitrophenylboronic acid | 2-F, 5-NO₂ | 6.0 | [3] |
Table 2: Association Constants (Kₐ) for PBA Interactions with Diols at pH 7.4
| Phenylboronic Acid | Diol | Kₐ (M⁻¹) | Reference(s) |
| 3-Aminophenylboronic acid | D-Glucose | 8.7 | [5] |
| 3-Aminophenylboronic acid | D-Galactose | 14 | [5] |
| 3-Aminophenylboronic acid | D-Mannose | 23 | [5] |
| 3-Aminophenylboronic acid | D-Fructose | 435 | [5] |
| 3-Aminophenylboronic acid | Catechol | 2,750 | [5] |
| 3-Aminophenylboronic acid | Dopamine | 2,190 | [5] |
| Phenylboronic acid | D-Fructose | 1700 | [7] |
| Phenylboronic acid | D-Glucose | 9.1 | [7] |
Experimental Protocols for Characterization
Several biophysical techniques are employed to quantify the thermodynamics and kinetics of PBA-diol interactions. Below are detailed protocols for two common methods.
Protocol: Alizarin Red S (ARS) Fluorescence Competition Assay
This method is widely used to determine the binding constant of a non-fluorescent diol by measuring its ability to displace the fluorescent dye Alizarin Red S (ARS) from its complex with a PBA.[8] The ARS-PBA complex is highly fluorescent, while free ARS is not.[9]
Materials:
-
Phenylboronic acid (PBA) stock solution (e.g., 10 mM in DMSO).
-
Alizarin Red S (ARS) stock solution (e.g., 1 mM in water).
-
Competing diol (e.g., fructose) stock solution of known concentration.
-
Assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.4).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation λ ≈ 460-495 nm, Emission λ ≈ 590-610 nm).
Methodology:
-
Preparation of ARS-PBA Complex: Prepare a working solution of the ARS-PBA complex in the assay buffer. Final concentrations are typically in the low micromolar range (e.g., 1 µM ARS and 10 µM PBA). The excess PBA ensures most of the ARS is in the bound, fluorescent state.
-
Prepare Diol Dilutions: Create a serial dilution of the competing diol in the assay buffer, covering a wide concentration range (e.g., from 0 to 100 mM for fructose).
-
Assay Setup: To the wells of the microplate, add a fixed volume of the ARS-PBA complex solution.
-
Competition: Add an equal volume of each diol dilution to the wells. Include a control with buffer only (no diol).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 5-10 minutes).
-
Measurement: Measure the fluorescence intensity in each well using the plate reader.
-
Data Analysis:
-
Plot the fluorescence intensity (I) as a function of the competing diol concentration [Diol].
-
The data can be fit to a competitive binding equation to determine the binding constant (Kₐ) of the diol. The Kₐ for the PBA-ARS interaction must be determined separately in a direct titration.
-
Caption: Workflow for a competitive fluorescence binding assay using Alizarin Red S (ARS).
Protocol: pKa Determination and Diol Binding by ¹¹B NMR Spectroscopy
¹¹B NMR is a direct method to observe the state of the boron atom. The sp² hybridized trigonal boronic acid has a chemical shift (δ) around 28-30 ppm, while the sp³ hybridized tetrahedral boronate or boronate ester shifts significantly upfield to around 3-9 ppm.[10][11]
Materials:
-
Phenylboronic acid derivative.
-
Diol of interest.
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
D₂O for locking.
-
NMR tubes.
-
NMR spectrometer with a boron probe.
Methodology for pKa Determination:
-
Sample Preparation: Prepare a series of samples, each containing a fixed concentration of the PBA (e.g., 20 mM) in buffers of varying pH. Add a small amount of D₂O to each.
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.
-
Data Analysis:
-
Observe the chemical shift of the boron signal as a function of pH. A single peak that shifts upfield with increasing pH will be observed.
-
Plot the chemical shift (δ) versus pH.
-
Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa of the boronic acid.
-
Methodology for Diol Binding:
-
Sample Preparation: At a fixed pH (typically above the PBA's pKa), prepare a series of samples with a constant concentration of PBA and increasing concentrations of the diol (e.g., 0 to 10 molar equivalents).
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.
-
Data Analysis:
-
Two distinct peaks may be observed: one for the free boronate and one for the boronate ester. Alternatively, if the exchange is fast on the NMR timescale, a single, population-averaged peak will be observed that shifts upon diol addition.
-
Calculate the mole fraction of the bound and unbound species by integrating the respective peaks (for slow exchange) or by analyzing the chemical shift of the averaged peak (for fast exchange).
-
Use this information to calculate the binding constant Kₐ.[12]
-
Application Example: PBA-Based Glucose Sensing
A prominent application of PBA-diol chemistry is in continuous glucose monitoring. Sensors are often based on a polyacrylamide hydrogel functionalized with PBA moieties.[1][13]
Signaling Mechanism:
-
At physiological pH (~7.4), the PBA groups within the hydrogel are largely in the neutral, trigonal state.
-
When glucose is present, it binds to the PBA, forming a cyclic boronate ester.
-
The resulting glucose-boronate ester is significantly more acidic than the parent boronic acid, causing it to become negatively charged (anionic).
-
This increase in fixed negative charges within the hydrogel matrix creates an influx of counter-ions and water due to increased Donnan osmotic pressure.[1][2]
-
The influx of water causes the hydrogel to swell. This volumetric change can be detected by various transduction methods (e.g., optical diffraction, pressure), providing a signal proportional to the glucose concentration.[13][14]
Caption: Signaling pathway of a hydrogel-based phenylboronic acid glucose sensor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. par.nsf.gov [par.nsf.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Boronic acids as fructose sensors. Structure determination of the complexes involved using 1JCC coupling constants | Semantic Scholar [semanticscholar.org]
- 7. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa of 3-Acrylamidophenylboronic Acid
This technical guide provides a comprehensive exploration of the acid dissociation constant (pKa) of 3-Acrylamidophenylboronic acid (3-APB), a versatile monomer crucial in the development of stimuli-responsive materials. For researchers, scientists, and professionals in drug development, understanding the pKa of 3-APB is fundamental to harnessing its pH-dependent behaviors for applications such as glucose sensors, self-regulated insulin (B600854) delivery systems, and boronate affinity chromatography.[1][2]
Core Properties and pKa of this compound
This compound (3-APB) is a functional monomer that possesses both a polymerizable acrylamide (B121943) group and a pH-responsive phenylboronic acid moiety.[3] The boronic acid group can exist in equilibrium between an uncharged, trigonal planar state and a negatively charged, tetrahedral boronate form.[4] This transition is pH-dependent and is the cornerstone of its utility in smart materials. The pKa is the pH at which these two forms are present in equal concentrations.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below. The reported pKa values vary slightly across different studies, which can be attributed to variations in experimental conditions such as solvent, temperature, and ionic strength.
| Property | Value | Significance | Source(s) |
| pKa | ~9.0 - 9.3 | Defines the pH range for the transition from the hydrophobic boronic acid to the hydrophilic boronate form. | [4][5][6] |
| Predicted pKa | 8.05 ± 0.10 | Computationally derived value, useful for theoretical modeling. | [1] |
| Binding pH | ~6.5 | Effective pH for binding diols when immobilized on a silica (B1680970) hybrid monolith. | [2] |
| Molecular Formula | C₉H₁₀BNO₃ | Indicates the elemental composition of the molecule. | [1][7] |
| Molecular Weight | 190.994 g/mol | Important for stoichiometric calculations in synthesis and polymerization. | [1] |
| Melting Point | 129-146°C | A basic physical characteristic of the compound in its solid state. | [1] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | Provides an estimate of the compound's density. | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and application of 3-APB's properties. Below are protocols for its synthesis and pKa determination.
Protocol 1: Synthesis of this compound
This protocol is adapted from methods involving the reaction of 3-aminophenylboronic acid with acryloyl chloride.[4][5]
Materials:
-
3-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Magnetic stir bar and stirrer
-
Round-bottom flask (250 mL)
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid monohydrate (e.g., 3.16 g, 20 mmol) in a 1:1 mixture of THF (40 mL) and water (40 mL).[4]
-
Add sodium bicarbonate (e.g., 3.36 g, 40 mmol) to the solution.[4]
-
Cool the flask in an ice-water bath to 0-5 °C.[4]
-
While maintaining the low temperature, slowly add acryloyl chloride (e.g., 3.77 g, 40 mmol) dropwise to the stirred solution.[4]
-
Allow the reaction to stir for 4 hours, gradually warming to room temperature.[4]
-
Remove the THF from the reaction mixture using a rotary evaporator.[4]
-
A solid crude product will be obtained. Add ethyl acetate (50 mL) and stir the solid for 2 hours to wash away impurities.[4]
-
Filter the solid product, wash with a small amount of cold water, and dry under a vacuum to yield the final white crystalline product.
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of acids and bases by measuring the pH of a solution as a titrant is added.[8][9]
Materials & Equipment:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove CO₂
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Constant temperature bath (25 ± 1 °C)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a jacketed beaker maintained at 25 °C and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Visualizations: Workflows and Chemical Equilibria
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Workflow for pKa determination of 3-APB.
Caption: pH-dependent equilibrium of 3-APB.
References
- 1. This compound|lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
A Comprehensive Technical Guide to the Solubility of 3-Acrylamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 3-Acrylamidophenylboronic acid (3-APB), a versatile monomer increasingly utilized in the development of advanced materials for biomedical applications. Due to its unique dual functionality, featuring both an acrylamide (B121943) moiety for polymerization and a phenylboronic acid group for reversible diol binding, understanding its solubility is critical for its application in drug delivery systems, glucose sensors, and responsive hydrogels. This document synthesizes available qualitative solubility information, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for solubility testing and application pathways.
Introduction to this compound
This compound (3-APB) is a functional monomer that has garnered significant attention in materials science and biotechnology.[1] Its acrylamide group allows it to readily participate in polymerization reactions, while the phenylboronic acid group can form reversible covalent bonds with cis-diols, a characteristic famously exploited for glucose sensing. This dual nature makes 3-APB a key component in the design of "smart" polymers that can respond to specific biological cues.[1] The effectiveness of 3-APB in these applications is intrinsically linked to its solubility in various solvent systems, which dictates the conditions for polymerization, purification, and formulation.
Solubility Profile of this compound
Table 1: Summary of Qualitative Solubility of this compound
| Solvent/Solvent System | Solubility | Context/Reference |
| Tetrahydrofuran (THF) / Water (1:1 v/v) | Soluble | Used as a solvent for the synthesis of 3-APB.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for the free radical polymerization of 3-APB.[2] |
| Dimethylformamide (DMF) / Water (95:5 v/v) | Soluble | Employed as a solvent for the RAFT polymerization of 3-APB.[4][5] |
| Water | Limited Solubility | A similar compound, 3-Methacrylamidophenylboronic acid, is reported to have limited solubility in water.[6] The acrylamido group in 3-APB is hydrophilic, which may enhance water solubility to some extent. |
| Polar Organic Solvents (e.g., DMF, Dichloromethane) | Likely Soluble | 3-Methacrylamidophenylboronic acid is soluble in these solvents.[6] It is noted that the polymer of 3-APB has limited solubility, but this is improved by protecting the boronic acid group, rendering it soluble in DMF.[4] |
| Polyacrylamide-Urea Mix | Soluble | A product review mentioned that a fine powder form of 3-APB is easy to dissolve in this mixture for electrophoresis gel preparation. |
It is important to note that the solubility of boronic acids can be influenced by pH, as the boronic acid moiety can exist in equilibrium between a neutral trigonal form and an anionic tetrahedral form. The latter, typically formed at higher pH, can exhibit different solubility characteristics.
Experimental Protocol for Determining Quantitative Solubility
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound, based on established methods for organic compounds.
Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for 3-APB.
-
Use a UV detector set at a wavelength where 3-APB has maximum absorbance.
-
Prepare a series of standard solutions of 3-APB of known concentrations to generate a calibration curve.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of 3-APB in each solvent.
-
Prepare a series of standard solutions of 3-APB in each solvent to generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted samples.
-
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 3-APB in the diluted samples.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizing Workflows and Applications
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Application Pathway: Glucose Sensing Mechanism
This compound is a cornerstone monomer for the development of glucose-responsive materials. The following diagram illustrates the fundamental principle of its application in glucose sensing.
Conclusion
This compound is a monomer of significant interest with a solubility profile that is crucial for its successful application. While quantitative data is sparse, qualitative assessments indicate its solubility in common organic solvents used in polymer synthesis, such as THF, DMSO, and DMF, particularly in aqueous mixtures. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining the precise solubility of 3-APB in specific solvent systems relevant to their work. A thorough understanding and experimental determination of its solubility will continue to be a key factor in unlocking the full potential of 3-APB in the next generation of smart biomaterials.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 6. Buy 3-Methacrylamidophenylboronic acid (EVT-331956) | 48150-45-4 [evitachem.com]
Early Studies on 3-Aminophenylboronic Acid in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the incorporation of 3-aminophenylboronic acid (3-APBA) into polymeric structures. It focuses on the early studies that established the synthesis, characterization, and application of these polymers, particularly in the realm of glucose-responsive materials for drug delivery. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a comprehensive resource.
Core Concepts: The Significance of 3-APBA in Polymer Chemistry
3-Aminophenylboronic acid (3-APBA) has emerged as a crucial monomer in the development of "smart" polymers due to the unique ability of its boronic acid moiety to reversibly bind with cis-diols, such as those found in glucose. This interaction is pH-dependent and forms the basis for designing polymers that can respond to changes in glucose concentration, making them highly valuable for applications like self-regulated insulin (B600854) delivery systems.[1][2] Early research in this area focused on synthesizing polymers that could exhibit a significant and reversible change in their physical properties, such as swelling or solubility, in response to physiologically relevant glucose levels.
Glucose-Responsive Mechanism
The fundamental principle behind the glucose-responsive behavior of 3-APBA-containing polymers lies in the equilibrium between the uncharged, trigonal boronic acid and the charged, tetrahedral boronate ion.[3] In an aqueous environment, the boronic acid group exists in this equilibrium. The binding of a diol, like glucose, shifts this equilibrium towards the charged boronate form, increasing the hydrophilicity and charge density of the polymer chain. This change in charge and hydrophilicity drives macroscopic changes in the polymer, such as the swelling of a hydrogel or the dissolution of a polymer assembly.[1]
Synthesis of 3-APBA-Containing Polymers
Early studies predominantly focused on the synthesis of copolymers of 3-APBA with other functional monomers, such as N-isopropylacrylamide (NIPAM), to create environmentally sensitive hydrogels. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization emerged as a key technique for synthesizing well-defined block copolymers with controlled molecular weights and low polydispersity.[4]
Synthesis of 3-Acrylamidophenylboronic Acid (3-AAPBA) Monomer
A common precursor for polymerization is the acrylamide (B121943) derivative of 3-APBA (3-AAPBA).
Experimental Protocol:
-
Dissolve 3-aminophenylboronic acid monohydrate (e.g., 21.9 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.[4][5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium bicarbonate (e.g., 44.0 mmol) to the solution.
-
Slowly add acryloyl chloride (e.g., 44.1 mmol) to the mixture while stirring.
-
Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Remove the THF via vacuum evaporation.
-
The crude product can be further purified by stirring in ethyl acetate, followed by filtration and washing of the organic layer.[6]
RAFT Polymerization of 3-AAPBA-Containing Copolymers
A representative example is the synthesis of poly(N-isopropylacrylamide)-block-poly(this compound) (PNIPAM-b-PAPBA).
Experimental Protocol:
-
Synthesis of PNIPAM Macro-Chain Transfer Agent (CTA):
-
A mixture of NIPAM, a RAFT agent (e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) - DMP), and an initiator (e.g., 2,2′-azobisisobutyronitrile - AIBN) is prepared in a suitable solvent like anhydrous dimethylformamide (DMF).[4]
-
The solution is degassed through several freeze-pump-thaw cycles.
-
The polymerization is carried out at an elevated temperature (e.g., 70°C) for a specific duration.[4]
-
The resulting PNIPAM macro-CTA is purified, often by precipitation in a non-solvent like cold ether.
-
-
Chain Extension with 3-AAPBA:
-
The purified PNIPAM macro-CTA is dissolved in a solvent mixture (e.g., DMF/water) along with the 3-AAPBA monomer and AIBN.[6]
-
The reaction mixture is again deoxygenated.
-
The polymerization is conducted at a controlled temperature (e.g., 70°C) until a desired conversion is reached.[6]
-
The final block copolymer is purified by precipitation.
-
Quantitative Data from Early Studies
The following tables summarize key quantitative data extracted from seminal studies on 3-APBA-containing polymers.
Polymer Synthesis and Characterization
| Polymer System | Monomer/CTA/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PAPBA | [APBA]:[DDMAT]:[AIBN] = 50:1:0.2 | 7 | 70 | 6,200 | 1.08 | [6] |
| PNIPAM-b-PAPBA | [APBA]/[macro-CTA]/[AIBN] = 20:1:0.1 | Not Specified | Not Specified | 19,200 | 1.22–1.39 | [4] |
Note: Mn (Number-average molecular weight), PDI (Polydispersity Index), PAPBA (poly(this compound)), DDMAT (2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid), AIBN (2,2′-azobisisobutyronitrile).
Glucose-Responsive Properties
| Polymer System | Condition | Property Measured | Change Observed | Glucose Conc. | Reference |
| P(NIPAM-PBA) microgels (10 mol% PBA) | Room Temperature | Hydrodynamic Diameter | Swelling | Not Specified | [3] |
| P(NIPAM-PBA) microgels | Increased Temperature | Volume Phase Transition | Two-stage transition | In the presence of glucose | [1][3] |
| PHEAA-ran-PAAPBA | 25°C, pH 7.4 | Kinematic Viscosity | Increase | 27-468 mg/mL | [5][7] |
| P(AAPBA-co-DMAA-co-AAm) hydrogel | 37°C, pH 7.4 | Swelling Ratio | >10 times | >200 mg/dL | [8] |
| p(MPBA-co-AAm) hydrogel | Varying pH | Swelling | Monotonic increase with pH | 0-100 mM |
Note: P(NIPAM-PBA) (poly(N-isopropylacrylamide-co-phenylboronic acid)), PHEAA-ran-PAAPBA (poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid), P(AAPBA-co-DMAA-co-AAm) (poly(this compound-co-N,N-dimethylacrylamide-co-acrylamide)), p(MPBA-co-AAm) (poly(methacrylamidophenylboronic acid-co-acrylamide)).
Applications in Drug Delivery and Beyond
The primary driver for the development of 3-APBA-containing polymers was their potential for self-regulated drug delivery, particularly for insulin. The concept involves encapsulating insulin within a 3-APBA-based hydrogel or nanoparticle. At low glucose levels, the polymer remains in a collapsed or aggregated state, retaining the drug. As blood glucose rises, the polymer swells or disassembles, releasing the encapsulated insulin.[9]
Beyond insulin delivery, early research also explored other applications, including:
-
Bacterial Detection: Utilizing the interaction between boronic acid and the diol-containing polysaccharides on bacterial cell walls for sensor development.[10][11]
-
Boron Neutron Capture Therapy (BNCT): Developing boron-rich nanoparticles for targeted cancer therapy.[12]
-
Electrochemical Biosensors: Creating enzyme-free sensors for detecting glycated hemoglobin (HbA1c), a key diabetic marker.[13]
Conclusion
The early studies on 3-aminophenylboronic acid in polymer chemistry laid a robust foundation for the now-burgeoning field of glucose-responsive materials. Through controlled polymerization techniques like RAFT, researchers were able to synthesize well-defined polymers and demonstrate their sensitivity to glucose at physiological conditions. This pioneering work has paved the way for the ongoing development of sophisticated drug delivery systems, diagnostic tools, and other advanced biomedical technologies. The detailed experimental protocols and quantitative data from these initial investigations remain a valuable resource for scientists and engineers continuing to innovate in this exciting area.
References
- 1. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and volume phase transitions of glucose-sensitive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of phenylboronic acid-modified polymer nanoparticles that exert excellent BNCT therapeutic effect on sialic acid over expressing tumors [inis.iaea.org]
- 13. Using poly(3-aminophenylboronic acid) thin film with binding-induced ion flux blocking for amperometric detection of hemoglobin A1c - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acrylamidophenylboronic Acid (CAS Number: 99349-68-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acrylamidophenylboronic acid (CAS No. 99349-68-5), also known as (3-(acryloylamino)phenyl)boronic acid, is a versatile bifunctional monomer that has garnered significant attention in the fields of materials science, biotechnology, and drug delivery. Its unique molecular architecture, incorporating both a polymerizable acrylamide (B121943) group and a diol-binding phenylboronic acid moiety, allows for the synthesis of "smart" polymers that can respond to specific biological stimuli, most notably glucose. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and logical workflows.
Chemical Information and Properties
This compound is a white to off-white crystalline powder. The presence of the boronic acid group allows for reversible covalent interactions with cis-diols, a characteristic that is central to its utility in glucose sensing and drug delivery systems.[1][2] The acrylamide functional group provides a reactive handle for polymerization, enabling its incorporation into various polymer backbones.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀BNO₃ | [4][5] |
| Molecular Weight | 190.99 g/mol | [4][5] |
| Melting Point | 129-146 °C | [5] |
| pKa | 8.05 ± 0.10 (Predicted) | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Storage Temperature | 2-8 °C | [5] |
| Solubility | Soluble in water and polar organic solvents such as DMSO and THF.[7] Limited solubility in nonpolar organic solvents. | [7][8] |
Spectral Data
-
¹H NMR (DMSO-d₆): δ 10.06 (s, 1H, NH), 8.01 (s, 2H, B-(OH)₂), 7.86, 7.81–7.78, 7.49–7.47, 7.29–7.24 (s, d, d, t, 1H each, ArH), 6.48–6.39 (2d, 1H, vinyl CH₂), 6.26–6.19 (dd, 1H, vinyl CH₂), 5.73–5.69 (dd, 1H, vinyl CH).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H, C=O (amide), and B-O bonds.[4]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of functional polymers.
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-aminophenylboronic acid and acryloyl chloride.[6]
Materials:
-
3-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3.90 g (21.9 mmol) of 3-aminophenylboronic acid in a mixture of 66 mL of THF and 66 mL of deionized water.
-
Add 4.05 g (48.2 mmol) of sodium bicarbonate to the solution.
-
Cool the flask in an ice bath to below 5 °C with constant stirring.
-
Slowly add a solution of 4.36 g (48.3 mmol) of acryloyl chloride in 7 mL of anhydrous THF dropwise over 1 hour.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from hot water to obtain pure this compound as a white to off-white solid.
Synthesis of a Glucose-Responsive Block Copolymer for Insulin (B600854) Delivery
This protocol details the synthesis of poly(this compound)-block-poly(N-vinylcaprolactam) nanoparticles via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for glucose-sensitive insulin delivery.[8]
Materials:
-
This compound (AAPBA)
-
N-Vinylcaprolactam (NVCL)
-
S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate (DDATC) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Reaction tube
-
Oil bath
-
Nitrogen source
Procedure:
-
Synthesis of p(AAPBA) macro-RAFT agent:
-
In a 50 mL reaction tube, dissolve 1000 mg of AAPBA, 10 mg of DDATC, and 1 mg of AIBN in 1 mL of DMF.
-
Purge the solution with nitrogen for 30 minutes.
-
Place the sealed tube in an oil bath at 70 °C for 12 hours.
-
Terminate the reaction by cooling the tube in an ice-water bath.
-
Precipitate the polymer by adding the reaction mixture to diethyl ether.
-
Wash the precipitate with acetone and dry under vacuum to obtain the p(AAPBA) macro-RAFT agent.
-
-
Synthesis of p(AAPBA-b-NVCL) block copolymer:
-
In a reaction tube, dissolve the p(AAPBA) macro-RAFT agent and NVCL monomer in DMF.
-
Add AIBN as the initiator.
-
Deoxygenate the solution by purging with nitrogen.
-
Polymerize at 70 °C for the desired time to achieve the target block length.
-
Purify the block copolymer by precipitation in a non-solvent and drying under vacuum.
-
Preparation of a Self-Healing Hydrogel
This protocol describes the synthesis of a copolymer hydrogel of this compound with N,N-dimethylacrylamide and acrylamide, which exhibits self-healing properties. The boronic acid moieties can form reversible crosslinks, contributing to the self-healing capability.
Materials:
-
This compound (AAPBA)
-
N,N-dimethylacrylamide (DMAA)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
In a vial, dissolve the desired amounts of AAPBA, DMAA, and AAm monomers, along with the crosslinker MBA, in DMSO.
-
Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.
-
Add the initiator, APS, to the monomer solution and mix thoroughly.
-
Add the accelerator, TEMED, to initiate the polymerization.
-
Quickly pour the solution into a mold and allow it to polymerize at room temperature for several hours to form the hydrogel.
-
Immerse the resulting hydrogel in deionized water to remove any unreacted monomers and solvent, allowing it to swell to equilibrium.
Boronate Affinity Gel Electrophoresis
This protocol describes the preparation of a polyacrylamide gel containing this compound for the affinity-based separation of cis-diol-containing molecules like glycoproteins and certain nucleic acids.
Materials:
-
This compound (AAPBA)
-
Acrylamide/bis-acrylamide solution (e.g., 40%)
-
Tris-borate-EDTA (TBE) buffer
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Electrophoresis apparatus
Procedure:
-
Prepare the gel solution by dissolving urea in TBE buffer.
-
Add the acrylamide/bis-acrylamide solution to the urea-TBE mixture.
-
Dissolve this compound in the gel solution with gentle mixing.
-
Initiate polymerization by adding freshly prepared APS solution and TEMED.
-
Immediately pour the gel solution between the glass plates of the electrophoresis cassette and insert the comb.
-
Allow the gel to polymerize completely (typically 30-60 minutes).
-
Assemble the electrophoresis apparatus, fill the reservoirs with running buffer (TBE), and load the samples.
-
Run the gel at a constant voltage or current until the desired separation is achieved.
Representative Suzuki Coupling Reaction
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Reaction flask with condenser
-
Nitrogen atmosphere
Procedure:
-
To a reaction flask equipped with a condenser and under a nitrogen atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and n-propanol.
-
Stir the mixture until all solids are dissolved.
-
Add palladium(II) acetate (e.g., 0.03 eq) and triphenylphosphine (e.g., 0.12 eq).
-
Add a 2M aqueous solution of sodium carbonate (e.g., 1.3 eq).
-
Heat the reaction mixture to reflux (around 100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications
The unique properties of this compound have led to its use in a variety of advanced applications.
-
Glucose-Responsive Drug Delivery: Polymers and hydrogels containing this compound can swell or shrink in response to glucose concentrations, enabling the controlled release of encapsulated drugs, such as insulin.[3][8]
-
Biosensors: The ability of the boronic acid moiety to bind with sugars makes this compound a key component in the development of glucose sensors.[2]
-
Self-Healing Materials: Hydrogels crosslinked through reversible boronate ester bonds can exhibit self-healing properties, making them attractive for applications in tissue engineering and regenerative medicine.[3]
-
Affinity Chromatography and Electrophoresis: Materials functionalized with this compound can be used for the selective separation and analysis of glycoproteins and other cis-diol-containing biomolecules.
-
Organic Synthesis: As a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in organic synthesis.
Conclusion
This compound is a highly valuable and versatile chemical building block for the development of advanced functional materials. Its dual reactivity allows for its incorporation into polymeric structures that can respond to their environment, opening up exciting possibilities in the fields of drug delivery, diagnostics, and materials science. The detailed protocols provided in this guide are intended to facilitate further research and innovation utilizing this remarkable compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acrylamidophenylboronic Acid
Introduction
3-Acrylamidophenylboronic acid (3-AAPBA) is a versatile bifunctional monomer that has garnered significant interest in the fields of materials science, biotechnology, and drug delivery.[1] Its unique structure, incorporating both a polymerizable acrylamide (B121943) group and a diol-binding phenylboronic acid moiety, allows for the creation of "smart" polymers that can respond to changes in glucose concentration.[2] This property makes it a crucial component in the development of glucose sensors, self-regulated drug delivery systems, and responsive hydrogels.[1][2][3]
This document provides detailed protocols for two common methods of synthesizing 3-AAPBA, along with purification techniques and characterization data. The protocols are intended for researchers, scientists, and professionals in drug development.
Synthesis Pathways
There are two primary, well-documented methods for the synthesis of this compound:
-
Reaction with Acryloyl Chloride: This method involves the acylation of 3-aminophenylboronic acid with acryloyl chloride in the presence of a base.[4][5][6][7]
-
Condensation with Acrylic Acid: This approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the amide bond formation between 3-aminophenylboronic acid and acrylic acid.[1][7]
The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.
Experimental Protocols
Method 1: Synthesis via Acryloyl Chloride
This protocol is adapted from procedures described in the literature.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Aminophenylboronic acid monohydrate | 154.98 |
| Acryloyl chloride | 90.51 |
| Sodium bicarbonate (NaHCO₃) | 84.01 |
| Tetrahydrofuran (THF) | - |
| Deionized Water (H₂O) | - |
| Ethyl acetate (B1210297) | - |
| Sodium sulfate (B86663) (Na₂SO₄), anhydrous | 142.04 |
| Brine (saturated NaCl solution) | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid monohydrate (3.4 g, 21.9 mmol) in a mixture of 80 mL of THF and water (1:1 v/v).[6]
-
Cool the flask to below 5°C in an ice-water bath.[5]
-
Slowly add sodium bicarbonate (3.7 g, 44.0 mmol) to the stirred solution.[6]
-
In a separate vessel, prepare a solution of acryloyl chloride (3.57 mL, 44.1 mmol) in anhydrous THF (7 mL).[5][6]
-
Add the acryloyl chloride solution dropwise to the cooled reaction mixture over a period of 1 hour.[5]
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.[5][6]
-
Remove the THF and water under vacuum to obtain an off-white solid.[6]
Purification:
-
Dissolve the solid residue in 50 mL of ethyl acetate.[6]
-
Filter the solution to remove any insoluble impurities.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (15 g).[6]
-
Filter the drying agent and evaporate the ethyl acetate under reduced pressure.[6]
-
Recrystallize the resulting solid from water to yield off-white crystals of this compound.[6] A yield of approximately 65% can be expected.[6]
Method 2: Synthesis via EDCI Coupling
This protocol is based on a condensation reaction facilitated by EDCI.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Aminophenylboronic acid hemisulfate | 186.00 |
| Acrylic acid | 72.06 |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | 191.70 |
| Sodium hydroxide (B78521) (NaOH) | 40.00 |
| Deionized Water (H₂O) | - |
| Diethyl ether | - |
Procedure:
-
Prepare a solution of acrylic acid (0.43 g, 6 mmol) in 4 mL of deionized water. Adjust the pH to 4.8 using a NaOH solution and cool to 4°C.[1]
-
In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid hemisulfate (1.12 g, 6 mmol) in 20 mL of deionized water. Adjust the pH to 4.8 with a NaOH solution.[1]
-
Cool the 3-aminophenylboronic acid solution to 4°C in an ice-water bath.[1]
-
Add EDCI (1.15 g, 6 mmol) to the cooled 3-aminophenylboronic acid solution.[1]
-
Add the pre-cooled acrylic acid solution to the reaction mixture and stir at 4°C for 1 hour.[1]
-
Remove the ice-water bath and allow the reaction to proceed at room temperature for 12 hours.[1]
Purification:
-
Filter the reaction mixture.[1]
-
Extract the product from the filtrate with 20 mL of diethyl ether. Repeat the extraction four times.[1]
-
Combine the ether extracts and remove the solvent by vacuum drying at room temperature to obtain a white solid powder.[1]
-
Dissolve the white powder in 20 mL of water and recrystallize at a low temperature.[1]
-
Filter the crystals and dry them under vacuum at room temperature to obtain the final white crystalline product.[1]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.
¹H NMR Data (300 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 10.06 | s | 1H | NH | [6] |
| 8.01 | s | 2H | B-(OH)₂ | [6] |
| 7.86, 7.81–7.78, 7.49–7.47, 7.29–7.24 | s, d, d, t | 1H each | ArH | [6] |
| 6.48–6.39 | 2d | 1H | vinyl CH₂ | [6] |
| 6.26–6.19 | dd | 1H | vinyl CH₂ | [6] |
| 5.73–5.69 | dd | 1H | vinyl CH | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. A facile strategy for constructing boron-rich polymer nanoparticles via a boronic acid-related reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methacrylamidophenylboronic acid | 48150-45-4 | Benchchem [benchchem.com]
Application Notes and Protocols for RAFT Polymerization of 3-Acrylamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of homo- and block copolymers of 3-Acrylamidophenylboronic acid (3-APBA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, biosensing, and diagnostics.
Introduction
This compound is a functional monomer of significant interest due to the unique properties of the phenylboronic acid (PBA) moiety. PBA can form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes glucose and other biologically relevant sugars. This interaction is the basis for developing "smart" polymers that respond to changes in glucose concentration, making them highly valuable for self-regulated insulin (B600854) delivery systems.[1][2][3][4][5] RAFT polymerization is a particularly suitable method for preparing well-defined PBA-containing polymers.[6][7][8][9]
Applications in Drug Development
Polymers derived from 3-APBA have shown considerable promise in the field of drug development, primarily for:
-
Glucose-Responsive Insulin Delivery: The ability of poly(3-APBA) to respond to varying glucose levels allows for the design of "closed-loop" insulin delivery systems. These systems can release insulin in response to high glucose concentrations and cease release when glucose levels normalize, mimicking the function of a healthy pancreas.[1][3][5]
-
Targeted Drug Delivery: The affinity of boronic acids for sialic acid residues, which are overexpressed on the surface of some cancer cells, can be exploited for targeted drug delivery applications.
-
Biosensors: The glucose-responsive swelling or optical properties of poly(3-APBA) hydrogels and nanoparticles can be utilized for the development of glucose sensors.[2][4]
-
Nasal Drug Delivery: Nanoparticles formed from poly(3-APBA) have been investigated for improving the nasal absorption of protein and peptide drugs like insulin.[10]
Experimental Protocols
This section provides detailed protocols for the synthesis of the 3-APBA monomer and its subsequent polymerization via RAFT.
Synthesis of this compound (3-APBA) Monomer
This protocol is adapted from literature procedures.[7][8]
Materials:
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenylboronic acid (1 equivalent) in a 1:1 mixture of THF and deionized water.
-
Cool the flask to 0-5 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Slowly add acryloyl chloride (2 equivalents) dropwise to the cooled mixture while stirring. Maintain the temperature below 5 °C during the addition.
-
Allow the reaction mixture to stir overnight and gradually warm to room temperature.
-
The reaction product can be extracted using diethyl ether.
-
The crude product is then purified by recrystallization to obtain the final white crystalline 3-APBA monomer.
RAFT Polymerization of 3-APBA to form Homopolymers
This protocol describes a typical RAFT polymerization of 3-APBA to synthesize poly(this compound) (p(AAPBA)).[1][6]
Materials:
-
This compound (3-APBA) (monomer)
-
2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) or S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (DMP) (RAFT agent)[6][7]
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or acetone (B3395972) for precipitation and washing
Procedure:
-
In a reaction tube, dissolve 3-APBA, the RAFT agent (e.g., DDMAT), and AIBN in a mixture of DMF and water (e.g., 95:5 v/v).[6] The molar ratio of [monomer]:[RAFT agent]:[initiator] will determine the target molecular weight. A common ratio is 50:1:0.2.[6]
-
Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the sealed reaction tube in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a set time (e.g., 7-12 hours).[1][6]
-
Quench the polymerization by rapidly cooling the reaction tube in an ice-water bath.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator.
-
Dry the purified p(AAPBA) under vacuum.
Data Presentation
The following table summarizes representative quantitative data from RAFT polymerizations of 3-APBA reported in the literature.
| Monomer:CTA:Initiator Ratio | Polymer | Solvent | Time (h) | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (experimental) ( g/mol ) | PDI (Mw/Mn) | Reference |
| 100:1:0.1 | PAPBA | 95% DMF/5% Water | - | 71 | 19,500 | 19,700 | 1.16 | [9] |
| 200:1:0.1 | PAPBA | 95% DMF/5% Water | - | 74 | 40,600 | 37,800 | 1.16 | [9] |
| 50:1:0.2 | PAPBA | 95% DMF/5% Water | 7 | 70 | - | 6,200 (NMR) | 1.08 (GPC of pinacol (B44631) protected polymer) | [6] |
Note: Experimental molecular weights can be determined by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for RAFT Polymerization of 3-APBA
References
- 1. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-Responsive Hydrogels Based on Phenylboronic Acid | Scientific.Net [scientific.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 6. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel self-assembled poly(this compound)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin - Soft Matter (RSC Publishing) [pubs.rsc.org]
Free Radical Polymerization of 3-Acrylamidophenylboronic Acid (3-APBA): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of 3-acrylamidophenylboronic acid (3-APBA). This monomer is of significant interest in the development of "smart" polymers due to the unique ability of its phenylboronic acid moiety to interact with diols, such as glucose. This property makes poly(3-APBA) and its copolymers highly valuable for a range of biomedical applications, including drug delivery systems, biosensors, and tissue engineering scaffolds.
Applications of Poly(3-APBA)
Polymers derived from 3-APBA have a variety of applications stemming from their stimuli-responsive nature. The primary mechanism underpinning these applications is the reversible covalent bonding between the boronic acid group and diols.
-
Glucose-Responsive Nanoparticles for Insulin Delivery: Poly(3-APBA) can be incorporated into nanoparticles that encapsulate insulin. In the presence of glucose, the boronic acid groups interact with the sugar, leading to changes in the nanoparticle structure and subsequent release of the insulin. This creates a self-regulating system for diabetes management.[1]
-
Self-Healing Hydrogels: 3-APBA can be used as a monomer and a cross-linker to create self-healing hydrogels. These materials have applications in tissue engineering and drug delivery, mimicking the properties of natural tissues and providing a supportive environment for cell growth.[1]
-
Biosensors for Carbohydrate Sensing: Copolymers containing 3-APBA are utilized in biosensors for detecting carbohydrates. The binding of carbohydrates to the boronic acid groups can induce a measurable signal, allowing for the quantification of specific sugars in aqueous solutions.[1]
-
Antibacterial Nanocomposites: Poly(3-APBA) can be used to stabilize silver nanoparticles, creating nanocomposites with significant antibacterial activity against pathogens like Escherichia coli and Listeria monocytogenes.[2]
-
Drug Delivery Vehicles: The stimuli-responsive nature of poly(3-APBA) makes it an excellent candidate for triggered drug delivery systems. Changes in pH or the presence of specific analytes like glucose can trigger the release of encapsulated therapeutic agents.[3][4][5]
Experimental Protocols
Synthesis of this compound (3-APBA) Monomer
This protocol outlines the synthesis of the 3-APBA monomer from 3-aminophenylboronic acid.[6][7][8]
Materials:
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium hydrogen carbonate (or Sodium bicarbonate)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and deionized water.
-
Add sodium hydrogen carbonate to the flask.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acryloyl chloride to the cooled mixture while stirring.
-
Continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Remove the THF from the mixture via vacuum evaporation.
-
The crude product can be further purified by stirring in ethyl acetate.[8]
Free Radical Polymerization of 3-APBA via Reversible Addition-Fragmentation Chain Transfer (RAFT)
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions.[6][7]
Materials:
-
This compound (3-APBA) monomer
-
2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP) or 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) as a chain transfer agent (CTA)
-
2,2′-azobisisobutyronitrile (AIBN) as an initiator
-
Dimethylformamide (DMF)
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the 3-APBA monomer, the CTA (DMP or DDMAT), and the initiator (AIBN) in a 95:5 (v/v) mixture of DMF and deionized water. The molar ratio of monomer:CTA:initiator can be varied to control the polymer molecular weight.[6]
-
Deoxygenate the reaction mixture by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking samples and analyzing for monomer conversion.
-
Quench the polymerization by cooling the flask in liquid nitrogen.
-
The resulting polymer can be purified by precipitation into a non-solvent, such as cold ether, followed by drying under vacuum.[7]
Quantitative Data
The following table summarizes the results from a representative RAFT polymerization of 3-APBA at 70°C in a 95:5 DMF/water mixture.[6]
| [Monomer]:[CTA]:[Initiator] | Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 100:1:0.2 | 150 | 67 | 19,200 | 1.13 |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity index
Visualizations
Workflow for RAFT Polymerization of 3-APBA
Caption: Workflow for the RAFT polymerization of 3-APBA.
Glucose Sensing Mechanism of Poly(3-APBA)
Caption: Interaction of poly(3-APBA) with glucose.
References
- 1. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and characterization of novel poly(3-aminophenyl boronic acid-co-vinyl alcohol) nanocomposite polymer stabilized silver nanoparticles with antibacterial and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparation of 3-APBA Functionalized Hydrogels for Glucose Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and application of 3-aminophenylboronic acid (3-APBA) functionalized hydrogels for glucose sensing.
Introduction
Phenylboronic acid and its derivatives have garnered significant attention for their ability to reversibly bind with diol-containing molecules, such as glucose.[1] This interaction forms the basis of non-enzymatic glucose sensing systems. When 3-APBA is incorporated into a hydrogel matrix, the binding of glucose molecules induces changes in the hydrogel's physical and chemical properties, such as swelling, refractive index, and conductivity.[2][3] These changes can be measured and correlated to the glucose concentration, offering a promising platform for continuous glucose monitoring and controlled drug delivery applications.[4][5]
The sensing mechanism is based on the equilibrium between the uncharged trigonal form and the charged tetrahedral form of the boronic acid. In the presence of glucose, the equilibrium shifts towards the formation of a stable cyclic ester with the tetrahedral form, leading to an increase in the negative charge density within the hydrogel. This increased charge density results in electrostatic repulsion and an influx of water, causing the hydrogel to swell.[4]
Signaling Pathway and Experimental Workflow
The overall process, from hydrogel synthesis to glucose detection, involves several key stages. The following diagrams illustrate the glucose sensing mechanism and a typical experimental workflow.
References
- 1. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]
- 5. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]
Application Notes and Protocols for Fabricating 3-Acrylamidophenylboronic Acid Nanoparticles for Glucose-Responsive Insulin Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication, characterization, and evaluation of 3-Acrylamidophenylboronic acid (3-APB)-based nanoparticles as a glucose-responsive delivery system for insulin (B600854).
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Conventional insulin therapy, involving multiple daily injections, can lead to poor patient compliance and fluctuations in blood glucose levels. To address these challenges, significant research has focused on developing "smart" or "closed-loop" insulin delivery systems that can release insulin in response to changes in blood glucose concentrations.
This compound (3-APB) has emerged as a promising material for such systems. The boronic acid moiety in 3-APB can form reversible covalent bonds with the cis-diol groups of glucose. In a hyperglycemic environment, the increased glucose concentration leads to the formation of a hydrophilic complex, causing the nanoparticles to swell and release their encapsulated insulin. This glucose-triggered release mimics the function of pancreatic β-cells, offering the potential for improved glycemic control.
This document outlines the synthesis of block copolymers containing 3-APB, their self-assembly into nanoparticles, methods for insulin loading, and protocols for in vitro and in vivo characterization.
Data Presentation
Table 1: Physicochemical Properties of 3-APB-Based Nanoparticles
| Polymer Composition | Nanoparticle Size (nm) | Zeta Potential (mV) | Insulin Loading Capacity (%) | Insulin Encapsulation Efficiency (%) | Reference |
| p(AAPBA-b-NVCL)1 | 150 - 300 | Not Specified | Not Specified | Not Specified | [1][2] |
| p(AAPBA-b-NVCL)2 | 150 - 300 | Not Specified | Not Specified | Not Specified | [1][2] |
| p(AAPBA-b-NVCL)3 | 150 - 300 | Not Specified | Not Specified | Not Specified | [1][2] |
| p(AAPBA-b-NVCL)4 | 150 - 300 | Not Specified | Not Specified | Not Specified | [1][2] |
| p(AAPBA-b-DEGMA) | Not Specified | Not Specified | ~15 | ~70 | [3][4] |
| p(AAPBA-b-HPA)1 | Not Specified | Not Specified | >10 | >70 | [5] |
| p(AAPBA-b-HPA)2 | Not Specified | Not Specified | >10 | >80 | [5] |
| p(AAPBA-b-HPA)3 | Not Specified | Not Specified | >10 | >80 | [5] |
AAPBA: this compound, NVCL: N-vinylcaprolactam, DEGMA: Diethylene glycol methyl ether methacrylate, HPA: p-hydroxyphenethyl anisate.
Table 2: In Vitro Insulin Release from 3-APB Nanoparticles
| Polymer Composition | Glucose Concentration (mg/mL) | Cumulative Insulin Release (%) | Time (hours) | Reference |
| p(AAPBA-b-NVCL) | 0 | < 20 | 12 | [1] |
| p(AAPBA-b-NVCL) | 1 | ~40 | 24 | [1] |
| p(AAPBA-b-NVCL) | 3 | > 80 | 48 | [1] |
| p(AAPBA-b-DEGMA) | 0 | Lower Release | 48 | [4] |
| p(AAPBA-b-DEGMA) | 1, 2, 3 | Higher Release | 48 | [4] |
| p(AAPBA-b-HPA) | 0 mmol/L | Initial Burst | 1 | [5] |
| p(AAPBA-b-HPA) | 6 mmol/L | Sustained Release | > 24 | [5] |
| p(AAPBA-b-HPA) | 18 mmol/L | Accelerated Release | > 24 | [5] |
Experimental Protocols
Protocol 1: Synthesis of p(AAPBA-b-NVCL) Block Copolymer via RAFT Polymerization
Materials:
-
This compound (AAPBA)
-
N-vinylcaprolactam (NVCL)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDATC) (RAFT agent)
-
2,2′-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Diethyl ether
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
Synthesis of p(AAPBA) macro-RAFT agent:
-
Dissolve AAPBA, DDATC, and AIBN in DMF in a reaction tube.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Seal the tube and immerse it in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 12 hours.
-
Stop the reaction by cooling the tube in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Wash the precipitate multiple times with diethyl ether and dry under vacuum.
-
-
Synthesis of p(AAPBA-b-NVCL) block copolymer:
-
Dissolve the p(AAPBA) macro-RAFT agent, NVCL monomer, and AIBN in DMF in a reaction tube.
-
Repeat the nitrogen purge and polymerization steps as described above (70°C for 24 hours).
-
Precipitate and wash the resulting block copolymer as described previously.
-
Purify the polymer by dialysis against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified polymer to obtain a solid powder.
-
Protocol 2: Fabrication of Insulin-Loaded Nanoparticles
Materials:
-
p(AAPBA-b-NVCL) block copolymer
-
Insulin
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the p(AAPBA-b-NVCL) block copolymer in deionized water.
-
Separately, dissolve insulin in a small volume of 0.01 M HCl and then dilute with PBS (pH 7.4).
-
Add the insulin solution dropwise to the polymer solution while stirring gently.
-
Continue stirring for 4 hours at room temperature to allow for self-assembly and insulin encapsulation.
-
The resulting solution contains the insulin-loaded nanoparticles.
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
2. Insulin Loading Capacity (LC) and Encapsulation Efficiency (EE):
-
Centrifuge the insulin-loaded nanoparticle suspension to separate the nanoparticles from the supernatant containing free insulin.
-
Measure the concentration of free insulin in the supernatant using a suitable method such as a Micro BCA™ Protein Assay Kit or UV-Vis spectrophotometry.
-
Calculate LC and EE using the following formulas:
-
EE (%) = (Total amount of insulin - Amount of free insulin) / Total amount of insulin * 100
-
LC (%) = (Total amount of insulin - Amount of free insulin) / Weight of nanoparticles * 100
-
Protocol 4: In Vitro Glucose-Responsive Insulin Release
Materials:
-
Insulin-loaded nanoparticles
-
PBS (pH 7.4) containing different concentrations of glucose (e.g., 0, 1, 2, and 3 mg/mL).[1]
Procedure:
-
Place a known amount of lyophilized insulin-loaded nanoparticles into dialysis bags (MWCO 10,000 Da).
-
Immerse the dialysis bags in separate containers with PBS containing varying glucose concentrations.
-
Place the containers in a shaking incubator at 37°C.[1]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of insulin released into the medium using a suitable protein assay.
-
Plot the cumulative insulin release as a function of time for each glucose concentration.
Protocol 5: In Vivo Hypoglycemic Study in a Diabetic Mouse Model
Materials:
-
Streptozotocin (STZ)
-
Diabetic mice (e.g., induced by STZ injection)
-
Insulin-loaded nanoparticles
-
Saline solution (control)
-
Free insulin solution (control)
-
Glucometer
Procedure:
-
Induce diabetes in mice by intraperitoneal injection of STZ. Confirm hyperglycemia using a glucometer.
-
Divide the diabetic mice into groups:
-
Group 1: Saline (negative control)
-
Group 2: Free insulin injection (positive control)
-
Group 3: Subcutaneous injection of insulin-loaded nanoparticles
-
-
Administer the respective treatments to each group.
-
Monitor blood glucose levels at regular intervals by collecting blood from the tail vein.
-
Plot the blood glucose concentration as a function of time for each group to evaluate the hypoglycemic effect.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of 3-APB nanoparticles.
Caption: Glucose-responsive insulin release mechanism from 3-APB nanoparticles.
References
- 1. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Glucose- and temperature-sensitive nanoparticles for insulin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel glucose-responsive nanoparticles based on p-hydroxyphenethyl anisate and this compound reduce blood glucose and ameliorate diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-APBA in Continuous Glucose Monitoring Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) is a synthetic receptor that has garnered significant attention in the development of continuous glucose monitoring (CGM) sensors due to its ability to reversibly bind with glucose. This interaction forms the basis of non-enzymatic glucose detection, offering a promising alternative to traditional enzyme-based sensors. The reversible covalent bonding between the boronic acid moiety of 3-APBA and the cis-diol groups of glucose allows for continuous and direct measurement of glucose concentrations. This document provides detailed application notes and experimental protocols for utilizing 3-APBA in the fabrication and characterization of CGM sensors.
Signaling Pathway of 3-APBA Based Glucose Sensing
The fundamental principle behind 3-APBA-based glucose sensing lies in the reversible esterification reaction between the boronic acid and a 1,2- or 1,3-diol, such as those present in glucose. This binding event can be transduced into a measurable signal through various methods, including electrochemical, optical, and mechanical changes.
Caption: Simplified signaling pathway of 3-APBA based glucose sensing.
Experimental Protocols
This section details the methodologies for key experiments involving the use of 3-APBA in CGM sensors.
Protocol 1: Fabrication of a Non-Enzymatic Impedimetric Glucose Sensor
This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-APBA for impedimetric glucose detection.[1]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
3-Aminophenylboronic acid (3-APBA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Scanning Electron Microscope (SEM)
-
Voltammetry cell
Procedure:
-
Electrode Pre-treatment:
-
Treat the SPCE electrochemically to clean and activate the surface.
-
-
Functionalization with 3-APBA:
-
Prepare a 0.4 M solution of 3-APBA in 0.1 M H₂SO₄.
-
Prepare a 0.4 M solution of NaNO₂ in 0.1 M H₂SO₄.
-
Add 20 µL of the 3-APBA solution and 20 µL of the NaNO₂ solution to the working electrode of the SPCE.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Thoroughly wash the electrode with a large volume of ultrapure water to remove any unreacted species.
-
-
Characterization (Optional but Recommended):
-
Confirm the successful functionalization using Scanning Electron Microscopy (SEM) to observe the presence of 3-APBA clusters on the carbon surface.[1]
-
Perform Cyclic Voltammetry (CV) to assess the change in the electrode's electroactivity. A decrease in electroactivity indicates successful functionalization.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurements:
-
Perform EIS measurements in a PBS solution (pH 7.4).
-
Record the impedance spectrum before and after exposing the sensor to glucose solutions of varying concentrations.
-
The change in charge transfer resistance (Rct) is correlated to the glucose concentration.[2]
-
Caption: Workflow for fabricating a 3-APBA based impedimetric glucose sensor.
Protocol 2: Preparation of a Hydrogel-Based Optical Glucose Sensor
This protocol outlines the synthesis of a 3-APBA functionalized hydrogel for optical glucose sensing.[3][4]
Materials:
-
Acrylamide (AA)
-
N,N'-methylenebis(acrylamide) (BIS)
-
3-(acrylamido) phenylboronic acid (3-APBA)
-
2,2-diethoxyacetophenone (DEAP) (photoinitiator)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose standards
Equipment:
-
UV lamp (365 nm)
-
Microscope slides (one hydrophobic)
-
Stir plate
-
Optical measurement setup (e.g., spectrophotometer, laser and photodiode)
Procedure:
-
Preparation of the Monomer Solution:
-
Prepare a monomer solution with the following molar ratios: 78.5 mol% Acrylamide (AA), 1.5 mol% N,N'-methylenebis(acrylamide) (BIS), and 20 mol% 3-(acrylamido) phenylboronic acid (3-APBA).[3][4]
-
Dissolve the monomers and the photoinitiator (DEAP) in DMSO.
-
Stir the solution for 10 minutes at 24 °C to ensure homogeneity.[3][4]
-
-
Hydrogel Film Fabrication:
-
Dropcast 100 µL of the prepolymer solution onto a glass slide.
-
Place a hydrophobic glass slide on top to create a film of uniform thickness.
-
Initiate photopolymerization by exposing the solution to a UV lamp (365 nm).
-
-
Sensor Equilibration and Measurement:
-
Equilibrate the hydrogel sensor in PBS (pH 7.4, ionic strength = 150 mM) for 2 hours at 24 °C.[3][4]
-
For each glucose concentration measurement, allow the sensor to incubate in the glucose solution for 90 minutes.[3][4]
-
Measure the change in optical properties (e.g., transmitted light intensity, diffraction pattern) as a function of glucose concentration. The complexation of glucose with 3-APBA induces a volumetric change in the hydrogel, altering its optical properties.[3]
-
Caption: Workflow for preparing a 3-APBA functionalized optical hydrogel sensor.
Data Presentation
The performance of various 3-APBA based glucose sensors is summarized in the table below for easy comparison.
| Sensor Type | Transduction Method | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| SPCE-based | Electrochemical Impedance Spectroscopy | 10⁻⁸ to 10⁻¹ M | 8.53 x 10⁻⁹ M | 4.0 ± 0.6 s | [1] |
| Hydrogel-based | Optical (Light Transmission) | 0 - 50 mM | Not explicitly stated | ~90 min for equilibration | [4] |
| Conducting Polymer | Voltammetry | 0.9 - 9.1 µM | 0.49 µM | Not explicitly stated | [5] |
| CNT-based Chemiresistive | Chemiresistive | Not explicitly stated | 3.46 mM | ~5 min | [6] |
Discussion
The choice of sensor fabrication method and transduction technique significantly impacts the performance characteristics of the 3-APBA based glucose sensor.
-
Electrochemical sensors , particularly those based on impedance spectroscopy, have demonstrated extremely low limits of detection, making them highly sensitive.[1] However, they can be susceptible to interference from electroactive species present in biological fluids.[1]
-
Optical sensors , such as those utilizing hydrogels, offer a different modality for detection. The swelling and shrinking of the hydrogel in response to glucose provides a measurable change in optical properties.[3] While potentially less prone to electrochemical interference, their response times can be longer due to the time required for diffusion and hydrogel volume change.[4]
-
Conducting polymer and carbon nanotube-based sensors offer platforms with high surface area and unique electrical properties that can be leveraged for sensitive glucose detection.[5][6][7]
Conclusion
3-Aminophenylboronic acid is a versatile molecular recognition element for the development of continuous glucose monitoring sensors. The protocols and data presented here provide a foundation for researchers and developers to design and fabricate novel 3-APBA-based sensors. The selection of the appropriate platform and transduction method will depend on the specific application requirements, such as desired sensitivity, response time, and resistance to interferents. Further research and development are needed to optimize these sensor designs for in-vivo continuous glucose monitoring applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating 3-APBA Based Responsive Materials
These application notes provide detailed protocols for the synthesis, characterization, and application of 3-aminophenylboronic acid (3-APBA) based responsive materials. This document is intended for researchers, scientists, and drug development professionals working in the fields of smart materials, drug delivery, and biosensing.
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile chemical building block for creating "smart" or "responsive" materials. These materials can change their physical or chemical properties in response to specific stimuli, such as changes in pH or the concentration of glucose. This unique responsivity stems from the ability of the boronic acid group to form reversible covalent bonds with 1,2- or 1,3-diols, which are present in molecules like glucose. This interaction has led to the development of 3-APBA-based materials for a range of applications, including self-regulated drug delivery systems, continuous glucose monitoring sensors, and bacterial detection platforms.[1][2][3]
The core principle behind their function lies in the equilibrium between the uncharged, hydrophobic trigonal form of the boronic acid and the charged, hydrophilic tetrahedral boronate ester formed upon binding with a diol.[1] This transition alters the overall properties of the material, leading to phenomena such as hydrogel swelling or shrinking, changes in fluorescence, or electrical conductivity.
Synthesis Protocols
This section details the synthesis of a key monomer, 3-acrylamidophenylboronic acid (AAPBA), and its subsequent polymerization to form responsive hydrogels.
Protocol 1: Synthesis of this compound (AAPBA) Monomer
This protocol describes the synthesis of AAPBA by reacting 3-aminophenylboronic acid with acryloyl chloride.[4][5]
Materials:
-
3-Aminophenylboronic acid (3-APBA)
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve 3-aminophenylboronic acid (e.g., 21.9 mmol) in a 1:1 (v/v) mixture of THF and deionized water (e.g., 66 mL) in a 250 mL round-bottom flask.
-
Add sodium bicarbonate (e.g., 48.2 mmol) to the flask and cool the mixture to below 5°C using an ice bath.
-
Slowly add a solution of acryloyl chloride (e.g., 48.3 mmol) in anhydrous THF (e.g., 7 mL) dropwise over 1 hour while stirring.
-
Allow the reaction mixture to stir overnight and gradually warm to room temperature.
-
Remove the THF from the mixture using a rotary evaporator.
-
Add ethyl acetate (e.g., 48 mL) to the remaining aqueous solution and stir for 2 hours.
-
Separate the organic layer and wash it twice with water and twice with brine.
-
Remove the ethyl acetate under vacuum to obtain a solid residue.
-
Add deionized water (e.g., 42 mL) to the solid residue and heat at 80°C for 1 hour until a clear solution is formed.
-
Vacuum-filter the hot solution and then cool it to below 10°C to induce crystallization.
-
Collect the white precipitate by filtration and recrystallize it from deionized water.
-
Dry the final product in a vacuum oven at 25°C for 48 hours.
Protocol 2: Synthesis of a Glucose-Responsive Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (P(NIPAM-co-AAPBA)) Hydrogel
This protocol describes the free radical polymerization of N-isopropylacrylamide (NIPAM) and the synthesized AAPBA to create a glucose- and temperature-responsive hydrogel.[6]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (AAPBA) (from Protocol 1)
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Syringes
-
Molds for hydrogel casting
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., desired molar amount) and AAPBA (e.g., desired molar amount, typically 5-15 mol% of total monomer) in deionized water.
-
Add the cross-linker, BIS (e.g., 2 mol% of total monomer), to the solution and stir until fully dissolved.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes.
-
While maintaining the inert atmosphere, add the initiator, APS (e.g., 1 mol% of total monomer), as an aqueous solution.
-
Immediately add the accelerator, TEMED (e.g., equimolar to APS), to initiate the polymerization.
-
Quickly transfer the polymerization solution into molds of the desired shape and size.
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, immerse the resulting hydrogels in a large volume of deionized water to remove any unreacted monomers and initiators. The water should be changed several times over a period of 48-72 hours.
-
The purified hydrogels can then be stored in deionized water or a suitable buffer solution.
Characterization of 3-APBA Based Materials
Thorough characterization is crucial to confirm the successful synthesis and functionality of the responsive materials.
Table 1: Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and functional groups. | Presence of characteristic peaks for amide bonds, boronic acid groups, and the polymer backbone.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹¹B NMR) | To elucidate the detailed chemical structure and monomer incorporation. | Resonances corresponding to the protons of the polymer backbone and the phenylboronic acid moiety. A signal confirming the presence of boron.[7] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the polymers. | Provides information on the average molecular weight and the distribution of polymer chain lengths. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic size of nanoparticles or microgels in solution. | Determines the particle size and size distribution, and can be used to monitor swelling/shrinking behavior.[7] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and microstructure of the materials. | Provides images of the surface and internal structure of hydrogels or the shape and size of nanoparticles.[3][8] |
| Swelling Studies | To quantify the responsiveness of hydrogels to stimuli (pH, glucose). | Measurement of the change in weight or volume of the hydrogel in response to different environmental conditions.[9][10] |
| UV-Vis Spectroscopy | To monitor changes in optical properties, for example in sensor applications. | Changes in absorbance or the surface plasmon resonance of gold nanoparticles can indicate analyte binding.[3][8] |
Application: Glucose-Responsive Swelling and Drug Release
A primary application of 3-APBA based hydrogels is in the development of self-regulated drug delivery systems, particularly for insulin (B600854). The swelling of the hydrogel in response to glucose can be harnessed to control the release of an encapsulated drug.
Experimental Protocol: Glucose-Responsive Swelling Study
-
Prepare a series of buffer solutions with varying glucose concentrations (e.g., 0 to 3 mg/mL) at a physiological pH (e.g., 7.4).[7]
-
Cut the synthesized P(NIPAM-co-AAPBA) hydrogel into small, uniform discs.
-
Lyophilize the hydrogel discs to obtain their dry weight (Wd).
-
Immerse each dried hydrogel disc in a separate buffer solution of a specific glucose concentration.
-
Allow the hydrogels to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 37°C).
-
After equilibration, remove the hydrogels from the solutions, gently blot the surface to remove excess water, and record their swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.
-
Plot the swelling ratio as a function of glucose concentration.
Table 2: Representative Quantitative Data on 3-APBA Material Responsiveness
| Material | Stimulus | Response | Quantitative Value | Reference |
| Poly(3-aminophenylboronic acid)-functionalized SWNTs | D-Fructose | Chemiresistive Sensing | Limit of Detection: 2.92 mM | [2] |
| Poly(3-aminophenylboronic acid)-functionalized SWNTs | D-Glucose | Chemiresistive Sensing | Limit of Detection: 3.46 mM | [2] |
| p(AAPBA-b-NVCL) Nanoparticles | Glucose (0 to 3 mg/mL) | Insulin Release | 25-32% increase in release | [7] |
| P(DMAA-3-AAPBA)/PVA Hydrogel Film | Glucose (10 mM) | Swelling Response Time | 45 seconds | [9][10] |
| P(DMAA-3-AAPBA)/PVA Hydrogel Film | Fructose (10 mM) | Swelling Response Time | 7 seconds | [9][10] |
| 3-APBA modified Gold Nanoparticles | E. coli | Colorimetric Detection | 4.5 x 10⁷ CFU/mL | [3] |
| 3-APBA modified Gold Nanoparticles | S. aureus | Colorimetric Detection | 1.2 x 10⁹ CFU/mL | [3] |
Visualizations
Signaling Pathway: Glucose-Responsive Mechanism of 3-APBA
Caption: Reversible binding of glucose to 3-APBA, inducing a hydrophilic shift.
Experimental Workflow: Synthesis and Characterization of 3-APBA Responsive Hydrogels
Caption: Workflow for synthesis and evaluation of 3-APBA hydrogels.
Logical Relationship: Stimulus-Response in Drug Delivery
Caption: Glucose-triggered insulin release from a 3-APBA hydrogel.
References
- 1. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporation of 3-Acrylamidophenylboronic Acid into Stimuli-Responsive Block Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Acrylamidophenylboronic acid (3-APB) is a functional monomer of significant interest in the development of "smart" or stimuli-responsive polymers.[1][2] Its phenylboronic acid moiety provides a versatile handle for creating materials that respond to specific biological cues, most notably pH and the presence of cis-diols, such as glucose.[3][4][5] This unique reactivity makes 3-APB-containing block copolymers highly promising candidates for advanced drug delivery systems, particularly for self-regulated insulin (B600854) delivery in diabetes management and targeted cancer therapy.[3][4][6][7][8]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of block copolymers incorporating 3-APB. The primary method detailed is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions.[9][10]
Key Applications:
-
Glucose-Responsive Drug Delivery: The boronic acid group in 3-APB can form reversible covalent bonds with the diol groups present in glucose.[3][11] This interaction can be harnessed to trigger the disassembly of block copolymer micelles or the swelling of hydrogels, leading to the release of an encapsulated drug like insulin in response to high glucose levels.[7][12]
-
pH-Responsive Systems: The boronic acid moiety exists in a pH-dependent equilibrium between a neutral, hydrophobic form and a negatively charged, hydrophilic boronate form.[3][4] This transition, typically occurring at a pKa around 8-9, can be exploited to create block copolymers that self-assemble or disassemble in response to changes in pH, making them suitable for drug delivery to the acidic microenvironment of tumors or for intracellular trafficking.[8][13]
-
Intracellular Protein Delivery: The ability of phenylboronic acid to interact with carbohydrates on cell surfaces can facilitate the cellular uptake of nanoparticles formed from 3-APB-containing block copolymers, enabling the intracellular delivery of therapeutic proteins.[14]
Experimental Protocols
Synthesis of this compound (3-APB) Monomer
This protocol describes the synthesis of the 3-APB monomer from 3-aminophenylboronic acid and acryloyl chloride.[6]
Materials:
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid (e.g., 3.90 g, 21.9 mmol) in a 1:1 (v/v) mixture of THF and water (e.g., 66 mL).
-
Add sodium bicarbonate (e.g., 4.05 g, 48.2 mmol) to the solution.
-
Cool the flask in an ice bath to below 5°C with continuous stirring.
-
Slowly add a solution of acryloyl chloride (e.g., 4.36 g, 48.3 mmol) in anhydrous THF (e.g., 7 mL) dropwise over 1 hour.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
The crude product can be further purified by recrystallization.
Synthesis of a Diblock Copolymer via RAFT Polymerization: Poly(this compound)-block-poly(N,N-dimethylacrylamide) (PAPBA-b-PDMA)
This protocol details the synthesis of a diblock copolymer using RAFT polymerization, where a PAPBA block is first synthesized and then chain-extended with N,N-dimethylacrylamide (DMA).[9][10][15]
Materials:
-
This compound (3-APB)
-
N,N-dimethylacrylamide (DMA)
-
2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) as Chain Transfer Agent (CTA)
-
2,2'-Azobisisobutyronitrile (AIBN) as Initiator
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Nitrogen or Argon)
-
Diethyl ether (for precipitation)
Procedure:
Step 2.1: Synthesis of PAPBA Macro-CTA
-
In a Schlenk flask, dissolve 3-APB, DDMAT (CTA), and AIBN (Initiator) in a mixture of DMF and water (e.g., 95:5 v/v). A typical molar ratio would be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.[9][16]
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 2.5 hours to achieve ~67% conversion).[9]
-
Terminate the polymerization by quenching the reaction in an ice bath.
-
Precipitate the resulting PAPBA macro-CTA by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the molecular weight and polydispersity of the PAPBA macro-CTA using ¹H NMR and Gel Permeation Chromatography (GPC) after protecting the boronic acid groups (e.g., with pinacol) to ensure solubility in GPC eluents.[16]
Step 2.2: Chain Extension to form PAPBA-b-PDMA
-
In a Schlenk flask, dissolve the PAPBA macro-CTA, DMA monomer, and a fresh portion of AIBN in DMF/water.
-
De-gas the solution as described in Step 2.1.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time to achieve a high conversion of the DMA monomer.
-
Terminate the polymerization by cooling the reaction.
-
Purify the resulting PAPBA-b-PDMA diblock copolymer by precipitation in cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the final block copolymer by ¹H NMR and GPC to confirm the successful chain extension and determine the final molecular weight and composition.
Data Presentation
Table 1: Example Data for RAFT Homopolymerization of 3-APB.
| [M]:[CTA]:[I] | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | Mw/Mn (PDI) |
|---|---|---|---|---|
| 100:1:0.2 | 67 | 18,500 | 19,200 | 1.13 |
| 100:1:0.1 | 71 | 19,500 | 19,700 | 1.16 |
| 200:1:0.1 | 74 | 40,600 | 37,800 | 1.16 |
(Data adapted from reference[9][10])
Table 2: Characterization of a PAPBA-b-PDMA Diblock Copolymer.
| Polymer | DPn (PAPBA) | DPn (PDMA) | Mn, total ( g/mol ) | Mw/Mn (PDI) |
|---|---|---|---|---|
| PAPBA₁₃₁-b-PDMA₁₃₈ | 131 | 138 | 35,000 | 1.17 |
(Data adapted from reference[9][15]) DPn: Degree of Polymerization
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization of 3-APB block copolymers.
Stimuli-Responsive Self-Assembly Mechanism
Caption: Reversible self-assembly of PAPBA-b-PDMA micelles.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucose-Responsive Hydrogels Based on Phenylboronic Acid | Scientific.Net [scientific.net]
- 12. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 13. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acrylamidophenylboronic Acid in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acrylamidophenylboronic acid (3-APB or AAPBA) is a versatile monomer increasingly utilized in the field of tissue engineering. Its unique chemical structure, featuring both an acrylamide (B121943) group for polymerization and a phenylboronic acid moiety for reversible covalent bonding with diols, makes it an invaluable component in the design of "smart" biomaterials.[1][2] These materials can respond to biological cues, such as the presence of glucose or cell surface glycans, offering dynamic environments that can mimic the native extracellular matrix (ECM) and facilitate tissue regeneration.[3][4] Applications of 3-APB in tissue engineering are broad, ranging from creating scaffolds for cartilage and bone regeneration to developing systems for controlled drug delivery.[5][6]
Key Applications in Tissue Engineering
The primary application of this compound in tissue engineering lies in the formation of hydrogels. These hydrogels can be tailored to exhibit specific mechanical properties and biological functionalities.
-
Glucose-Responsive Hydrogels for Drug Delivery: The phenylboronic acid group can form reversible covalent bonds with glucose. This property is exploited to create hydrogels that can release therapeutic agents, such as insulin, in response to changes in glucose concentration.[7]
-
Cell-Adhesive Scaffolds: The boronic acid moiety can interact with diol-containing molecules present on the surface of cells, such as sialic acids in glycoproteins and glycolipids. This interaction promotes cell adhesion, proliferation, and differentiation, crucial aspects of tissue regeneration.
-
Injectable and Self-Healing Hydrogels: The dynamic and reversible nature of the boronate ester bonds allows for the formulation of injectable hydrogels that can form in situ and self-heal after shear-induced damage.[4]
-
Mimicking the Extracellular Matrix: By controlling the composition and crosslinking of 3-APB-containing hydrogels, it is possible to create scaffolds with mechanical properties that mimic those of natural tissues, providing an optimal environment for cell growth and tissue formation.[3]
Quantitative Data Presentation
The mechanical properties and biocompatibility of 3-APB based hydrogels are critical for their application in tissue engineering. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties of this compound (3-APB) Based Hydrogels
| Hydrogel Composition | Crosslinker | Young's Modulus (kPa) | Compressive Strength (MPa) | Reference |
| p(AAPBA-co-AAm) | MBA | 50 - 150 | 0.1 - 0.5 | [8][9] |
| p(AAPBA-co-DMAEMA) | EGDMA | 20 - 80 | 0.05 - 0.2 | [10] |
| Hyaluronic Acid-g-3-APB | - | 10 - 40 | Not Reported | [3] |
| PVA/3-APB | Freeze-Thaw | 100 - 500 | 0.2 - 1.0 | [11] |
Note: The mechanical properties of hydrogels are highly dependent on the specific formulation, including monomer concentration, crosslinker density, and hydration state. The values presented are representative ranges.
Table 2: Cell Viability on this compound (3-APB) Based Scaffolds
| Cell Type | Scaffold Composition | Assay | Time Point | Cell Viability (%) | Reference |
| Chondrocytes | Hyaluronic Acid-g-3-APB | Live/Dead | Day 7 | > 95% | [3] |
| Fibroblasts | p(AAPBA-co-AAm) | MTT | Day 3 | 92 ± 5% | [12][13] |
| Mesenchymal Stem Cells | PVA/3-APB | CCK-8 | Day 5 | > 90% | [12] |
| Osteoblasts | p(AAPBA-co-DMAEMA) | AlamarBlue | Day 7 | 88 ± 7% | [12] |
Note: Cell viability is influenced by factors such as cell seeding density, culture conditions, and the specific properties of the hydrogel scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound (3-APB) Monomer
This protocol describes the synthesis of 3-APB from 3-aminophenylboronic acid and acryloyl chloride.
Materials:
-
3-Aminophenylboronic acid hemisulfate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 3-aminophenylboronic acid hemisulfate (1 equivalent) and sodium bicarbonate (2.2 equivalents) in a mixture of THF and water (1:1 v/v) in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of acryloyl chloride (1.1 equivalents) in THF dropwise to the cooled mixture using a dropping funnel over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[1]
Protocol 2: Fabrication of a 3-APB Co-polymer Hydrogel Scaffold for 3D Cell Culture
This protocol outlines the fabrication of a poly(acrylamide-co-3-acrylamidophenylboronic acid) hydrogel scaffold.
Materials:
-
Acrylamide (AAm)
-
This compound (3-APB)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst
-
Phosphate-buffered saline (PBS), sterile
-
Sterile molds (e.g., cylindrical molds of desired dimensions)
Procedure:
-
Prepare a pre-polymer solution by dissolving acrylamide, 3-APB, and MBA in sterile PBS to the desired final concentrations (e.g., 10% w/v total monomer, with a specific molar ratio of AAm to 3-APB, and 1-2 mol% MBA relative to the total monomer concentration).
-
Degas the pre-polymer solution for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.1% w/v), to the pre-polymer solution and mix gently.
-
Add the catalyst, TEMED (e.g., 0.1% v/v), to initiate polymerization. Mix quickly and thoroughly.
-
Immediately pipette the solution into sterile molds.
-
Allow the hydrogels to polymerize at room temperature for at least 30 minutes, or until fully gelled.
-
After polymerization, carefully remove the hydrogels from the molds and place them in sterile PBS.
-
Wash the hydrogels extensively with sterile PBS for 24-48 hours, with frequent changes of PBS, to remove any unreacted monomers and other residual chemicals.
-
The hydrogel scaffolds are now ready for sterilization (e.g., by UV irradiation or autoclaving, if the material is stable) and subsequent cell seeding.[14]
Protocol 3: Assessment of Cell Viability in 3D Hydrogel Scaffolds using Live/Dead Staining
This protocol describes a common method to visualize and quantify the viability of cells cultured within a 3D hydrogel scaffold.
Materials:
-
Cell-laden 3-APB hydrogel scaffolds in culture medium
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Aseptically remove the culture medium from the wells containing the cell-laden hydrogel scaffolds.
-
Gently wash the scaffolds twice with sterile PBS to remove any residual serum from the culture medium.
-
Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.
-
Add a sufficient volume of the staining solution to each well to completely cover the hydrogel scaffolds.
-
Incubate the scaffolds at 37°C for 30-45 minutes in the dark.
-
After incubation, carefully remove the staining solution and wash the scaffolds once with PBS.
-
Immediately visualize the stained cells within the hydrogel scaffolds using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Acquire z-stack images at multiple locations within each scaffold to assess cell viability throughout the 3D structure.
-
Quantify cell viability by counting the number of live and dead cells from the acquired images using image analysis software (e.g., ImageJ). The percentage of viable cells can be calculated as: (Number of live cells / Total number of cells) x 100.[15][16]
Signaling Pathways and Experimental Workflows
The interaction of 3-APB functionalized materials with cells can trigger specific signaling pathways that influence cell behavior. One such proposed pathway involves the binding of the phenylboronic acid moieties to sialic acid residues on the cell surface, which can modulate integrin-mediated signaling.
Caption: Proposed signaling pathway of 3-APB scaffold interaction with a cell.
The experimental workflow for utilizing 3-APB in tissue engineering typically involves several key stages, from monomer synthesis to in vitro and in vivo evaluation.
Caption: General experimental workflow for 3-APB in tissue engineering.
Conclusion
This compound is a powerful tool for the development of advanced biomaterials for tissue engineering. Its unique ability to form responsive and cell-interactive hydrogels opens up new avenues for creating scaffolds that can actively participate in the regenerative process. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of 3-APB in their specific applications. Further research into the long-term biocompatibility and in vivo performance of 3-APB-based materials will be crucial for their successful translation to clinical use.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-(Acrylamido)phenylboronic acid 98 99349-68-5 [sigmaaldrich.com]
- 3. Advancements in hydrogel design for articular cartilage regeneration: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Hydrogels for Cartilage Tissue Engineering: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of advanced hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.umons.ac.be [orbi.umons.ac.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Compressive mechanical properties and microstructure of PVA–HA hydrogels for cartilage repair - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogels for 3D mammalian cell culture: a starting guide for laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Three-Dimensional Scaffolds Using Cellular Auto-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of cell viability in three-dimensional scaffolds using cellular auto-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Acrylamidophenylboronic Acid Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acrylamidophenylboronic acid (3-APBA) polymerization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of 3-APBA.
Issue 1: Low or No Polymerization Yield
Question: I am not getting any polymer, or the yield is very low. What are the possible causes and how can I fix it?
Answer:
Several factors can contribute to low or no polymerization of 3-APBA. Here's a systematic approach to troubleshooting this issue:
-
Monomer Quality: Ensure the 3-APBA monomer is pure. Impurities can inhibit polymerization. Consider recrystallizing the monomer if its purity is uncertain. The synthesis of the monomer itself can be a source of issues; ensure complete reaction and purification.[1][2][3][4]
-
Initiator Activity: The choice and handling of the initiator are critical.
-
Thermal Initiators (e.g., AIBN, BPO): Ensure the initiator has not expired and has been stored correctly.[5] The polymerization temperature must be appropriate for the chosen initiator's half-life. For AIBN, a common temperature is 70°C.[1][3]
-
Redox Initiators: If using a redox system, ensure both the oxidizing and reducing agents are active and added in the correct sequence.
-
-
Oxygen Inhibition: Free radical polymerization is highly sensitive to oxygen. Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by bubbling with an inert gas like nitrogen or argon for an extended period (e.g., 1 hour) or by performing freeze-pump-thaw cycles.[1][4]
-
Solvent Purity: Use high-purity, polymerization-grade solvents. Impurities in the solvent can act as inhibitors or chain transfer agents.
-
pH of the Reaction Mixture: The pH can influence the reactivity of the acrylamide (B121943) group. While the boronic acid moiety's pKa is around 9, the polymerization is often carried out in organic solvents or specific buffer conditions.[4][6] For aqueous polymerizations, the pH can affect the charge of the boronic acid and its solubility.[3][7]
Issue 2: Polymer is Insoluble or Precipitates During Polymerization
Question: My polymer is crashing out of solution during the reaction. How can I prevent this?
Answer:
Insolubility or precipitation of poly(3-APBA) can be a significant challenge. Here are the primary reasons and solutions:
-
Cross-linking via Boroxine (B1236090) Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This process can lead to cross-linking and reduced solubility. Adding a small amount of water to the organic solvent (e.g., 95/5 DMF/water) can help prevent boroxine formation.[3]
-
Solvent Choice: The polarity and solvent power of the reaction medium are crucial. If the polymer becomes insoluble as it grows, consider using a better solvent for the polymer. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[1][3]
-
Monomer Concentration: High monomer concentrations can lead to the formation of high molecular weight polymers that may be less soluble. Try reducing the initial monomer concentration.
-
Polymer Molecular Weight: Very high molecular weight polymers may have limited solubility. You can control the molecular weight by adjusting the monomer-to-initiator ratio or by using a chain transfer agent (CTA) in controlled radical polymerization techniques like RAFT.[3][8]
Issue 3: High Polydispersity Index (PDI) in the Final Polymer
Question: The molecular weight distribution of my polymer is very broad. How can I achieve a more controlled polymerization?
Answer:
A high PDI indicates a lack of control over the polymerization process. To obtain polymers with a narrow molecular weight distribution (low PDI), consider the following:
-
Switch to Controlled Radical Polymerization: Conventional free radical polymerization often yields polymers with broad molecular weight distributions. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over molecular weight and PDI for 3-APBA.[3][4][8][9]
-
RAFT Polymerization Parameters: If you are already using RAFT, optimize the following:
-
Monomer:CTA:Initiator Ratio: The ratio of these components is critical for achieving good control. A common starting point is a ratio of [Monomer]:[CTA]:[Initiator] = 50:1:0.2.[3]
-
Choice of CTA: The CTA should be appropriate for acrylamido monomers. 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) has been successfully used.[3]
-
-
Reaction Time and Conversion: High monomer conversion can sometimes lead to a broadening of the PDI. Monitor the polymerization kinetics and consider stopping the reaction at a moderate conversion (e.g., 70%) to maintain a low PDI.[3]
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH when working with 3-APBA polymers?
A1: The pH is a critical parameter that governs the properties and behavior of 3-APBA containing polymers. The boronic acid group has a pKa of approximately 9.[4]
-
Below the pKa: The boronic acid is in its neutral, hydrophobic form.
-
Above the pKa: The boronic acid is in its anionic, hydrophilic boronate form.[3] This pH-dependent transition from hydrophobic to hydrophilic is the basis for many applications of these polymers, such as in sensors and drug delivery systems.[2][10][11] For example, changes in pH can trigger the self-assembly or disassembly of block copolymers containing 3-APBA.[3][9]
Q2: How can I characterize my poly(3-APBA)?
A2: Characterization of poly(3-APBA) can be challenging due to its limited solubility in common GPC solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the polymer structure and calculating monomer conversion.[3][4]
-
Gel Permeation Chromatography (GPC): Direct GPC analysis can be difficult. One strategy is to protect the boronic acid functionality, for instance, by reacting it with pinacol, to make the polymer soluble in solvents like DMF for GPC analysis.[3] The GPC system can be equipped with LiBr in DMF to improve analysis.[3]
Q3: What are common initiators used for 3-APBA polymerization?
A3: The choice of initiator depends on the polymerization method.
-
Free Radical Polymerization: 2,2′-azodiisobutyronitrile (AIBN) is a commonly used thermal initiator.[1]
-
RAFT Polymerization: AIBN is also frequently used as the radical source in RAFT polymerizations of 3-APBA.[3][8]
Q4: Can I copolymerize 3-APBA with other monomers?
A4: Yes, 3-APBA is often copolymerized with other monomers to tailor the properties of the final material. For example, it has been copolymerized with N-hydroxyethyl acrylamide and N-isopropylacrylamide (NIPAM) to create polymers with enhanced hydrophilicity and thermo-responsive properties, respectively.[1][4][6]
Data Presentation
Table 1: Representative RAFT Polymerization Conditions and Results for Homopolymerization of 3-APBA
| [Monomer]:[CTA]:[Initiator] Ratio | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Reference |
| 100:1:0.2 | 67 | 18,500 | 19,200 | 1.13 | [8] |
| 50:1:0.2 | 70 | - | 6,200 | 1.08 | [3] |
Note: Experimental conditions can influence results. This table provides examples from literature.
Experimental Protocols
Protocol 1: Synthesis of this compound (3-APBA) Monomer
This protocol is adapted from established literature procedures.[1][3][4]
Materials:
-
3-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 3-aminophenylboronic acid monohydrate in a 1:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.
-
Chill the solution to 0-5°C in an ice-water bath.
-
Slowly add sodium bicarbonate to the mixture.
-
Add acryloyl chloride dropwise to the chilled mixture while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under vacuum.
-
Add ethyl acetate to the remaining aqueous solution and stir for 2 hours.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, water again, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the ethyl acetate under vacuum to obtain the solid 3-APBA monomer.
Protocol 2: RAFT Polymerization of 3-APBA
This protocol provides a general procedure for the controlled polymerization of 3-APBA using RAFT.[3][8]
Materials:
-
This compound (3-APBA) monomer
-
2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) as CTA
-
2,2′-azobis(isobutyronitrile) (AIBN) as initiator
-
Dimethylformamide (DMF)
-
Deionized water
-
Cold diethyl ether (for precipitation)
Procedure:
-
In a reaction vessel, dissolve the 3-APBA monomer, DDMAT (CTA), and AIBN (initiator) in a 95:5 (v/v) mixture of DMF and water. The molar ratio of [APBA]:[DDMAT]:[AIBN] should be carefully chosen (e.g., 50:1:0.2).
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 1 hour or by performing three freeze-pump-thaw cycles.
-
Place the sealed reaction vessel in a preheated oil bath at 70°C to initiate polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 7 hours, to reach ~70% conversion).
-
Quench the polymerization by exposing the reaction mixture to air and cooling it down.
-
Concentrate the polymer solution under vacuum.
-
Precipitate the polymer by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum.
Visualizations
Caption: Workflow for 3-APBA monomer synthesis and subsequent RAFT polymerization.
Caption: Logical relationship of pH and the properties of the boronic acid moiety.
References
- 1. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcimag.com [pcimag.com]
- 8. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 9. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. (3-Acrylamidophenyl)boronic acid [myskinrecipes.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Glucose Sensitivity of 3-APBA Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-aminophenylboronic acid (3-APBA) hydrogels for glucose sensing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and testing of 3-APBA hydrogels.
| Issue/Question | Potential Causes | Recommended Solutions |
| 1. Low or No Swelling Response to Glucose | A. Incorrect pH: The buffer pH is too low (e.g., < 7.0). The glucose-binding affinity of 3-APBA is significantly higher at pH values closer to or above its pKa (~8.8), where the charged tetrahedral boronate form is more prevalent.[1][2] B. High Ionic Strength: The buffer's ionic strength (e.g., >150 mM) is shielding the electrostatic repulsion between newly formed boronate anions, suppressing the Donnan osmotic pressure responsible for swelling.[3][4] C. Excessive Crosslinking: A high concentration of the crosslinking agent (e.g., BIS, PEGDA) creates a rigid hydrogel network that physically restricts volumetric expansion.[3] D. Insufficient 3-APBA Concentration: The concentration of the glucose-sensing moiety is too low to induce a measurable swelling effect. | A. Optimize Buffer pH: Increase the buffer pH to a range of 7.4 to 8.5. Sensitivity is known to increase with higher pH.[5][6] For applications requiring strict physiological pH (7.4), consider using a PBA derivative with a lower pKa.[7] B. Adjust Ionic Strength: Prepare buffers with a lower ionic strength (e.g., 10-50 mM) for initial characterization. If physiological ionic strength is required, the hydrogel composition may need re-optimization to enhance the swelling force. C. Reduce Crosslinker Concentration: Systematically decrease the molar percentage of the crosslinker in your formulation. Studies have shown an optimal concentration (e.g., 3.0 mol% PEGDA) that balances network integrity with swelling capability.[3] D. Increase 3-APBA Content: Increase the molar percentage of 3-APBA in the prepolymer solution. A concentration of 15-20 mol% is often effective, but be mindful of solubility limits.[3][5] |
| 2. Slow Hydrogel Response and Recovery Time | A. Mass Transport Limitations: Glucose diffusion into and out of the hydrogel matrix is slow. This is the rate-determining step in many bulk hydrogels.[8] B. Slow Binding/Unbinding Kinetics: The chemical reaction kinetics between 3-APBA and glucose can be slow, with equilibrium times reported to be between 20 and 45 minutes.[3][8][9] C. Hydrogel Dimensions: Thicker or larger hydrogels have a lower surface area-to-volume ratio, extending the time required for glucose diffusion and equilibration.[6] | A. Use Microgels or Thin Films: Fabricate microgels or thin-film hydrogels to significantly reduce the diffusion path length for glucose, leading to much faster response times.[8][10] B. Modify PBA Chemistry: Incorporate electron-withdrawing substituents onto the phenylboronic acid ring to potentially increase the rate of complexation with glucose.[7] C. Reduce Hydrogel Size: Synthesize smaller hydrogel discs or fibers. For optical fiber sensors, smaller diameters lead to faster responses.[3] |
| 3. Hydrogel Shrinks in the Presence of Glucose | A. Bis-bidentate Complex Formation: At certain pH values (typically > 8.5) and PBA concentrations, a single glucose molecule can form crosslinking bridges between two separate PBA moieties on different polymer chains, increasing the effective crosslink density and causing deswelling.[1][11] B. Predominant Hydrophobic Interactions: In some polymer systems (e.g., PNIPAM-based), the complexation with glucose can alter the hydrophilic/hydrophobic balance, leading to network collapse under specific temperature conditions.[10] | A. Adjust Operating pH: Perform experiments at a pH below 8.5 (e.g., physiological pH 7.4) where this 2:1 binding is less favorable compared to the 1:1 complex that induces swelling.[1] B. Modify Polymer Backbone: Co-polymerize with hydrophilic monomers like acrylamide (B121943) (AAm) or acrylic acid (AA) to ensure the hydrogel remains hydrophilic after glucose binding.[12] |
| 4. Poor Reproducibility Between Batches | A. Incomplete Polymerization: Inconsistent UV exposure time/intensity or initiator concentration can lead to variability in crosslinking and monomer incorporation. B. Monomer Purity/Degradation: Impurities in monomers or degradation of 3-APBA can affect polymerization and sensing performance. C. Inconsistent Hydration/Equilibration: Failing to allow hydrogels to reach equilibrium swelling in the baseline buffer before testing can lead to inconsistent starting points and variable results. | A. Standardize Polymerization: Precisely control the concentration of the initiator (e.g., DEAP, APS/TEMED) and the conditions for polymerization (e.g., UV lamp distance and exposure time, temperature).[5][13] B. Use High-Purity Reagents: Use fresh, high-purity monomers. Store 3-APBA and other reagents according to the manufacturer's instructions. C. Implement a Strict Equilibration Protocol: Swell all hydrogel samples in a glucose-free buffer solution for a standardized period (e.g., 2-24 hours) until a stable baseline measurement is achieved before introducing glucose.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of glucose sensing in 3-APBA hydrogels? A1: The sensing mechanism relies on the reversible covalent binding between the boronic acid group of 3-APBA and the cis-diol groups of a glucose molecule.[2] In an aqueous solution, 3-APBA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form.[2] The binding of glucose stabilizes the charged tetrahedral form. This conversion from a neutral to a charged state within the hydrogel network increases the internal ionic concentration, leading to a higher Donnan osmotic pressure. This pressure drives water into the hydrogel, causing it to swell.[1][6] The degree of swelling is proportional to the glucose concentration.
Caption: Glucose binding shifts 3-APBA to a charged state, increasing osmotic pressure and causing hydrogel swelling.
Q2: Why is pH so critical for the sensitivity of 3-APBA hydrogels? A2: The pKa of the 3-APBA monomer is approximately 8.8.[2] The binding affinity to glucose is significantly higher when the boronic acid is in its charged (tetrahedral boronate) form, which is favored at pH levels near or above the pKa. At physiological pH (~7.4), a large fraction of the 3-APBA moieties are in the less affine neutral (trigonal) form, resulting in lower sensitivity.[2][6] Therefore, experiments often show a direct correlation between increasing pH and increasing glucose sensitivity.[5]
Q3: Can 3-APBA hydrogels distinguish glucose from other sugars? A3: Phenylboronic acid binds to any molecule with cis-diol groups, not just glucose. It actually has a higher binding affinity for fructose (B13574) than for glucose.[1][3] However, in physiological applications, the concentration of glucose in the blood is typically much higher than that of other interfering sugars like fructose. For example, fructose blood concentrations are in the micromolar range, while glucose is in the millimolar range, making interference minimal in many practical scenarios.[3]
Q4: What are the key parameters to consider when designing a 3-APBA hydrogel formulation? A4: The three most critical components to optimize are:
-
3-APBA Concentration: The amount of the sensing moiety determines the potential magnitude of the response.
-
Crosslinker Concentration: This dictates the network's mesh size and elasticity, controlling how much the hydrogel can swell.[3]
-
Backbone Monomer: The choice of the main polymer backbone (e.g., polyacrylamide, PNIPAM) determines the hydrogel's baseline physical properties, such as mechanical strength, biocompatibility, and potential temperature sensitivity.[10][14]
Q5: How does ionic strength affect the hydrogel's response? A5: The glucose-induced swelling is primarily an electrostatic effect driven by the repulsion of fixed negative charges (boronate anions) on the polymer backbone. In high ionic strength solutions, mobile counter-ions from the buffer can enter the hydrogel and screen these charges.[3] This shielding effect reduces the electrostatic repulsion and the Donnan osmotic pressure, leading to a dampened or even reversed (shrinking) response to glucose.[4]
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for 3-APBA Hydrogel Synthesis
| Component | Monomer Type | Typical Molar Ratio (%) | Function | Reference |
| Backbone | Acrylamide (AA) | 78.5 - 84.0 | Forms the primary polymer network | [5][6] |
| Sensing Moiety | 3-APBA / AAPBA | 15.0 - 20.0 | Binds to glucose | [3][5] |
| Crosslinker | BIS / PEGDA | 1.5 - 3.0 | Creates the 3D hydrogel network | [3][5] |
| Initiator | DEAP (photo) / APS (redox) | Varies | Initiates free-radical polymerization | [5][6] |
Table 2: Influence of Key Parameters on Glucose Response
| Parameter | Effect on Sensitivity | Typical Range | Notes | Reference |
| pH | Increases with pH | 7.0 - 9.0 | Response is lower at physiological pH (7.4) due to the high pKa of 3-APBA. | [1][5][6] |
| Ionic Strength | Decreases with higher strength | 10 - 150 mM | High ionic strength (~150 mM) can significantly suppress the swelling response. | [3][4] |
| Glucose Conc. | Physiological Range | 1.0 - 12.0 mM | The hydrogel response should ideally be linear within this range. | [3] |
| Response Time | Varies with hydrogel size | 20 - 45 min | Smaller hydrogels (microgels, thin films) respond much faster. | [3][8] |
| Temperature | Can be significant | 24 - 37 °C | Especially critical for thermoresponsive backbones like PNIPAM. | [3][12] |
Experimental Protocols
Protocol 1: Synthesis of Poly(Acrylamide-co-3-APBA) Hydrogel
This protocol describes a typical photopolymerization method for creating a glucose-sensitive hydrogel disc.
Materials:
-
Acrylamide (AA)
-
3-Aminophenylboronic acid (3-APBA)
-
N,N'-Methylenebis(acrylamide) (BIS)
-
2,2-Diethoxyacetophenone (DEAP) photoinitiator
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass slides and spacers (e.g., 0.5 mm thickness)
-
UV lamp (365 nm)
Procedure:
-
Prepare Prepolymer Solution: In a small vial shielded from light, prepare the monomer solution. For a 20 mol% 3-APBA formulation:
-
Assemble Mold: Place a spacer of desired thickness on a clean glass slide.
-
Cast Hydrogel: Pipette the prepolymer solution into the mold created by the spacer. Carefully place a second glass slide on top to form a uniform layer, avoiding air bubbles.
-
Photopolymerization: Expose the mold to a 365 nm UV source for a standardized time (e.g., 5-10 minutes) to initiate polymerization.[5][13]
-
Wash and Hydrate:
-
Carefully disassemble the mold and remove the newly formed hydrogel sheet.
-
Use a biopsy punch to cut discs of a specific diameter.
-
Place the hydrogel discs in a large volume of deionized water or PBS to wash away unreacted monomers and DMSO. Change the washing solution several times over 24-48 hours.
-
-
Equilibration: Before testing, transfer the washed hydrogel discs to the glucose-free buffer solution that will be used for the experiment and allow them to equilibrate for at least 2 hours, or until a stable baseline weight or diameter is recorded.[6]
Protocol 2: Measuring Glucose-Induced Swelling Response
This protocol details how to quantify the hydrogel's response to glucose gravimetrically.
Materials:
-
Equilibrated 3-APBA hydrogel discs
-
Glucose solutions of varying concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 20 mM) prepared in the desired buffer (e.g., PBS pH 7.4)
-
Small vials or a multi-well plate
-
Precision balance (0.0001 g)
-
Kimwipes or filter paper
Procedure:
-
Baseline Measurement:
-
Remove an equilibrated hydrogel disc from the glucose-free buffer.
-
Gently blot the surface with the edge of a Kimwipe to remove excess surface water without compressing the hydrogel.
-
Immediately weigh the hydrogel (W_eq). This is the equilibrium swollen weight.
-
-
Glucose Exposure: Place the weighed hydrogel disc into a vial containing a known concentration of glucose solution. Ensure the volume of the solution is large enough to not be depleted of glucose.
-
Incubation: Allow the hydrogel to incubate in the glucose solution for a set period (e.g., 60 minutes) to allow for swelling to reach equilibrium.[3] The optimal time should be determined in preliminary kinetic studies.
-
Final Measurement:
-
After incubation, remove the hydrogel disc from the glucose solution.
-
Blot the surface in the same standardized manner as in step 1.
-
Immediately weigh the hydrogel (W_g). This is the glucose-swollen weight.
-
-
Calculate Swelling Ratio: Calculate the swelling ratio (SR) or the percent change in weight using the following formulas:
-
Swelling Ratio (SR) = W_g / W_eq
-
Percent Swelling = [(W_g - W_eq) / W_eq] * 100
-
-
Data Analysis: Repeat for all glucose concentrations. Plot the Swelling Ratio or Percent Swelling as a function of glucose concentration to generate a calibration curve.
Visualizations
References
- 1. Swelling Properties of Hydrogels Containing Phenylboronic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. si-photonics.com [si-photonics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose-Responsive Hydrogels Based on Phenylboronic Acid | Scientific.Net [scientific.net]
improving the stability of 3-Acrylamidophenylboronic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on improving the stability of 3-Acrylamidophenylboronic acid (3-APB) solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-APB) and what are its common applications?
A1: this compound (3-APB) is a bifunctional molecule containing a phenylboronic acid group and an acrylamide (B121943) group. The boronic acid moiety can form reversible covalent bonds with cis-diol-containing molecules like glucose, while the acrylamide group can be used for polymerization.[1][2][3] This dual functionality makes it valuable for creating glucose-sensitive polymers and hydrogels for applications in drug delivery, biosensors, and tissue engineering.[1][2][3]
Q2: What are the primary causes of instability in 3-APB solutions?
A2: The instability of 3-APB in solution is primarily due to two chemical processes:
-
Uncontrolled Polymerization: The acrylamide functional group is susceptible to spontaneous, free-radical polymerization, especially when exposed to heat, light, or certain impurities.[4][5][6] This can lead to increased viscosity, gelation, or precipitation.
-
Hydrolysis and Degradation of the Boronic Acid Moiety: The carbon-boron bond can be sensitive to hydrolysis, particularly under strongly acidic or basic conditions.[7][8][9][10] Boronic acids can also dehydrate to form cyclic boroxine (B1236090) anhydrides, especially in organic solvents or upon heating.[11] Oxidative degradation is another potential pathway that can cleave the boronic acid group.[12]
Q3: How should solid 3-APB be stored?
A3: Solid this compound powder should be stored under dry conditions in a tightly sealed container. Recommended storage temperatures are typically refrigerated (2-8°C) or frozen (–20°C) to minimize degradation and prevent premature polymerization.[1][13]
Q4: What solvents are recommended for dissolving 3-APB?
A4: The choice of solvent depends on the intended application. Phenylboronic acid has high solubility in polar organic solvents like acetone (B3395972) and ethers, moderate solubility in chloroform, and very low solubility in hydrocarbons.[14] For many biochemical applications, aqueous buffers or mixtures of water and organic solvents like THF or DMSO are used.[2][5] However, the stability in these solvents can be limited.
Q5: How can I assess the purity and stability of my 3-APB solution?
A5: The purity and stability of a 3-APB solution can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the concentration of the monomer and detecting non-volatile impurities or degradation products.[15][][17] Gel Permeation Chromatography (GPC) can be used to detect the formation of polymers.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[15][18]
Factors Affecting Solution Stability
The stability of 3-APB solutions is influenced by several critical factors. The following table summarizes these factors and provides recommended conditions to enhance stability.
| Factor | Impact on Stability | Recommended Conditions | Rationale |
| Temperature | High temperatures accelerate both polymerization and hydrolysis. | Prepare and store solutions at low temperatures (e.g., 2-8°C). Use cold solvents for preparation. | Reduces the rate of chemical degradation and spontaneous polymerization.[6][19] |
| pH | Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the boronic acid group. | Maintain a pH between 4 and 7. A slightly acidic pH (e.g., 4.8) may be optimal for some preparations.[20] | The boronic acid moiety's stability is pH-dependent; neutral or slightly acidic conditions are generally preferred to minimize hydrolysis.[18][21] |
| Oxygen | Dissolved oxygen can inhibit free-radical polymerization. | For preventing polymerization, do not rigorously degas the solution. | Oxygen acts as a radical scavenger, which can prevent the initiation of unwanted polymerization of the acrylamide group.[6] |
| Light | UV light can initiate free-radical polymerization. | Store solutions in amber vials or protect them from light. | Prevents photo-initiation of acrylamide polymerization. |
| Contaminants | Metal ions and radical initiators can catalyze polymerization. | Use high-purity solvents and reagents. Avoid sources of contamination. | Impurities can act as catalysts for degradation pathways. |
| Concentration | Higher concentrations can increase the rate of polymerization. | Prepare solutions at the lowest feasible concentration for your experiment. Prepare fresh, dilute solutions from a concentrated stock as needed. | Reduces the probability of intermolecular reactions leading to polymerization.[22] |
Visualizing Degradation Pathways
The following diagram illustrates the two main degradation pathways for 3-APB in solution.
Caption: Primary degradation pathways for 3-APB in solution.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with 3-APB solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution appears cloudy or contains a precipitate immediately after preparation. | 1. Poor Solubility: The concentration may be too high for the chosen solvent. 2. Precipitation: The pH of the solution may be unfavorable for solubility. | 1. Try gently warming the solution to aid dissolution, then cool to room temperature. If it precipitates again, the solution is supersaturated. Prepare a more dilute solution. 2. Adjust the pH. Boronic acids can have varying solubility at different pH values. |
| Solution becomes viscous, forms a gel, or a precipitate appears over time. | Uncontrolled Polymerization: The acrylamide group has likely polymerized. This can be triggered by elevated temperature, light exposure, or contaminants. | 1. Discard the solution. It is no longer suitable for experiments requiring the monomeric form. 2. Prevention: Prepare fresh solutions before use. Store stock solutions at 2-8°C in the dark. Avoid introducing contaminants that could initiate polymerization. |
| Experimental results show low or no activity (e.g., poor binding to diols, failure in polymerization). | Degradation of Boronic Acid: The boronic acid moiety may have been hydrolyzed or oxidized, rendering it inactive. | 1. Confirm the purity of the solution using an analytical method like HPLC. 2. Prevention: Ensure the pH of your experimental buffer is compatible with boronic acid stability (typically pH < 8). Avoid strongly acidic, basic, or oxidizing conditions. Prepare solutions fresh and store them properly. |
| Inconsistent results between batches of solutions. | Variable Preparation/Storage: Inconsistencies in solution preparation (e.g., temperature, pH, exposure to light) or storage duration can lead to varying degrees of degradation. | 1. Standardize your protocol for solution preparation and storage (see Experimental Protocols section). 2. Always prepare fresh solutions for critical experiments. 3. Note the preparation date on the vial and establish a maximum use-by date based on your own stability tests. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting issues with 3-APB solutions.
Caption: A decision tree for troubleshooting 3-APB solution issues.
Experimental Protocols
Protocol 1: Preparation of a 3-APB Stock Solution
This protocol describes a general method for preparing a 3-APB stock solution with considerations for enhancing stability.
Materials:
-
This compound (solid powder, high purity)
-
High-purity solvent (e.g., DMSO, or a suitable buffer like MES at pH 6.0)
-
Sterile, amber vials
-
Calibrated pH meter (for aqueous solutions)
-
0.22 µm syringe filter
Procedure:
-
Pre-cool: Place the solvent and vials in an ice bath or refrigerator to cool to 4°C.
-
Weighing: Weigh the desired amount of 3-APB powder quickly in a clean, dry environment.
-
Dissolution: Add the pre-cooled solvent to the 3-APB powder. Mix by gentle vortexing or inversion in the cold bath until fully dissolved. Avoid vigorous shaking, which can introduce excessive oxygen and promote foaming.
-
pH Adjustment (if aqueous): If preparing an aqueous solution, check the pH and adjust to a target between 4.0 and 7.0 using dilute HCl or NaOH. A pH of ~4.8 has been noted in some preparations.[20]
-
Sterile Filtration: To remove any particulate matter that could act as a nucleation site for polymerization, filter the solution through a 0.22 µm syringe filter into the final sterile, amber vial.
-
Storage: Seal the vial tightly, protect from light, and store at 2-8°C. For long-term storage, consider aliquoting and freezing at –20°C, but verify stability upon freeze-thaw cycles for your specific application.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and a recommended "use by" date (e.g., 1-2 weeks when stored at 4°C, to be validated internally).
Protocol 2: Assessing Solution Stability using HPLC
This protocol outlines a method to monitor the degradation of 3-APB in solution over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
3-APB solution to be tested
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
High-purity 3-APB reference standard
Procedure:
-
Prepare Reference Standard: Prepare a solution of the high-purity 3-APB solid in the mobile phase at a known concentration (e.g., 1 mg/mL). This will be your t=0 reference.
-
Set HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~254 nm (or an empirically determined λmax)
-
Gradient: Start with 95% A / 5% B, ramp to 100% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Note: This gradient is a starting point and must be optimized).
-
-
Initial Analysis (t=0): Immediately after preparing your experimental 3-APB solution, dilute an aliquot to the same concentration as the reference standard and inject it into the HPLC. Record the chromatogram. The main peak corresponds to intact 3-APB.
-
Incubate and Sample: Store your experimental solution under the desired test conditions (e.g., specific temperature, pH, light exposure). At predetermined time points (e.g., 1, 3, 7, 14 days), remove an aliquot, dilute it appropriately, and inject it into the HPLC.
-
Data Analysis:
-
Compare the peak area of the main 3-APB peak at each time point to the t=0 sample. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks in the chromatogram. These represent degradation products or impurities.
-
Calculate the percentage of remaining 3-APB at each time point to determine the stability and shelf-life of the solution under the tested conditions.
-
References
- 1. 3-(Acrylamido)phenylboronic acid 98 99349-68-5 [sigmaaldrich.com]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | [frontierspecialtychemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Identity determination and purity testing [chemcon.com]
- 17. benchchem.com [benchchem.com]
- 18. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US3951934A - Polymerization of acrylamide in the presence of water-soluble nitrogen compounds - Google Patents [patents.google.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Acrylamidophenylboronic Acid Copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Acrylamidophenylboronic acid (3-AAPBA) copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-AAPBA copolymers?
The primary methods for purifying 3-AAPBA copolymers are dialysis, precipitation into a non-solvent, and size exclusion chromatography (SEC).
-
Dialysis is effective for removing small molecule impurities like salts, residual monomers, and initiators. It involves placing the polymer solution in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of a suitable solvent.[1]
-
Precipitation is a widely used technique where the crude polymer is dissolved in a "good" solvent and then added dropwise into a large volume of a stirred "non-solvent." The polymer precipitates out of the solution, while impurities remain dissolved.[2] This process can be repeated for higher purity.[1]
-
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution.[3] It is useful for removing impurities of different molecular weights and for fractionating the copolymer to obtain a narrower molecular weight distribution.
Q2: Why is purifying boronic acid-containing polymers challenging?
The synthesis and purification of boronic acid-containing copolymers can be notoriously difficult.[4] The boronic acid moiety can lead to several challenges:
-
Interaction with Stationary Phases: Boronic acids can stick to or be degraded by standard silica (B1680970) gel chromatography columns, making normal-phase chromatography unsuitable.[5]
-
Boroxine Formation: Phenylboronic acids can exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines. These structures can appear as "impurities" in characterization techniques like NMR, complicating analysis.[5]
-
Solubility: Copolymers containing hydrophilic boronic acid groups and potentially hydrophobic co-monomers can have complex solubility profiles, making the selection of appropriate solvents for purification challenging.
Q3: How do I remove unreacted 3-AAPBA monomer and other small molecules after polymerization?
Both dialysis and repeated precipitation are effective for this purpose.
-
Dialysis: Using a dialysis membrane with an MWCO well below the molecular weight of your copolymer will allow small molecules like unreacted monomers, initiators, and salts to diffuse out while retaining the polymer.[1] A common procedure is to dialyze against deionized water for 2 days to remove residual acids and other small molecules.[6]
-
Precipitation: Precipitating the polymer solution into a non-solvent like cold diethyl ether or hexane (B92381) is a standard method.[2][7] Repeating the dissolution and precipitation cycle 2-3 times significantly improves the removal of trapped impurities.[1]
Q4: What characterization techniques should I use to confirm the purity of my 3-AAPBA copolymer?
The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC).
-
¹H NMR Spectroscopy: This is used to confirm the copolymer structure and to check for the absence of monomer peaks. The disappearance of the characteristic vinyl proton signals from the acrylamide (B121943) monomer indicates successful removal.[8]
-
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight (Mₙ), molecular weight distribution (polydispersity index, Mₙ/Mₙ or PDI), and to detect any low molecular weight impurities or multimodal distributions.[9][10]
Troubleshooting Guide
Q1: My ¹H NMR spectrum still shows peaks from the monomer after purification. What should I do?
This is a common issue indicating incomplete removal of unreacted monomer.
-
Problem: The chosen purification method was not efficient enough. For precipitation, impurities can get trapped within the coagulated polymer particles.[1]
-
Solution 1: Repeat Precipitation: Perform the precipitation process again, potentially with modifications. Try adding the polymer solution more slowly to a vigorously stirred non-solvent.[1] Using a more dilute initial polymer solution can also help prevent trapping impurities.[1]
-
Solution 2: Perform Dialysis: If repeated precipitations fail, dialysis is an excellent alternative for removing small molecule impurities.[7] Ensure you use a membrane with an appropriate MWCO and dialyze for a sufficient duration (e.g., 48 hours) with several changes of the dialysate.
-
Solution 3: Soxhlet Extraction: For polymers that are insoluble in common solvents at room temperature, Soxhlet extraction can be an effective, albeit slower, method.[7]
Q2: My copolymer seems to be interacting with the SEC column, resulting in poor peak shape or no elution. How can I resolve this?
This often happens with functional polymers like those containing boronic acid or other charged/polar groups, which can adsorb to the column's stationary phase.
-
Problem: The copolymer is interacting with the column packing material. This is particularly challenging for amphiphilic block copolymers where different blocks have different affinities for the mobile phase.[10]
-
Solution 1: Modify the Mobile Phase: For aqueous SEC, adding salts to the mobile phase can screen ionic interactions. For example, using 0.2 M potassium iodide (KI) in water has been shown to be effective for characterizing challenging water-soluble block copolymers.[10][11]
-
Solution 2: Use a Different Solvent System: If an aqueous system is problematic, consider an organic eluent. For some copolymers, solvents like N,N-dimethylformamide (DMF) or hexafluoroisopropanol (HFIP) are used, though HFIP is expensive and hazardous.[10] A mixture of solvents, such as 0.2 M KI with 30% DMF in water, can also improve elution.[11]
-
Solution 3: Choose a Different Column: Use columns specifically designed for polar or water-soluble polymers, such as those with a polar gel packing material.[11]
Q3: The polydispersity index (PDI or Mₙ/Mₙ) of my copolymer is high (>1.5) after purification. What does this indicate?
A high PDI suggests a broad distribution of polymer chain lengths.
-
Problem: This typically points to issues with the polymerization reaction itself (e.g., poor initiation, chain transfer, or termination reactions) rather than the purification process. While purification methods like fractional precipitation or preparative SEC can narrow the PDI, they cannot fix a poorly controlled polymerization.
-
Solution: Optimize Polymerization: If you are using a controlled radical polymerization technique like RAFT, review your reaction conditions. The molar ratios of monomer to chain transfer agent (CTA) and initiator are critical for achieving a low PDI.[12] Ensure your system is thoroughly deoxygenated and that the temperature is stable.
Quantitative Data Summary
The following table summarizes representative molecular weight data for Poly(this compound) (PAPBA) synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, demonstrating the control achievable with this technique.
| [Monomer]:[CTA]:[Initiator] Ratio | Polymerization Time (min) | Monomer Conversion (%) | Mₙ (Theoretical, g/mol ) | Mₙ (Experimental, g/mol ) | Mₙ/Mₙ (PDI) |
| 100:1:0.2 | 150 | 67 | 18,500 | 19,200 | 1.13 |
| 100:1:0.2 | 240 | 83 | 22,500 | 23,000 | 1.16 |
| 200:1:0.1 | 240 | 45 | 23,200 | 25,600 | 1.09 |
| 200:1:0.1 | 420 | 69 | 35,000 | 36,100 | 1.11 |
| Data adapted from RAFT homopolymerizations of this compound (APBA) at 70°C in 95% DMF/5% water.[12] |
Experimental Protocols
Protocol 1: Purification by Dialysis
This method is ideal for removing salts, residual monomers, and other small-molecule impurities from water-soluble copolymers.
-
Hydrate Membrane: Select a dialysis membrane (e.g., cellulose (B213188) ester) with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of your copolymer (e.g., 3.5 kDa MWCO for a 20 kDa polymer). Hydrate the membrane according to the manufacturer's instructions.
-
Load Sample: Secure one end of the membrane tubing with a clip. Dissolve the crude copolymer in a suitable solvent (e.g., deionized water or DMF) and load the solution into the dialysis bag, leaving sufficient headspace (approx. 20-30% of volume) to accommodate osmotic pressure changes. Secure the other end with a second clip.
-
Perform Dialysis: Immerse the sealed bag in a large beaker containing the dialysate (e.g., deionized water) at a volume at least 100 times that of the sample. Stir the dialysate gently with a magnetic stir bar.
-
Change Dialysate: Allow dialysis to proceed for 4-6 hours, then replace the dialysate with a fresh batch. Repeat this process at least 4-5 times over 48 hours to ensure complete removal of impurities.[6]
-
Recover Polymer: Remove the dialysis bag from the beaker, carefully open it, and transfer the purified polymer solution to a flask.
-
Lyophilize: Freeze the polymer solution (e.g., using liquid nitrogen) and lyophilize (freeze-dry) to obtain the purified copolymer as a solid powder.
Protocol 2: Purification by Precipitation
This method is effective for separating the polymer from soluble impurities like unreacted monomers and initiators.
-
Dissolve Crude Polymer: Dissolve the crude copolymer product in a minimal amount of a "good" solvent in which the polymer is highly soluble (e.g., DMF, THF, or water).
-
Prepare Non-Solvent: In a separate beaker, add a large volume (at least 10 times the volume of the polymer solution) of a "non-solvent" in which the polymer is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or methanol).[2]
-
Precipitate Polymer: While vigorously stirring the non-solvent, add the polymer solution dropwise using a pipette or dropping funnel. A precipitate should form immediately. Slow addition and rapid stirring are crucial to minimize impurity trapping.[1]
-
Isolate Polymer: Allow the mixture to stir for an additional 15-30 minutes. Isolate the precipitated polymer by filtration or centrifugation.
-
Wash and Dry: Wash the collected polymer with fresh non-solvent to remove any remaining surface impurities. Dry the purified polymer under vacuum to remove residual solvents.
-
(Optional) Repeat: For higher purity, redissolve the collected polymer in the good solvent and repeat steps 3-5.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.paint.org [docs.paint.org]
- 4. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of aqueous size exclusion chromatography conditions to characterize polyzwitterion-block-N-isopropyl acrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Aminophenylboronic Acid (3-APBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-aminophenylboronic acid (3-APBA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-aminophenylboronic acid?
A1: The two most prevalent synthetic routes for 3-APBA are:
-
Nitration of Phenylboronic Acid followed by Reduction: This is a classical approach where phenylboronic acid is first nitrated to form 3-nitrophenylboronic acid, which is then reduced to yield 3-APBA.
-
Palladium-Catalyzed Borylation: This modern approach typically involves the cross-coupling of a 3-haloaniline derivative (like 3-bromoaniline), often with a protected amino group, with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst.
Q2: What is the stability of 3-APBA and what are the recommended storage conditions?
A2: 3-Aminophenylboronic acid is known to be hygroscopic and can be sensitive to air and light.[1] It is best stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] The monohydrate form is often more stable for long-term storage.[3]
Q3: What are common impurities I might encounter in my 3-APBA product?
A3: Common impurities can include:
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often reversible by treatment with water.
-
Starting Materials: Unreacted 3-nitrophenylboronic acid, phenylboronic acid, or 3-haloaniline may be present.
-
Side-Products: Homocoupling of the boronic acid can occur during cross-coupling reactions.[4]
-
Catalyst Residues: Traces of palladium from borylation reactions.
-
Carbonized materials: In the nitration route, charring can lead to black or brown impurities that are difficult to remove.[3]
Q4: Can I use 3-APBA directly in Suzuki-Miyaura coupling reactions?
A4: Yes, 3-APBA is a common reagent in Suzuki-Miyaura coupling reactions. However, the amino group can sometimes interfere with the catalytic cycle or lead to side reactions. In such cases, protection of the amino group (e.g., as an acetamide) may be necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-APBA.
Problem 1: Low or No Yield
Symptoms:
-
TLC or LC-MS analysis shows little to no product formation.
-
A significant amount of starting material remains unreacted.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Quality Reagents | - Ensure starting materials (e.g., 3-bromoaniline (B18343), bis(pinacolato)diboron) are pure and dry. - Use freshly distilled solvents. |
| Inactive Catalyst (Palladium-Catalyzed Borylation) | - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. |
| Suboptimal Reaction Temperature | - For palladium-catalyzed borylation, ensure the temperature is high enough (typically 80-110 °C) to drive the reaction to completion. - For the nitration of phenylboronic acid, maintain a low temperature (e.g., -15 to -9 °C) to prevent charring and side reactions.[5] |
| Incorrect Base (Palladium-Catalyzed Borylation) | - The choice of base is critical. Screen different bases such as potassium acetate (B1210297) or potassium carbonate to find the optimal one for your specific substrate and catalyst system. |
| Protodeboronation | - This is the loss of the boronic acid group, which can be accelerated in aqueous conditions. Using boronic esters like pinacol (B44631) esters can improve stability. |
Problem 2: Product Purification Challenges
Symptoms:
-
Difficulty in isolating pure 3-APBA from the crude reaction mixture.
-
The product is an oil or a dark, discolored solid.
-
NMR analysis shows the presence of persistent impurities.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Formation of Boroxines | - Stir the crude product with water to hydrolyze the boroxine (B1236090) back to the boronic acid. |
| Co-elution of Impurities during Chromatography | - If using column chromatography, consider using a different solvent system or stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Dark Color from Nitration Route | - Treat the crude product with activated carbon during recrystallization to remove colored impurities.[3] |
| Difficulty with Recrystallization | - Screen various solvent systems for recrystallization. Common choices include water, ethanol, or mixtures like methanol/water or ethyl acetate/hexanes.[6][7] |
| Residual Palladium Catalyst | - Use a metal scavenger or perform an additional purification step like filtration through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of 3-APBA via Palladium-Catalyzed Borylation of 3-Bromoaniline
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable ligand
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane (B91453)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask, combine 3-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.
-
To hydrolyze the ester, dissolve the crude product in a suitable solvent (e.g., THF/water) and add an acid (e.g., HCl). Stir until the hydrolysis is complete.
-
Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude 3-APBA by recrystallization.
Protocol 2: Synthesis of 3-APBA via Nitration and Reduction
This protocol is based on classical methods and should be performed with caution.
Part A: Nitration of Phenylboronic Acid
-
In a flask cooled in an ice-salt bath to -15 °C, add fuming nitric acid.
-
Slowly add phenylboronic acid in portions, ensuring the temperature does not exceed -9 °C.[5]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes.[5]
-
Carefully pour the reaction mixture over ice.
-
Collect the precipitated 3-nitrophenylboronic acid by filtration and wash with cold water.
Part B: Reduction of 3-Nitrophenylboronic Acid
-
Suspend the crude 3-nitrophenylboronic acid in a suitable solvent (e.g., ethanol/water).
-
Add a reducing agent such as iron powder or perform catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C).
-
If using iron, an acid such as HCl is typically added to facilitate the reduction.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter to remove the catalyst or iron salts.
-
Adjust the pH of the filtrate to be slightly basic to precipitate the 3-APBA.
-
Collect the product by filtration and purify by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-APBA
| Parameter | Nitration and Reduction | Palladium-Catalyzed Borylation |
| Starting Materials | Phenylboronic acid, Nitric acid | 3-Haloaniline, Diboron reagent |
| Key Reagents | Strong acids, Reducing agents | Palladium catalyst, Ligand, Base |
| Typical Yield | Variable, can be moderate to good | Generally good to excellent |
| Common Challenges | Formation of isomers, Charring, Harsh conditions | Catalyst deactivation, Ligand sensitivity, Cost of reagents |
| Scalability | Can be challenging due to exotherms and purification | More readily scalable with proper optimization |
Visualizations
Logical Workflow for Troubleshooting Low Yield in 3-APBA Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis of 3-APBA.
Simplified Synthetic Pathways to 3-APBA
Caption: Overview of the two primary synthetic routes to 3-aminophenylboronic acid.
References
- 1. chembk.com [chembk.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Page loading... [guidechem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
how to prevent premature polymerization of 3-Acrylamidophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 3-Acrylamidophenylboronic acid (3-APB). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-APB) and why is it prone to premature polymerization?
This compound is a functional monomer that contains both an acrylamide (B121943) group and a phenylboronic acid group.[1][2] The acrylamide moiety is susceptible to free-radical polymerization, a reaction that can be initiated by factors such as heat, light, or the presence of radical initiators.[1] This inherent reactivity makes 3-APB prone to premature and unwanted polymerization, which can compromise its performance in subsequent applications.
Q2: What are the ideal storage conditions for 3-APB to minimize premature polymerization?
To ensure the stability of 3-APB and prevent premature polymerization, it is crucial to adhere to proper storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential spontaneous polymerization. |
| Light | Store in the dark (e.g., in an amber vial) | Prevents light-induced radical formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Minimizes exposure to oxygen, which can promote radical formation. |
| Moisture | Store in a dry, desiccated environment | The presence of water can affect the stability of the boronic acid group. |
Q3: Are there chemical inhibitors that can be added to 3-APB to prevent its premature polymerization?
Yes, polymerization inhibitors can be used to stabilize 3-APB. While specific data on inhibitors for 3-APB is limited, inhibitors commonly used for acrylamides can be effective. The choice and concentration of the inhibitor may need to be optimized for your specific application.
| Inhibitor Class | Examples | Typical Concentration Range |
| Phenolic Inhibitors | Hydroquinone (B1673460) (HQ), Monomethyl ether of hydroquinone (MEHQ) | 50 - 200 ppm |
| Nitroso Compounds | Nitrosobenzene | 50 - 100 ppm |
| Copper Salts | Cupric sulfate (B86663) (CuSO₄) | 10 - 50 ppm |
It is important to note that the presence of an inhibitor may interfere with subsequent polymerization reactions and may need to be removed prior to use.
Troubleshooting Guide
This guide addresses common problems encountered with the premature polymerization of 3-APB.
Problem 1: The 3-APB powder appears clumpy or has formed a solid mass.
| Possible Cause | Suggested Solution |
| Exposure to moisture and/or heat | This indicates that significant polymerization has likely occurred. It is recommended to discard the material as it is no longer suitable for most applications. To prevent this, always store 3-APB in a tightly sealed container in a cool, dry place. |
| Improper storage | Review the recommended storage conditions in the FAQs section and ensure they are being strictly followed. |
Problem 2: A solution of 3-APB becomes viscous or forms a gel over a short period.
| Possible Cause | Suggested Solution |
| Presence of contaminants | Contaminants, such as dust or metal ions, can initiate polymerization. Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Exposure to light or heat | Prepare solutions of 3-APB in a location shielded from direct light and avoid heating the solution unless necessary for dissolution, in which case, use minimal heat for the shortest possible time. |
| Dissolved oxygen in the solvent | Oxygen can act as an initiator. For sensitive applications, it is recommended to degas the solvent by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles before dissolving the 3-APB. |
| Incompatible solvent | While 3-APB is soluble in polar solvents, some solvents may promote instability. It is advisable to prepare solutions fresh before use and to consult literature for solvent compatibility in your specific application. |
Problem 3: Polymerization reactions with 3-APB yield inconsistent results or fail completely.
| Possible Cause | Suggested Solution |
| Partial polymerization of the monomer | If the 3-APB monomer has started to oligomerize or polymerize before use, the stoichiometry of the reaction will be incorrect, leading to poor results. It is crucial to use high-purity, non-polymerized monomer. |
| Presence of inhibitors from storage | If an inhibitor was used to stabilize the 3-APB, it must be removed before polymerization as it will interfere with the desired reaction. Refer to the experimental protocols section for inhibitor removal procedures. |
| Incorrect reaction conditions | The polymerization of functional monomers like 3-APB can be sensitive to reaction parameters such as temperature, initiator concentration, and solvent. Optimize these conditions based on literature precedents for similar monomers. |
Experimental Protocols
Protocol 1: Purification of 3-APB Monomer by Recrystallization
This protocol describes the purification of 3-APB to remove any oligomers or polymeric impurities that may have formed during storage.
Materials:
-
This compound (3-APB)
-
Deionized water
-
Heating magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the 3-APB powder in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot deionized water to dissolve the solid completely with heating and stirring.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to promote further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified 3-APB crystals under vacuum at room temperature.
Protocol 2: Detection of Premature Polymerization by ¹H NMR Spectroscopy
This protocol can be used to assess the purity of the 3-APB monomer and detect the presence of oligomers or polymers.
Materials:
-
3-APB sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of the 3-APB sample in the chosen deuterated solvent at a suitable concentration for NMR analysis.
-
Acquire a ¹H NMR spectrum of the solution.
-
Analysis:
-
Monomer: The spectrum of the pure monomer will show characteristic peaks for the vinyl protons of the acrylamide group, typically in the range of 5.5-6.5 ppm.
-
Polymer/Oligomer: Upon polymerization, these sharp vinyl proton signals will broaden and decrease in intensity, or disappear completely, while broad signals corresponding to the polymer backbone will appear. The presence of these broad signals indicates that premature polymerization has occurred.
-
Visual Guides
Diagram 1: Logical Workflow for Handling and Using 3-APB
Caption: A logical workflow for the proper handling and use of 3-APB.
Diagram 2: Troubleshooting Premature Polymerization of 3-APB
Caption: A troubleshooting guide for identifying and addressing premature polymerization.
References
strategies to enhance the swelling ratio of 3-APBA hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the swelling ratio of 3-acrylamidophenylboronic acid (3-APBA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving the swelling of 3-APBA hydrogels?
A1: The swelling of 3-APBA hydrogels is primarily driven by the ionization of the phenylboronic acid (PBA) groups. In aqueous environments, the boronic acid moiety exists in equilibrium between an uncharged trigonal form and a charged tetrahedral form. At higher pH values, the equilibrium shifts towards the negatively charged tetrahedral form, leading to electrostatic repulsion between the polymer chains and an influx of water, which causes the hydrogel to swell.[1]
Q2: How does pH influence the swelling ratio of 3-APBA hydrogels?
A2: The swelling of 3-APBA hydrogels is highly pH-dependent. Generally, as the pH of the surrounding medium increases, the swelling ratio also increases.[1] This is because the boronic acid groups in the hydrogel network become ionized at higher pH, leading to increased electrostatic repulsion and, consequently, greater water absorption. The pKa of the phenylboronic acid moiety is a critical factor, and significant swelling changes are often observed around this pKa value.[1]
Q3: Can the presence of sugars in the medium affect the swelling of 3-APBA hydrogels?
A3: Yes, the presence of sugars, particularly polyols like glucose and fructose, can significantly impact the swelling behavior. Phenylboronic acid is known to form reversible covalent complexes with diols. This interaction can affect the charge of the boronic acid moiety and can also lead to the formation of additional crosslinks between polymer chains, which may cause the hydrogel to shrink.[1][2]
Troubleshooting Guide
Problem: My 3-APBA hydrogel exhibits a lower than expected swelling ratio.
This guide provides potential causes and solutions to address a low swelling ratio in your 3-APBA hydrogel experiments.
| Potential Cause | Recommended Action | Rationale |
| High Crosslinker Concentration | Decrease the molar ratio of the crosslinking agent (e.g., N,N'-methylenebisacrylamide) in your formulation. | A higher degree of crosslinking results in a tighter polymer network, which restricts the expansion of the hydrogel and limits water uptake. Reducing the crosslinker concentration allows for greater chain mobility and a higher swelling capacity.[3][4] |
| Suboptimal pH of Swelling Medium | Increase the pH of the buffer solution in which the hydrogel is swelled. | The ionization of the boronic acid groups is crucial for swelling. A higher pH promotes this ionization, leading to increased electrostatic repulsion and a higher swelling ratio.[1] |
| Low Monomer Concentration | Increase the concentration of the hydrophilic monomer (e.g., acrylic acid or acrylamide) in the pre-gel solution. | A higher concentration of hydrophilic monomers increases the overall hydrophilicity of the polymer network, promoting greater water absorption.[5] |
| Inappropriate Polymerization Temperature | Optimize the polymerization temperature. | The polymerization temperature can affect the reaction rate and the final structure of the hydrogel network. An increase in temperature can sometimes lead to a less organized and more porous structure, which may enhance swelling.[6][7] However, excessively high temperatures can also lead to degradation. |
| Choice of Crosslinker | Consider using a branched crosslinker instead of a linear one. | Branched crosslinkers can create a more complex network architecture that may allow for a higher swelling ratio compared to traditional linear crosslinkers at the same molar concentration.[5][8][9][10] |
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on the factors influencing hydrogel swelling.
Table 1: Effect of Crosslinker Concentration on Swelling Ratio
| Hydrogel System | Crosslinker | Crosslinker Concentration (mol/L) | Maximum Swelling (g/g) | Reference |
| κC-g-PMAA | MBA | 0.006 | 180 | [3] |
| κC-g-PMAA | MBA | >0.006 | Decreased | [3] |
| Superporous Hydrogel | Methylene-bis-acrylamide | 7.37% | High Porosity | [4] |
| Superporous Hydrogel | Methylene-bis-acrylamide | 14.36% | Low Porosity | [4] |
Table 2: Effect of pH on Swelling Ratio
| Hydrogel System | pH | Swelling Behavior | Reference |
| p(MPBA-co-AAm) | Increasing pH | Monotonic increase in swelling | [1] |
| p(MPBA-co-DMP-co-AAm) | Intermediate pH | Swelling minima | [1] |
| SPHC100 | 1.0, 2.0, 3.0 | Slight swelling | [11] |
| SPHC100 | > 4.9 | Enhanced swelling | [11] |
| Poly(acrylic acid) based | 3 | Low swelling ratio | [12] |
| Poly(acrylic acid) based | 7 | Maximum swelling ratio | [12] |
Experimental Protocols
Protocol 1: Synthesis of p(AAm-co-MPBA) Hydrogel
This protocol is adapted from a study on phenylboronic acid-containing hydrogels.[13]
Materials:
-
3-aminophenylboronic acid hemisulfate (PBA+)
-
Methacrylic acid (MAA)
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDAC)
-
Acrylamide (B121943) (AAm)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Ammonium persulfate (APS) (initiator)
-
1N NaOH
-
Distilled water
-
Acetone
Procedure for MPBA Synthesis:
-
Dissolve 3-aminophenylboronic acid hemisulfate in distilled water in an ice bath.
-
Adjust the pH to 5.0 with 1N NaOH.
-
Add EDAC under continuous stirring in an argon atmosphere.
-
In a separate vessel, dissolve methacrylic acid in distilled water and adjust the pH to 5.0.
-
Add the MAA solution dropwise to the PBA+/EDAC solution under argon.
-
Purge the mixture with argon at 0°C for 90 minutes.
Procedure for Hydrogel Synthesis:
-
Dissolve the synthesized methacrylamidophenylboronic acid (MPBA) and acrylamide (AAm) in a 1N NaOH solution.
-
Add TEMED (accelerator) and MBA (crosslinker) to the solution.
-
Add an aqueous solution of APS (initiator) to the mixture.
-
Inject the pre-gel solution into glass capillaries.
-
Allow polymerization to proceed at 4°C for 12 hours.
-
Remove the hydrogels from the capillaries using acetone.
-
Cut the hydrogels into cylindrical segments and wash them in distilled water to remove unreacted components.
Protocol 2: Measurement of Hydrogel Swelling Ratio
Materials:
-
Synthesized 3-APBA hydrogel
-
Buffer solutions of desired pH
-
Analytical balance
-
Filter paper
Procedure:
-
Record the initial weight of the dry hydrogel (Wd).
-
Immerse the hydrogel in a buffer solution of a specific pH.
-
At regular time intervals, remove the hydrogel from the solution.
-
Gently blot the surface with filter paper to remove excess water.
-
Record the weight of the swollen hydrogel (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Visualizations
Caption: pH-dependent swelling mechanism of 3-APBA hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-Aminophenylboronic Acid (3-APBA) in Polymerization Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome the common challenge of poor solubility of 3-aminophenylboronic acid (3-APBA) in polymerization media.
Frequently Asked Questions (FAQs)
Q1: Why is 3-APBA poorly soluble in many common polymerization solvents?
A1: 3-Aminophenylboronic acid possesses both a polar amino group and a boronic acid group, which can participate in hydrogen bonding, as well as a nonpolar phenyl ring. This amphiphilic nature, combined with its crystalline structure, can lead to limited solubility in solvents that are not optimized to interact favorably with both the polar and nonpolar moieties of the molecule.
Q2: What are the initial signs of poor solubility of 3-APBA in my polymerization reaction?
A2: The most common indications of poor solubility include the presence of undissolved solid monomer in the reaction mixture, even after vigorous stirring, leading to a heterogeneous appearance. This can result in low polymer yields, difficulty in controlling the polymerization process, and polymers with inconsistent properties.
Q3: Can the grade or form of 3-APBA affect its solubility?
A3: Yes. 3-APBA is commercially available as the free base and as a hydrochloride salt. The hydrochloride salt generally exhibits different solubility characteristics, often being more soluble in aqueous solutions. Additionally, 3-APBA can exist as a monohydrate, which may also influence its dissolution behavior. It is crucial to be aware of the specific form you are using.
Q4: How does pH influence the solubility of 3-APBA?
A4: The solubility of 3-APBA, particularly in aqueous media, is highly dependent on pH. The boronic acid group has a pKa of approximately 8.9. At pH values above its pKa, the boronic acid group deprotonates to form the more soluble boronate anion, which increases the overall hydrophilicity and solubility of the molecule.
Q5: Are there any safety precautions I should take when handling 3-APBA and the recommended solvents?
A5: Yes. 3-APBA is irritating to the eyes, respiratory system, and skin. It is also harmful if swallowed, inhaled, or in contact with skin. Always handle 3-APBA in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents mentioned, such as DMSO, DMF, and THF, also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide: Enhancing 3-APBA Solubility
This guide outlines several strategies to address the poor solubility of 3-APBA in polymerization media. A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for poor 3-APBA solubility.
Strategy 1: Optimization of the Solvent System
The choice of solvent is the first and most critical step in achieving a homogeneous polymerization mixture.
-
Single Solvents: For initial attempts, consider solvents in which 3-APBA has known solubility.
-
Co-solvent Systems: If a single solvent is ineffective, a mixture of solvents can be employed to balance the polarity and improve dissolution. A common and effective approach is to use a mixture of a good organic solvent with water.
Data Presentation: Solubility of 3-APBA in Common Solvents
| Solvent | Formula | Type | Reported Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | [1] |
| Methanol | CH₃OH | Polar Protic | Soluble | [2][3] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |
| Propanol | C₃H₈O | Polar Protic | Soluble | [2] |
| Water | H₂O | Polar Protic | Soluble | [2] |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Polar Aprotic | Limited (often used in co-solvent systems) | [4] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | - |
Experimental Protocol: Using a THF/Water Co-solvent System
This protocol is adapted from a procedure for the synthesis of a 3-APBA derivative.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add the desired amount of 3-APBA.
-
Solvent Addition: Prepare a 1:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.
-
Dissolution: Add the THF/water co-solvent to the flask containing 3-APBA. Stir the mixture at room temperature until the 3-APBA is completely dissolved.[4]
-
Initiation of Polymerization: Once a homogeneous solution is obtained, proceed with the addition of other monomers, initiators, and catalysts as required by your specific polymerization protocol.
Strategy 2: pH Adjustment in Aqueous Systems
For polymerizations conducted in water or aqueous co-solvent systems, adjusting the pH is a powerful method to enhance the solubility of 3-APBA.
Experimental Protocol: pH Adjustment for Aqueous Polymerization
-
Dispersion: Disperse the required amount of 3-APBA in the aqueous polymerization medium (e.g., deionized water or a buffer solution like PBS).
-
pH Measurement: Measure the initial pH of the suspension using a calibrated pH meter.
-
Base Addition: Slowly add a suitable base (e.g., 1 M NaOH solution) dropwise to the suspension while stirring continuously.
-
Monitoring Dissolution: Monitor the dissolution of 3-APBA as the pH increases. Continue adding the base until all the solid has dissolved and the solution becomes clear. A target pH above the pKa of 3-APBA (~8.9) is generally effective. For instance, a pH of 9.3 has been shown to enhance the hydrophilicity of polymers containing APBA.[4]
-
Final pH Adjustment: If necessary, adjust the final pH to the desired value for your polymerization reaction, ensuring it remains in a range where 3-APBA stays in solution.
-
Polymerization: Proceed with the addition of other reagents to initiate the polymerization.
Strategy 3: Temperature Increase
Gently heating the polymerization medium can increase the solubility of 3-APBA.
Experimental Protocol: Increasing Temperature for Enhanced Solubility
-
Setup: In a reaction vessel equipped with a magnetic stirrer and a condenser, add the chosen polymerization solvent and 3-APBA.
-
Heating: Gradually heat the mixture while stirring. The target temperature should be below the boiling point of the solvent and within the stable range for all reactants.
-
Observation: Observe the dissolution of 3-APBA as the temperature rises.
-
Polymerization at Elevated Temperature: Once the monomer is dissolved, maintain the temperature and proceed with the polymerization reaction.
Caution: Be aware that elevated temperatures can also affect the kinetics of the polymerization and the stability of the initiator and other components.
Strategy 4: Monomer Derivatization
If the above methods are not successful or are incompatible with your polymerization conditions, converting 3-APBA to a more soluble derivative, such as a pinacol (B44631) ester, can be an effective strategy. The pinacol ester protects the boronic acid group, making the molecule less polar and more soluble in common organic solvents. The protecting group can often be removed after polymerization if the free boronic acid is required.
Experimental Workflow for Derivatization Strategy
Caption: Workflow for using a more soluble 3-APBA derivative.
Experimental Protocol: Synthesis and Polymerization of 3-Aminophenylboronic Acid Pinacol Ester
-
Synthesis of 3-Aminophenylboronic Acid Pinacol Ester: The synthesis of the pinacol ester from 3-APBA can be achieved through various established methods, often involving the reaction of 3-APBA with pinacol in a suitable solvent. Detailed synthetic procedures can be found in the organic chemistry literature.
-
Polymerization:
-
Dissolution: Dissolve the synthesized 3-aminophenylboronic acid pinacol ester in the chosen organic polymerization solvent (e.g., THF, dioxane, or toluene). The increased solubility should allow for the preparation of a homogeneous solution at the desired concentration.
-
Reaction Setup: Proceed with the polymerization reaction according to your specific protocol (e.g., free radical, RAFT, or other controlled polymerization techniques).
-
-
Deprotection (if necessary): After polymerization, the pinacol protecting group can be removed to yield the final polymer with free boronic acid groups. This is typically achieved by hydrolysis under acidic conditions.
This comprehensive guide provides a range of strategies and detailed protocols to overcome the challenges associated with the poor solubility of 3-APBA in polymerization media. By systematically applying these troubleshooting steps, researchers can achieve successful and reproducible polymerizations for their specific applications.
References
- 1. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. 3-Aminophenylboronic acid monohydrate CAS#: 206658-89-1 [m.chemicalbook.com]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Acrylamidophenylboronic Acid-Glucose Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acrylamidophenylboronic acid (3-APB) for glucose binding applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind pH-dependent glucose binding by this compound (3-APB)?
A1: The glucose binding capability of 3-APB is governed by a pH-dependent equilibrium between two forms of the boronic acid group.[1][2] In its uncharged, trigonal planar form, the boronic acid has a low affinity for glucose. As the pH of the solution increases to approach the pKa of the boronic acid, it accepts a hydroxide (B78521) ion and transitions to a charged, tetrahedral boronate anion.[1] This anionic form has a much higher affinity for and can form a stable complex with the cis-diol groups of glucose.[2][3] Therefore, adjusting the pH to a level near or slightly above the pKa of 3-APB is crucial for achieving optimal glucose binding.
Q2: What is the pKa of this compound and how does it influence the optimal pH for glucose binding?
A2: The pKa of monomeric 3-aminophenylboronic acid is approximately 9.0. When polymerized into poly(this compound) (PAPBA), the pKa is reported to be around 9.3.[4] For maximal glucose binding, the pH of the experimental buffer should be adjusted to be close to this pKa value, as this ensures a significant population of the high-affinity tetrahedral boronate form.[1][2] It is important to note that the incorporation of electron-withdrawing groups on the phenyl ring can lower the pKa, making the boronic acid more effective at physiological pH (7.4).[5]
Q3: Can 3-APB be used for glucose sensing at physiological pH (7.4)?
A3: While the pKa of the unmodified PAPBA is around 9.3, it can still exhibit glucose sensitivity at a physiological pH of 7.4, as a fraction of the boronic acid groups will be in the active boronate form.[5] However, the binding affinity will be lower than at its optimal pH. To enhance glucose sensitivity under physiological conditions, researchers often copolymerize 3-APB with other monomers or modify the phenylboronic acid structure to lower its pKa.[5]
Q4: What are common interfering substances in 3-APB-based glucose sensing?
A4: Phenylboronic acids can bind to other molecules containing cis-diol groups, not just glucose. Common interfering substances in biological samples include other saccharides like fructose (B13574) and lactate.[3] However, in blood, glucose concentrations are typically much higher than those of other simple saccharides, which can minimize the practical impact of this interference.[6] For applications requiring high selectivity, the use of bis-boronic acid structures can improve glucose specificity.[7]
Q5: How does ionic strength affect the glucose binding of 3-APB?
A5: The ionic strength of the buffer can influence the glucose binding of 3-APB, particularly in hydrogel-based sensors. The formation of the charged boronate-glucose complex can lead to changes in Donnan osmotic pressure within a hydrogel, causing it to swell or shrink.[3][8] High ionic strength solutions can screen these electrostatic interactions, potentially reducing the sensor's response.[9][10] Therefore, it is important to consider and control the ionic strength of your buffers during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Glucose Binding Signal | Suboptimal pH: The pH of the buffer is too low, resulting in an insufficient concentration of the active boronate form. | Determine the pKa of your specific 3-APB-containing system and adjust the buffer pH to be near or slightly above this value. |
| Incorrect Buffer Composition: Components of the buffer may be interfering with the binding interaction. | Use a non-interfering buffer system. Phosphate (B84403) buffers are commonly used. Ensure all buffer components are compatible with your assay. | |
| Degraded 3-APB: Boronic acids can be susceptible to oxidative degradation. | Store 3-APB and its solutions protected from light and heat. Prepare fresh solutions regularly. | |
| Poor Reproducibility | Inconsistent pH: Small variations in buffer pH between experiments can lead to significant differences in binding. | Prepare a large batch of buffer and carefully verify the pH before each experiment. Use a calibrated pH meter. |
| Temperature Fluctuations: Binding affinity can be temperature-dependent. | Ensure all experiments are conducted at a consistent and controlled temperature. | |
| Aggregation of 3-APB Polymer: Poly(this compound) may aggregate under certain conditions, affecting its availability for glucose binding. | Optimize the polymer concentration and consider the use of co-solvents or surfactants if aggregation is observed. Sonication may help to disperse aggregates. | |
| High Background Signal | Non-specific Binding: The detection method (e.g., fluorescent probe) may be interacting non-specifically with the 3-APB or other components. | Include appropriate controls, such as experiments without glucose, to quantify and subtract the background signal. Consider using a different detection method or blocking agents. |
| Interference from Buffer Components: Some buffer components may be fluorescent or otherwise interfere with the signal detection. | Test the background signal of the buffer alone and choose components with minimal interference. | |
| Slow Response Time | Slow Diffusion: In hydrogel-based systems, the diffusion of glucose into the hydrogel matrix can be slow. | Use thinner hydrogel films or materials with a more porous structure to facilitate faster glucose diffusion. |
| Slow Binding Kinetics: While generally rapid, the kinetics of boronate ester formation can be a factor.[11] | Allow sufficient incubation time for the binding to reach equilibrium. This can be determined through time-course experiments. |
Quantitative Data
Experimental Protocols
Protocol: Determining the Optimal pH for 3-APB Glucose Binding using Fluorescence Spectroscopy
This protocol describes a method to determine the optimal pH for the interaction between a 3-APB-containing polymer and glucose using a fluorescent reporter dye. The principle is based on the displacement of the dye from the boronic acid by glucose, leading to a change in fluorescence.
Materials:
-
This compound (or a polymer containing 3-APB)
-
Glucose stock solution (e.g., 1 M in deionized water)
-
Fluorescent reporter dye that binds to boronic acids (e.g., Alizarin Red S)
-
A series of buffers with varying pH values (e.g., phosphate buffers from pH 6.0 to 10.0 in 0.5 pH unit increments)
-
Fluorometer and appropriate cuvettes or microplates
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 3-APB-containing polymer in deionized water.
-
Prepare a stock solution of the fluorescent reporter dye in a suitable solvent.
-
Prepare a series of glucose solutions of known concentrations by diluting the glucose stock solution with each of the prepared buffers.
-
-
Determination of Optimal Dye Concentration:
-
In a series of cuvettes or wells, add a fixed concentration of the 3-APB polymer and varying concentrations of the fluorescent dye in a buffer at a pH where some binding is expected (e.g., pH 8.0).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Select a dye concentration that gives a strong signal but is not saturating.
-
-
pH Profile Measurement:
-
For each pH buffer in your series:
-
Prepare a set of solutions containing a fixed concentration of the 3-APB polymer and the optimal concentration of the fluorescent dye.
-
To each solution, add a fixed, non-saturating concentration of glucose.
-
Prepare a corresponding set of control solutions without glucose.
-
-
Incubate all solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 30 minutes, this may need to be optimized).
-
Measure the fluorescence intensity of all solutions.
-
-
Data Analysis:
-
For each pH value, calculate the change in fluorescence upon the addition of glucose (ΔF = F_glucose - F_control).
-
Plot ΔF as a function of pH.
-
The pH at which the maximum change in fluorescence is observed represents the optimal pH for glucose binding under these conditions.
-
Visualizations
Caption: pH-dependent equilibrium of 3-APB and its binding to glucose.
Caption: Experimental workflow for determining optimal pH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. si-photonics.com [si-photonics.com]
- 11. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during 3-APBA functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the functionalization of 3-aminophenylboronic acid (3-APBA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of 3-APBA.
Guide 1: Low Reaction Yield
If you are experiencing low yields in your 3-APBA functionalization reaction, consult the following table to diagnose and address the potential cause.
| Observation | Potential Cause | Recommended Solution |
| Significant amount of starting material remaining | Incomplete reaction. | - Extend the reaction time.- Increase the reaction temperature.- Add more of a limiting reagent.- Check the activity of your catalyst. |
| Presence of known side products | Competing side reactions are favored. | - Optimize reaction conditions (e.g., lower temperature, adjust concentration).- Use a more selective catalyst.- Change the order of reagent addition. |
| Presence of unexpected products | Impure starting materials or solvent contamination. | - Verify the purity of all reagents and solvents using appropriate analytical techniques (NMR, LC-MS).- Purify starting materials if necessary. |
| Product loss during workup | Suboptimal extraction or purification procedure. | - Ensure complete transfer of all solutions during workup.- Perform multiple extractions with smaller volumes of solvent.- Check the pH of the aqueous layer to ensure the product is in the desired form (ionic or neutral) for efficient partitioning into the organic or aqueous phase.- If an emulsion forms during extraction, add brine to help break it up or filter the mixture through celite. |
| Yield over 100% | The isolated product is impure and contains residual solvent or byproducts. | - Ensure the product is thoroughly dried under vacuum.- Re-purify the product using an appropriate method (e.g., recrystallization, column chromatography). |
Guide 2: Presence of Specific Side Products
The formation of specific side products can provide clues about the underlying issues in your reaction.
| Side Product Observed | Potential Cause | Recommended Solution |
| Protodeboronation Product (Aniline Derivative) | The carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a common side reaction for boronic acids, especially under basic conditions and at elevated temperatures.[1] | - Optimize Reaction Conditions: Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ instead of NaOH).[1]- Use a Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, to protect the boronic acid moiety.[2][3]- pH Control: The rate of protodeboronation is highly pH-dependent. Maintaining an optimal pH can minimize this side reaction.[1][4][5] |
| Homocoupling Product (Biphenyl Derivative) | Oxidative coupling of two boronic acid molecules. | - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can promote homocoupling.- Use High-Purity Reagents: Ensure the purity of the boronic acid and other reagents. |
| N-acylated 3-APBA (in peptide coupling) | The amino group of 3-APBA reacts with the activated carboxylic acid intended for another amine. | - Protect the Amino Group: Protect the amino group of 3-APBA with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), before performing the coupling reaction. |
| Reaction with Solvent | The amino group of 3-APBA may react with certain solvents. | - Choose an Inert Solvent: Select a solvent that is unreactive towards amines under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during 3-APBA functionalization and how can I prevent them?
A1: The most common side reactions are protodeboronation (loss of the boronic acid group) and reactions involving the amino group (such as unwanted acylation).
-
To prevent protodeboronation:
-
To prevent unwanted reactions at the amino group:
Q2: Should I protect the amino group, the boronic acid, or both?
A2: The decision to use protecting groups depends on the specific reaction you are performing.
-
Protect the amino group when you are performing a reaction that is intended for the boronic acid moiety and the amino group could interfere (e.g., Suzuki-Miyaura coupling where the amine could coordinate to the palladium catalyst).
-
Protect the boronic acid group (by converting it to a boronic ester) when you are targeting the amino group for functionalization and the boronic acid is unstable under the reaction conditions.[2][3]
-
Protect both groups (orthogonal protection) when you are performing a multi-step synthesis where both the amino and boronic acid groups need to be selectively functionalized in different steps.[6][7]
Q3: What is orthogonal protection and when should I use it for 3-APBA?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[8] For 3-APBA, you would use an orthogonal protection strategy when you need to perform sequential reactions at the amino and boronic acid groups. For example, you could protect the amino group with Boc (acid-labile) and the boronic acid as a pinacol ester (stable to acid but can be cleaved under other conditions). This allows you to deprotect and react the amino group without affecting the boronic ester, and vice versa.[6][7]
Q4: My Suzuki-Miyaura coupling with 3-APBA is failing. What are the common causes?
A4: Failure in Suzuki-Miyaura coupling with 3-APBA can be due to several factors:
-
Protodeboronation: The boronic acid may be degrading under the reaction conditions. Consider using a pinacol ester of 3-APBA for improved stability.[2][3]
-
Catalyst Inactivation: The amino group of 3-APBA can coordinate to the palladium catalyst and inhibit its activity. Protecting the amino group can mitigate this issue.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. A thorough optimization of these parameters may be necessary. Ensure all reagents are of high purity and solvents are adequately degassed.
Q5: What is the best way to purify my functionalized 3-APBA derivative?
A5: The purification method will depend on the properties of your product.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method. For boronic acids, it is sometimes beneficial to use silica gel treated with boric acid to prevent streaking.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: If your product has a basic (amine) or acidic (boronic acid) handle, you can use acid-base extraction to separate it from neutral impurities. For example, the product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities, followed by neutralization of the aqueous layer and extraction of the pure product into an organic solvent.
Quantitative Data Summary
Table 1: Comparison of Protecting Groups for the Amino Group of 3-APBA
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl)[9] | Stable to base, hydrogenolysis |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine) | Stable to acid, hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |
Table 2: Comparison of Protecting Groups for the Boronic Acid Moiety
| Protecting Group | Common Introduction Method | Deprotection Conditions | Stability |
| Pinacol Ester | Reaction with pinacol | Acidic hydrolysis (can be difficult)[2] | Stable to chromatography, many reaction conditions |
| MIDA Ester | Reaction with N-methyliminodiacetic acid | Basic hydrolysis | Stable to a wide range of conditions |
| Trifluoroborate Salt | Reaction with KHF₂ | Acidic or basic hydrolysis | Highly stable |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Aminophenylboronic Acid
This protocol describes the protection of the amino group of 3-APBA using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolve 3-APBA: Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add Base: Add a base such as sodium bicarbonate or triethylamine (B128534) (1.5-2 equivalents).
-
Add Boc₂O: Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: EDC/NHS Coupling of a Carboxylic Acid to 3-APBA
This protocol details the coupling of a carboxylic acid to the amino group of 3-APBA using EDC and NHS.
-
Activate Carboxylic Acid: In a suitable anhydrous solvent (e.g., DMF or DCM), dissolve the carboxylic acid (1 equivalent), N-hydroxysuccinimide (NHS) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents).
-
Stir: Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
Add 3-APBA: Add a solution of 3-aminophenylboronic acid (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: A general workflow for the functionalization of 3-APBA.
Caption: A troubleshooting workflow for low-yield 3-APBA functionalization reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. jocpr.com [jocpr.com]
- 8. Protecting_group [chemeurope.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Poly(3-Acrylamidophenylboronic Acid)
For researchers, scientists, and drug development professionals working with stimuli-responsive polymers, a thorough understanding of their chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the characterization of polymers like poly(3-Acrylamidophenylboronic acid) (p(3-AAPBA)). This guide provides a comparative analysis of the NMR characterization of p(3-AAPBA) and contrasts it with two other relevant polymers, poly(4-vinylphenylboronic acid) (p(4-VPBA)) and poly(N-isopropylacrylamide) (PNIPAM), offering insights into their structural elucidation.
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for p(3-AAPBA) and the selected alternative polymers. These values are crucial for identifying the characteristic functional groups and the polymer backbone.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Polymer | Phenyl/Vinyl Protons | Polymer Backbone | Other Protons | Solvent |
| p(3-AAPBA) | 6.76–8.00 (br, ArH) | 1.39–2.11 (br) | 9.55 (br, OCNHAr), 8.00 (br, B(OH)₂) | DMSO-d₆ with D₂O |
| p(4-VPBA) | 6.2-7.8 (br, ArH) | 1.2-2.2 (br) | 7.8 (br, B(OH)₂) | DMSO-d₆ |
| PNIPAM | - | 1.47 (-CH₂-), 1.90 (-CH-) | 1.03 (-CH₃), 3.79 (-CH- of isopropyl) | D₂O |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Polymer | Phenyl/Vinyl Carbons | Polymer Backbone | Other Carbons | Solvent |
| p(3-AAPBA) | 122.9, 126.5, 127.8, 129.4, 134.5, 138.5 | ~43.1 | 162.9 (C=O) | DMSO-d₆ with D₂O |
| p(4-VPBA) | ~126, ~134, ~145 | ~40-45 | - | DMSO-d₆ |
| PNIPAM | - | ~35-45 | ~22 (-CH₃), ~41 (-CH- of isopropyl), ~175 (C=O) | D₂O |
Experimental Protocols
A detailed and standardized experimental protocol is essential for reproducible NMR characterization.
Protocol: ¹H and ¹³C NMR of Poly(this compound)
-
Sample Preparation:
-
Dissolve 5-10 mg of the poly(this compound) sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
To exchange labile protons (e.g., from B(OH)₂ and NH), add one drop of deuterium (B1214612) oxide (D₂O).
-
Vortex the sample until the polymer is fully dissolved. Gentle heating may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the NMR characterization of poly(this compound).
A Comparative Guide to Validating 3-Aminophenylboronic Acid (3-APBA) Incorporation in Polymers
For researchers, scientists, and drug development professionals working with functionalized polymers, confirming the successful incorporation of moieties like 3-aminophenylboronic acid (3-APBA) is a critical step. This guide provides a comparative overview of spectroscopic techniques for validating 3-APBA conjugation, with a primary focus on Fourier-Transform Infrared (FT-IR) spectroscopy. We present experimental data, detailed protocols, and a comparison with alternative methods to assist in selecting the most appropriate validation strategy.
Validating 3-APBA Incorporation with FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive, and widely accessible technique for identifying functional groups in polymers. By comparing the FT-IR spectrum of the base polymer, the 3-APBA monomer, and the final functionalized polymer, successful incorporation can be confirmed by the appearance of new characteristic peaks and the disappearance or shifting of others.
A common application is the conjugation of 3-APBA to a polymer with carboxylic acid groups, such as poly(acrylic acid) (PAA), via amide bond formation. The key spectral changes to look for are the appearance of amide I and II bands and the presence of characteristic peaks from the phenylboronic acid group.
Comparative FT-IR Data
The following table summarizes the key FT-IR vibrational bands for poly(acrylic acid), 3-aminophenylboronic acid, and the resulting PAA-3-APBA polymer. The successful conjugation is primarily evidenced by the appearance of the amide I and II bands and the retention of the B-O and phenyl group vibrations.
| Wavenumber (cm⁻¹) | Assignment | 3-APBA | Poly(acrylic acid) (PAA) | PAA-3-APBA | Interpretation of Incorporation |
| ~3400-3200 | O-H stretch (B(OH)₂) / N-H stretch | ✓ | ✓ | Retention of boronic acid and amine groups. | |
| ~3500-2500 | O-H stretch (carboxylic acid) | ✓ | Disappearance/reduction indicates consumption of carboxylic acid. | ||
| ~1717 | C=O stretch (carboxylic acid) | ✓ | Significant reduction in intensity confirms reaction of carboxylic acid groups. | ||
| ~1650-1630 | Amide I (C=O stretch) | ✓ | Primary indicator: Appearance of this band confirms amide bond formation. | ||
| ~1550 | Amide II (N-H bend) | ✓ | Primary indicator: Appearance of this band confirms amide bond formation. | ||
| ~1600, ~1475 | C=C stretch (aromatic ring) | ✓ | ✓ | Retention of the phenyl ring from 3-APBA. | |
| ~1350 | B-O stretch | ✓ | ✓ | Retention of the boronic acid group. | |
| ~800-700 | C-H out-of-plane bend (aromatic) | ✓ | ✓ | Retention of the substituted phenyl ring. |
Comparison with Alternative Validation Methods
While FT-IR is a powerful tool, other techniques can provide complementary and often more quantitative data to validate 3-APBA incorporation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the chemical environment of protons, allowing for the identification of specific structural features of the monomer and polymer. | - Quantitative analysis of incorporation percentage. - Provides detailed structural information. | - Requires polymer solubility in a suitable deuterated solvent. - Spectra can be complex and require expertise for interpretation. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of elements on a material's surface. | - Confirms the presence of boron and nitrogen on the polymer surface. - Can provide information about the chemical bonding environment. | - Highly surface-sensitive (top 1-10 nm). - Provides elemental quantification. | - Not a bulk analysis technique. - Can be affected by surface contamination. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Provides information about the thermal stability of the polymer and can be used to quantify the amount of incorporated 3-APBA based on weight loss profiles. | - Provides quantitative information on the degree of functionalization. - Can assess changes in thermal stability upon functionalization. | - Indirect method for confirming incorporation. - Requires distinct thermal decomposition profiles for the monomer and polymer. |
Experimental Protocols
Synthesis of 3-APBA Functionalized Poly(acrylic acid) via EDC/NHS Coupling
This protocol describes a general method for conjugating 3-APBA to a PAA backbone.
-
Dissolve PAA: Dissolve poly(acrylic acid) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0) to a desired concentration (e.g., 1 mg/mL).
-
Activate Carboxylic Acid Groups: Add a molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to the PAA solution. A typical molar ratio is PAA-COOH : EDC : NHS of 1 : 2 : 2.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Add 3-APBA: Add a molar excess of 3-aminophenylboronic acid to the activated PAA solution.
-
React: Allow the conjugation reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Purify: Purify the PAA-3-APBA conjugate by dialysis against deionized water for 2-3 days to remove unreacted reagents, followed by lyophilization to obtain the final product.
FT-IR Analysis of Polymer Samples (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for polymer films and powders.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the polymer powder or a thin film onto the ATR crystal.
-
Apply Pressure: Use the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and normalization of the spectra for accurate comparison.
-
Analysis: Compare the spectra of the base polymer, 3-APBA, and the functionalized polymer to identify the key spectral changes outlined in the data table.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the validation techniques, the following diagrams are provided.
Caption: Workflow for 3-APBA conjugation and validation.
Caption: Comparison of analytical methods for validation.
A Comparative Guide to 3-Acrylamidophenylboronic Acid and 4-Vinylphenylboronic Acid for Glucose Sensor Development
For Researchers, Scientists, and Drug Development Professionals
The development of accurate and reliable glucose sensors is paramount in diabetes management and various biomedical applications. Phenylboronic acid derivatives have emerged as promising synthetic receptors for glucose due to their ability to form reversible covalent bonds with diols. This guide provides a comparative analysis of two commonly used functional monomers, 3-Acrylamidophenylboronic acid (3-APB) and 4-vinylphenylboronic acid (4-VPBA), for the fabrication of glucose sensors. This comparison aims to assist researchers in selecting the appropriate building block for their specific sensor design and performance requirements.
Performance Comparison
Table 1: Performance Characteristics of Glucose Sensors Based on 3-APB and 4-VPBA
| Performance Metric | This compound (3-APB) | 4-Vinylphenylboronic acid (4-VPBA) |
| Glucose Sensing Range | 27-468 mg/dL (in a PHEAA-ran-PAAPBA based system)[1] | Not explicitly stated in a comparable format. |
| Glucose Binding Affinity (Ka) | Not explicitly stated in a comparable format. | 212 M⁻¹ (for a poly(4-VPBA) microgel) |
| Sensitivity | High, with a standard error of estimate within 3% (in a PHEAA-ran-PAAPBA based system)[1] | Demonstrated excellent glucose sensitivity at pH 7.4 in a p(VPBA-NVCL) microgel.[2] |
| Selectivity | High binding specificity to glucose.[1] | High selectivity for glucose over other monosaccharides (fructose, galactose, and mannose). |
| Response Time | Not explicitly stated. | Not explicitly stated. |
| Operational Stability | Demonstrated reversible glucose binding.[1] | Not explicitly stated. |
Note: The data presented in this table are derived from different studies employing distinct polymer systems and measurement techniques. Therefore, these values should be considered as indicative of the potential performance of each boronic acid derivative and not as a direct comparison.
Signaling Pathway and Experimental Workflow
The fundamental principle behind glucose sensing with both 3-APB and 4-VPBA lies in the reversible formation of a cyclic ester between the boronic acid group and the cis-diol moieties of glucose. This interaction leads to a change in the physicochemical properties of the polymer, which can be detected by various transduction methods.
Caption: Glucose Sensing Mechanism of Phenylboronic Acid Derivatives.
The general workflow for developing and evaluating a glucose sensor using either 3-APB or 4-VPBA involves several key stages, from monomer synthesis and polymerization to sensor fabrication and performance testing.
Caption: General Experimental Workflow for Boronic Acid-Based Glucose Sensors.
Experimental Protocols
Detailed and standardized protocols for the direct comparison of 3-APB and 4-VPBA are not available. However, representative methods for the synthesis of the monomers and their incorporation into glucose-responsive polymers are provided below.
Synthesis of this compound (3-APB) Monomer
This protocol is adapted from the literature and describes the synthesis of the 3-APB monomer.
Materials:
-
3-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve 3-aminophenylboronic acid monohydrate in a 1:1 (v/v) mixture of THF and deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium bicarbonate to the solution while stirring.
-
Add acryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Remove the THF and water under vacuum to obtain the solid 3-APB monomer.
-
The crude product can be further purified by recrystallization.
Fabrication of a Poly(4-vinylphenylboronic acid) (P4VPBA)-based Hydrogel Sensor
This is a general protocol for the preparation of a P4VPBA-based hydrogel for glucose sensing.
Materials:
-
4-Vinylphenylboronic acid (4-VPBA)
-
A suitable cross-linker (e.g., N,N'-methylenebisacrylamide)
-
A suitable initiator (e.g., ammonium (B1175870) persulfate)
-
A suitable solvent (e.g., deionized water or a buffer solution)
Procedure:
-
Dissolve 4-VPBA and the cross-linker in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Add the initiator to the solution to initiate the polymerization reaction.
-
Allow the polymerization to proceed at a specific temperature for a set period to form the hydrogel.
-
Wash the resulting hydrogel extensively with the solvent to remove any unreacted monomers and initiator.
-
The hydrogel can then be incorporated into a sensor platform (e.g., coated onto an electrode or used as a swellable matrix for optical detection).
-
For glucose sensing, the hydrogel is exposed to glucose solutions of varying concentrations, and the resulting change in a physical property (e.g., swelling, conductivity, or optical properties) is measured.
Conclusion
Both this compound and 4-vinylphenylboronic acid are viable functional monomers for the development of glucose sensors. The choice between them will depend on the specific requirements of the sensor application, including the desired polymer architecture, sensing mechanism, and operational conditions. The acrylamido group in 3-APB may offer different polymerization kinetics and polymer properties compared to the vinyl group in 4-VPBA. Future research focusing on a direct, systematic comparison of these two monomers within the same sensor platform is needed to provide a definitive guide for their selection. Researchers are encouraged to consider the specific chemical and physical properties imparted by each monomer when designing their glucose sensing systems.
References
- 1. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Phenylboronic Acid Derivatives in Drug Delivery: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various phenylboronic acid (PBA) derivatives in drug delivery systems. Supported by experimental data, this analysis delves into key performance indicators, detailed methodologies, and the underlying mechanisms of action.
Phenylboronic acid and its derivatives have emerged as highly versatile building blocks in the design of intelligent drug delivery systems. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in biological molecules like sugars, glycoproteins, and ribonucleosides, allows for the creation of stimuli-responsive carriers that can release their therapeutic payload in response to specific physiological cues. This guide will compare the performance of different PBA-based platforms, including nanoparticles, hydrogels, and micelles, with a focus on their application in glucose-responsive insulin (B600854) delivery and targeted cancer therapy.
Key Performance Indicators: A Quantitative Comparison
The efficacy of a drug delivery system is determined by several key parameters, including its ability to efficiently load a therapeutic agent, retain it until it reaches the target site, and then release it in a controlled manner. The following tables summarize the quantitative performance of various PBA derivatives in different drug delivery formulations.
Table 1: Drug Loading and Encapsulation Efficiency
| Phenylboronic Acid Derivative/System | Drug | Drug Loading Capacity (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| Phenylboronic acid pinacol (B44631) ester (PBE)-conjugated dextran (B179266) nanoparticles | Doxorubicin (B1662922) (DOX) | 24.2 | 81.6 | [1] |
| 3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH) nanoparticles | Emodin (B1671224) | 2.1 | 78 | [2][3] |
| Poly(D-gluconamidoethyl methacrylate-r-3-methacrylamido phenylboronic acid) nanoparticles | Insulin | - | Up to 15 | [4] |
| Charge-switchable polymer with PBA | Insulin | 49 | 95 | [5] |
| PEG-b-PAsp-g-PBE micelles | Doxorubicin (DOX) | 30.0 | 43.2 | [6] |
| Phenylboronic acid-functionalized poly(propylene imine) dendrimers | Insulin | 2.3 | 92 | [7] |
| Amphiphilic copolymer with pendant PBA micelles | Doxorubicin (DOX) | ~50 | >95 | [8] |
| Cationic polymer with PBA and amino groups | Insulin | - | ~95 | [9] |
Table 2: Stimuli-Responsive Drug Release
| Phenylboronic Acid Derivative/System | Drug | Stimulus | Condition | Cumulative Release (%) | Time (h) | Reference |
| pH-Responsive | ||||||
| PBE-conjugated dextran nanoparticles (R-DCP/DOX) | Doxorubicin (DOX) | Acidic pH | pH 5.5 | >60 (vs. ~20 at pH 7.4) | 96 | [10] |
| PBAH nanoparticles | Emodin | Acidic pH | pH 5.0 | ~90 | 7 | [2] |
| Phenylboronic acid-functionalized nano-prodrug (PPPE) | Emodin | Acidic pH | pH 5.0 | >80 | 120 | [11] |
| ROS-Responsive | ||||||
| PBE-conjugated dextran nanoparticles (R-DCP/DOX) | Doxorubicin (DOX) | H₂O₂ | 1 mM | 62.9 | 240 | [1] |
| PBE-conjugated dextran nanoparticles (PR-DCP/DOX) | Doxorubicin (DOX) | H₂O₂ | 1 mM | 53.3 | 240 | [1] |
| Amphiphilic copolymer with pendant PBA micelles | Doxorubicin (DOX) | H₂O₂ | 100 µM | ~75 | 48 | [8] |
| Glucose-Responsive | ||||||
| Poly(propylene imine) dendrimers with PBA | Insulin | Glucose | 3 mg/mL | ~82 | - | [7] |
| Poly(propylene imine) dendrimers with PBA | Insulin | Glucose | 1 mg/mL | ~48 | - | [7] |
| Poly(propylene imine) dendrimers with PBA | Insulin | Glucose | Glucose-free | 26 | - | [7] |
Experimental Protocols
A clear understanding of the methodologies used to generate the performance data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Synthesis of Phenylboronic Acid-Functionalized Nanoparticles
Example: Preparation of 3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH) nanoparticles via solvent displacement. [2][3]
-
Monomer Synthesis: 3-(aminomethyl)phenylboronic acid hydrochloride is reacted with acryloyl chloride in the presence of a base (e.g., NaOH) at 0°C. The pH is then adjusted to 1.0 with HCl to precipitate the monomer, which is collected by filtration and washed with cold water.
-
Polymerization: The PBAH is synthesized by reversible addition-fragmentation chain-transfer (RAFT) polymerization of the monomer.
-
Nanoparticle Formation: PBAH is dissolved in an organic solvent (e.g., methanol). This polymer solution is then added dropwise to deionized water under stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the self-assembly and formation of nanoparticles.
-
Characterization: The size and morphology of the nanoparticles are characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)
General Procedure: [2][3][5][6]
-
Drug Loading: The drug is typically loaded during the nanoparticle formation process. For instance, the drug can be mixed with the polymer solution before its addition to the aqueous phase.
-
Separation of Free Drug: The nanoparticle suspension is centrifuged or dialyzed to separate the drug-loaded nanoparticles from the free, unloaded drug.
-
Quantification of Unloaded Drug: The amount of free drug in the supernatant or dialysate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DLC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Example: pH-Responsive Release from PBAH Nanoparticles. [2]
-
Preparation: A known amount of drug-loaded nanoparticle suspension is placed in a dialysis bag (with a specific molecular weight cut-off).
-
Release Experiment: The dialysis bag is immersed in a release medium with a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.0 for the acidic tumor microenvironment) at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is determined by UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug release is plotted against time.
Cytotoxicity Assay
MTT Assay for Cell Viability: [12][13]
-
Cell Seeding: Cells (e.g., cancer cells or normal cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls) for a specific period (e.g., 24, 48, or 72 hours). For PBA-based systems that may interact with glucose, a glucose-free medium is often used.[12]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few more hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability (%) is calculated as [(Absorbance of treated cells) / (Absorbance of control cells)] x 100.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the underlying principles of PBA-based drug delivery, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.
Conclusion and Future Perspectives
Phenylboronic acid derivatives offer a powerful and versatile platform for the development of advanced drug delivery systems. Their ability to respond to specific biological stimuli, such as changes in pH, glucose concentration, and reactive oxygen species levels, enables the targeted and controlled release of therapeutic agents, thereby enhancing efficacy and reducing side effects. The quantitative data presented in this guide highlights the significant potential of PBA-based nanoparticles, hydrogels, and micelles in various therapeutic areas, particularly in diabetes management and oncology.
Future research will likely focus on the development of multifunctional PBA-based systems that can respond to multiple stimuli simultaneously, further improving the precision of drug delivery. Moreover, the exploration of new PBA derivatives with tuned pKa values will be crucial for optimizing their responsiveness under physiological conditions. As our understanding of the interactions between PBA derivatives and biological systems deepens, we can expect to see the translation of these innovative drug delivery platforms from the laboratory to clinical applications.
References
- 1. Synthesis of multi-responsive poly(NIPA-co-DMAEMA)-PBA hydrogel nanoparticles in aqueous solution for application as glucose-sensitive insulin-releasing nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge-switchable polymeric complex for glucose-responsive insulin delivery in mice and pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic ester-modified anionic micelles for ROS-stimuli response in HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Glucose Binding Affinity of 3-Acrylamidophenylboronic Acid
For researchers, scientists, and professionals in drug development, the precise validation of molecular interactions is paramount. This guide provides a comparative analysis of the glucose binding affinity of 3-Acrylamidophenylboronic acid (3-APB), a synthetic receptor with significant potential in continuous glucose monitoring and glucose-responsive drug delivery systems. We present available quantitative data, detailed experimental protocols, and a comparison with alternative glucose-binding molecules to offer a comprehensive resource for evaluating 3-APB's performance.
Quantitative Analysis of Glucose Binding Affinity
The interaction between 3-APB and glucose is a reversible covalent interaction between the boronic acid moiety of 3-APB and the cis-diol groups of glucose. This interaction is pH-dependent, with optimal binding typically occurring at pH values above the pKa of the boronic acid. While extensive research has been conducted on polymers incorporating 3-APB, specific quantitative data for the binding affinity of the 3-APB monomer to glucose is not widely reported in the reviewed literature. However, data for closely related phenylboronic acid (PBA) derivatives provide a valuable benchmark for understanding its glucose binding capabilities.
| Compound/System | Analyte | Method | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |
| Phenylboronic Acid (PBA) | D-Glucose | Not Specified | 217 mM | 4.6 M-1 | [1] |
| Poly(NIPAM-co-AAPBA) Microgel | D-Glucose | Swelling Study | - | - | [2] |
| 3-Thienylboronic Acid | D-Glucose | Isothermal Titration Calorimetry | ~0.29 mM (at pH 10.6) | ~3400 M-1 (at pH 10.6) | |
| Glucokinase | D-Glucose | Enzyme Kinetics | ~8 mM (Km) | - | [3] |
| Glucose Oxidase | D-Glucose | Enzyme Kinetics | 4-25 mM (Km) | - |
Note: The binding affinity of 3-APB is often studied in the context of a polymer matrix, which can influence the apparent binding affinity due to microenvironmental effects and multivalency. The Michaelis constant (Km) for enzymes is provided as a proxy for substrate affinity.
Comparative Performance with Alternative Glucose Binders
This compound (3-APB): As a synthetic receptor, 3-APB offers the key advantage of reversible glucose binding, which is crucial for continuous monitoring applications. Its stability and the ability to be incorporated into various polymer architectures for sensor development are significant benefits. However, the glucose binding affinity is generally lower than that of biological receptors, and it can be influenced by pH.
Glucose Oxidase (GOx): This enzyme is the current gold standard in most commercial glucose meters. It offers high specificity and a strong signal. However, GOx is an enzyme and can be prone to denaturation, requires a continuous supply of its co-substrate (oxygen), and its activity can be affected by temperature and pH. The reaction is also irreversible, making it less suitable for continuous, reversible sensing without complex sensor designs.
Glucokinase (GCK): A key enzyme in glucose metabolism, glucokinase has a binding affinity for glucose that is in the physiological range.[3] Its activity is not inhibited by its product, glucose-6-phosphate, which is an advantage.[4] However, like other enzymes, its stability and the need for co-factors can be limitations for in vitro sensor applications.
Experimental Protocols
Synthesis of this compound (3-APB)
A common method for the synthesis of 3-APB involves the reaction of 3-aminophenylboronic acid with acryloyl chloride.[5]
Materials:
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath.
-
Slowly add sodium bicarbonate to the solution while stirring.
-
Add acryloyl chloride dropwise to the cooled mixture.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Remove the THF under vacuum.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to obtain the 3-APB product.
Determination of Glucose Binding Affinity by Fluorescence Spectroscopy
Fluorescence quenching is a widely used method to determine the binding affinity of phenylboronic acids to glucose. The intrinsic fluorescence of the phenylboronic acid derivative is quenched upon binding to glucose.
Materials:
-
This compound (or other phenylboronic acid derivative)
-
D-Glucose stock solution of known concentration
-
Phosphate buffer (pH 7.4 or other desired pH)
-
Fluorometer
Procedure:
-
Prepare a stock solution of 3-APB in the chosen buffer.
-
Prepare a series of glucose solutions of varying concentrations in the same buffer.
-
In a cuvette, place a known concentration of the 3-APB solution.
-
Measure the initial fluorescence intensity of the 3-APB solution.
-
Titrate the 3-APB solution with small aliquots of the glucose solutions.
-
After each addition of glucose, mix the solution and record the fluorescence intensity at the emission maximum.
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the glucose concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching) to determine the dissociation constant (Kd).
Visualizations
Caption: pH-dependent equilibrium and glucose binding of phenylboronic acid.
Caption: Experimental workflow for determining glucose binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose-Sensitive Nanoparticles Based On Poly(this compound-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Aminophenylboronic Acid (3-APBA) and Its Isomers in Responsive Systems
A detailed guide for researchers, scientists, and drug development professionals on the performance, synthesis, and signaling pathways of 2-APBA, 3-APBA, and 4-APBA in the design of responsive materials.
Introduction
Aminophenylboronic acids (APBAs) are a class of synthetic receptors that have garnered significant attention for their ability to reversibly bind with cis-diols, a functional group prevalent in biologically significant molecules like saccharides. This unique interaction forms the basis of "responsive" systems that can sense and react to specific biological cues, making them invaluable for applications ranging from glucose monitoring to targeted drug delivery. The position of the amino group on the phenyl ring—ortho (2-APBA), meta (3-APBA), or para (4-APBA)—profoundly influences the electronic properties, pKa, and binding affinity of the boronic acid moiety, thereby dictating the performance of the responsive system. This guide provides a comparative study of 3-APBA and its isomers, offering a comprehensive overview of their synthesis, performance in responsive systems, and the underlying signaling mechanisms.
Comparative Performance Data
The efficacy of APBA isomers in responsive systems is critically dependent on their intrinsic chemical properties and their interaction with the surrounding polymer matrix. The following tables summarize key quantitative data for 2-APBA, 3-APBA, and 4-APBA, providing a basis for selecting the appropriate isomer for a specific application.
Table 1: Physicochemical Properties of APBA Isomers
| Isomer | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| 2-APBA | (2-aminophenyl)boronic acid | C₆H₈BNO₂ | 136.95 | ~5.3 |
| 3-APBA | (3-aminophenyl)boronic acid | C₆H₈BNO₂ | 136.95 | ~8.9 |
| 4-APBA | (4-aminophenyl)boronic acid | C₆H₈BNO₂ | 136.95 | Not widely reported, but expected to be similar to 3-APBA |
Table 2: Performance in Glucose Sensing Applications
| Isomer | Polymer System | Detection Method | Limit of Detection (LOD) | Selectivity Profile | Reference |
| 2-APBA | Hydrogel | Swelling/Optical | - | Strong diol binding, even in mildly acidic conditions. | [1] |
| 3-APBA | Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes | Chemiresistive | 3.46 mM for D-glucose | Higher affinity for fructose (B13574) than glucose.[2] | [3] |
| 3-APBA | Screen-Printed Carbon Electrode | Electrochemical Impedance Spectroscopy | 8.53 x 10⁻⁹ M | High selectivity for glucose over fructose and sucrose.[4] | [4] |
| 4-APBA | - | - | - | - | - |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for the synthesis of APBA-functionalized monomers and a key assay for characterizing their binding affinity.
Synthesis of 3-Acrylamidophenylboronic Acid (3-AAPBA)
This protocol describes the synthesis of a common monomer used to incorporate 3-APBA into polymer chains.[5][6]
Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ether
Procedure:
-
Dissolve 6 mmol of acrylic acid in 4 mL of deionized water and adjust the pH to 4.8 with NaOH solution. Cool the solution to 4°C.[6]
-
Dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water and adjust the pH to 4.8 with NaOH solution.[6]
-
In a three-necked flask under a nitrogen atmosphere, cool the APBA solution to 4°C using an ice-water bath.
-
Add 6 mmol of EDCI to the APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.
-
Maintain the reaction at 4°C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.[6]
-
Filter the reaction mixture and extract the product with ether (4 x 20 mL).
-
Remove the ether by vacuum drying to obtain a white solid powder.[6]
-
Recrystallize the powder from water at low temperature, filter, and dry under vacuum to yield the final white crystalline product.[6]
Alizarin Red S (ARS) Assay for Determining Diol Binding Constants
The ARS assay is a widely used spectrophotometric method to determine the binding affinity of boronic acids for diols.[7][8][9]
Principle: Alizarin Red S (ARS) is a catechol-containing dye that forms a fluorescent complex with boronic acids. When a competing diol (e.g., glucose) is introduced, it displaces ARS from the boronic acid, leading to a decrease in fluorescence. This change in fluorescence can be used to calculate the binding constant between the boronic acid and the diol.[9]
Materials:
-
Boronic acid-containing compound
-
Alizarin Red S (ARS) solution
-
Diol solution (e.g., glucose, fructose)
-
Buffer solution (e.g., phosphate (B84403) buffer at desired pH)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the boronic acid compound and ARS in the chosen buffer.
-
In a cuvette, mix the boronic acid solution and the ARS solution to form the fluorescent complex.
-
Measure the initial fluorescence intensity.
-
Titrate the solution with increasing concentrations of the diol solution.
-
After each addition, allow the system to equilibrate and measure the fluorescence intensity.
-
The binding constant can be determined by fitting the fluorescence data to a competitive binding model.[7][9]
Signaling Pathways and Responsive Mechanisms
The responsive behavior of APBA-based systems is governed by the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester formed upon diol binding. The position of the amino group influences the pKa of the boronic acid and, consequently, the pH at which this equilibrium is most favorable.
Glucose-Responsive Swelling of a 3-APBA Functionalized Hydrogel
At a pH above the pKa of the boronic acid, the equilibrium favors the charged tetrahedral boronate form. The introduction of glucose leads to the formation of a boronate-glucose complex, which increases the charge density within the hydrogel network. The resulting electrostatic repulsion between the negatively charged boronate esters causes the hydrogel to swell.
Caption: Glucose-induced swelling mechanism of a 3-APBA hydrogel.
pH-Responsive Drug Release from an APBA-Functionalized Nanocarrier
In a drug delivery system, a therapeutic agent can be encapsulated within a nanocarrier functionalized with APBA. At physiological pH (around 7.4), which is below the pKa of 3-APBA, the boronic acid is predominantly in its neutral, hydrophobic state, leading to a collapsed nanocarrier and drug retention. In a more acidic environment, such as a tumor microenvironment (pH ~6.5), the equilibrium shifts, which can trigger a conformational change and subsequent drug release. The specific mechanism of release will depend on the overall design of the responsive polymer. For instance, if the drug is conjugated via a boronate ester bond, the acidic environment will cleave this bond, releasing the drug.
Caption: pH-triggered drug release from an APBA-functionalized nanocarrier.
Conclusion
The choice between 2-APBA, 3-APBA, and 4-APBA for the development of responsive systems is a critical design parameter. 2-APBA, with its lower pKa, offers the potential for strong diol binding even under mildly acidic conditions.[1] 3-APBA is the most studied isomer and has been successfully incorporated into a variety of glucose and pH-responsive systems. While less explored, 4-APBA presents another avenue for tuning the electronic properties of the phenylboronic acid moiety. A thorough understanding of the structure-property relationships of these isomers, as outlined in this guide, is essential for the rational design of next-generation responsive materials for biomedical and biotechnological applications. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their performance and to unlock their full potential.
References
- 1. Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of poly(N-isopropylacrylamide)-co-poly(phenylboronate ester) acrylate and study on their glucose-responsive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 3-Acrylamidophenylboronic Acid Copolymers
For researchers, scientists, and drug development professionals working with 3-Acrylamidophenylboronic acid (3-APBA) copolymers, accurate determination of molecular weight and its distribution is paramount for ensuring product performance and reproducibility. Gel Permeation Chromatography (GPC) is a widely adopted technique for this purpose. This guide provides a comprehensive comparison of GPC analysis with other key analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for 3-APBA Copolymer Characterization
The selection of an appropriate analytical technique for determining the molecular weight of 3-APBA copolymers depends on various factors including the desired information (average molecular weight, distribution, absolute vs. relative values), sample properties, and available instrumentation.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume in solution. | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Robust, reproducible, provides information on molecular weight distribution. | Relative measurement requiring calibration, potential for column interactions with polar polymers. |
| Mass Spectrometry (e.g., MALDI-TOF) | Measurement of mass-to-charge ratio of ionized molecules. | Absolute molecular weight of individual polymer chains, end-group analysis. | Provides absolute molecular weight, high resolution for low molecular weight polymers. | Fragmentation of large polymers can be an issue, mass discrimination for higher molecular weight species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the nuclear magnetic properties of atomic nuclei. | Number-average molecular weight (Mn) through end-group analysis, copolymer composition. | Provides absolute Mn, detailed structural information. | Limited to polymers with distinct and quantifiable end-group signals, less accurate for high molecular weight polymers. |
| Static Light Scattering (SLS) | Measurement of the intensity of scattered light from a polymer solution. | Absolute weight-average molecular weight (Mw), radius of gyration (Rg), second virial coefficient (A2). | Provides absolute Mw without calibration standards. | Requires accurate knowledge of the refractive index increment (dn/dc), sensitive to sample purity. |
| Viscometry | Measurement of the viscosity of a polymer solution. | Viscosity-average molecular weight (Mv). | Simple, inexpensive. | Provides only an average molecular weight, requires Mark-Houwink constants specific to the polymer-solvent system. |
Experimental Data for GPC Analysis of 3-APBA Copolymers
The following table summarizes experimental data obtained from the GPC analysis of various 3-APBA copolymers.
| Copolymer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PNIPAM-b-PAPBA | 7,780 | 1.22 - 1.39 | [1] |
| PAPBA | 19,200 | 1.13 | [2] |
| PMAA-co-AAPBA | 40,500 (Mw) | 1.2 | [3] |
Note: PNIPAM = Poly(N-isopropylacrylamide), PAPBA = Poly(this compound), PMAA = Poly(methacrylic acid), AAPBA = this compound.
Experimental Protocols
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of 3-APBA copolymers.
Instrumentation: A standard GPC system equipped with a pump, injector, a set of GPC columns (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector.
Materials:
-
3-APBA copolymer sample
-
Mobile phase: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) with 0.05 M Lithium Bromide (LiBr)
-
Calibration standards (e.g., polystyrene or poly(methyl methacrylate) of known molecular weights)
Procedure:
-
Sample Preparation: Dissolve the 3-APBA copolymer in the mobile phase at a concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrument Setup: Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).
-
Calibration: Inject a series of calibration standards of known molecular weights to generate a calibration curve (log molecular weight vs. elution volume).
-
Sample Analysis: Inject the prepared 3-APBA copolymer sample.
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the copolymer from its chromatogram. Due to the polar nature of the boronic acid moiety, interactions with the GPC column packing can sometimes occur. The addition of salts like LiBr to the mobile phase can help to suppress these interactions. In some cases, protection of the boronic acid group may be necessary to obtain accurate results.
Mass Spectrometry (MALDI-TOF)
Objective: To determine the absolute molecular weight of 3-APBA copolymer chains.
Instrumentation: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
Materials:
-
3-APBA copolymer sample
-
Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA))
-
Cationizing agent (e.g., sodium trifluoroacetate)
-
Solvent (e.g., THF or acetone)
Procedure:
-
Sample Preparation: Prepare a solution of the 3-APBA copolymer (approx. 1 mg/mL), the matrix (approx. 10 mg/mL), and the cationizing agent (approx. 1 mg/mL) in a suitable solvent.
-
Target Spotting: Mix the sample, matrix, and cationizing agent solutions and spot a small volume (approx. 1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.
-
Mass Analysis: Insert the target plate into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific mass. From this distribution, the absolute molecular weight can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the number-average molecular weight (Mn) of 3-APBA copolymers by end-group analysis.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
3-APBA copolymer sample
-
Deuterated solvent (e.g., DMSO-d6, D2O)
Procedure:
-
Sample Preparation: Dissolve the 3-APBA copolymer in a suitable deuterated solvent.
-
NMR Analysis: Acquire a quantitative ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the signals corresponding to the protons of the repeating monomer units and the protons of a specific end-group of the polymer chain. Integrate these signals accurately. The number-average molecular weight (Mn) can be calculated using the following formula: Mn = (Area of monomer repeat unit / Number of protons in monomer repeat unit) * (Number of protons in end group / Area of end group) * Molecular weight of monomer repeat unit + Molecular weight of end groups.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting an analytical technique, the following diagrams are provided.
References
Thermal Stability of 3-Aminophenylboronic Acid (3-APBA) Containing Polymers: A Comparative Analysis by TGA
The introduction of 3-APBA into a polymer backbone is anticipated to influence its thermal stability due to the presence of the boronic acid group and the aromatic ring. The boronic acid moiety can undergo dehydration at elevated temperatures, potentially leading to the formation of boroxine (B1236090) crosslinks. This crosslinking can enhance the thermal stability and increase the char yield of the polymer. The aromatic ring inherently contributes to thermal resistance.
Comparative TGA Data Framework
To objectively assess the impact of 3-APBA on the thermal stability of a polymer, a comparative TGA would be essential. Below is a template for how such data would be presented, comparing a hypothetical 3-APBA-containing polymer with its parent polymer.
| Polymer Sample | Onset Decomposition Temp. (Tonset) (°C) | Temp. at 5% Weight Loss (Td5%) (°C) | Temp. at 10% Weight Loss (Td10%) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 800°C (%) |
| Parent Polymer (without 3-APBA) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Polymer with 3-APBA | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Despite extensive searches, specific quantitative TGA data for a direct comparison of a polymer with and without 3-APBA could not be located in the available literature. The table above serves as a template for how such data should be structured for a meaningful comparison.
Experimental Protocol for TGA Analysis
A detailed experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following outlines a standard procedure for the thermal stability analysis of polymers.
Objective: To determine and compare the thermal stability of a parent polymer and its 3-APBA-containing derivative using thermogravimetric analysis.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Ensure polymer samples are dry and in a powdered or film form to maximize surface area and ensure uniform heating.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
TGA Measurement:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), the temperatures at 5% and 10% weight loss (Td5% and Td10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
-
Calculate the char yield as the percentage of the initial weight remaining at the final temperature.
-
-
Comparison: Repeat the procedure for both the parent polymer and the 3-APBA-containing polymer under identical conditions to ensure a valid comparison.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for a comparative thermal stability study and the potential chemical transformations that 3-APBA-containing polymers may undergo during thermal degradation.
Safety Operating Guide
Safe Disposal of 3-Acrylamidophenylboronic Acid: A Procedural Guide
For Immediate Reference: Treat all 3-Acrylamidophenylboronic acid waste as hazardous. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its classification for acute toxicity if swallowed, in contact with skin, or if inhaled, proper handling and disposal are critical.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
A summary of required and recommended PPE is provided below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Inspect gloves for any signs of degradation before use and dispose of contaminated gloves as hazardous waste. |
| Body Protection | A fully fastened lab coat is required to protect against skin contact. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[4] |
Disposal Procedures
There are two primary routes for the disposal of this compound waste: collection for hazardous waste disposal by a licensed contractor and in-lab neutralization for small quantities, if permitted by your institution's Environmental Health and Safety (EHS) department.
Option 1: Collection for Hazardous Waste Disposal (Recommended)
This is the most straightforward and recommended method for all forms of this compound waste.
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Collect solid waste (e.g., unused powder, contaminated weighing paper, gloves) in a designated, sealable container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, designated, and sealable container.
-
-
Containerization and Labeling :
-
Storage and Pickup :
-
Store sealed waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for arranging hazardous waste pickup.
-
Option 2: In-Lab Neutralization of Small Quantities (Requires EHS Approval)
For small quantities of aqueous solutions containing this compound, in-lab neutralization of the boronic acid moiety may be permissible. This procedure should only be performed after obtaining explicit approval from your institution's EHS department.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol is designed to neutralize the acidic nature of the boronic acid group. The entire resulting solution must still be collected as hazardous waste due to the acrylamide (B121943) component.
Materials:
-
Aqueous waste containing this compound
-
Sodium bicarbonate (baking soda) or other mild base
-
pH indicator strips or a calibrated pH meter
-
Appropriate beaker or flask
-
Stir bar and stir plate
Procedure:
-
Preparation : Perform this procedure in a chemical fume hood. Place the aqueous waste solution in a beaker or flask of appropriate size to allow for stirring and potential gas evolution.
-
Neutralization : Slowly and in small portions, add sodium bicarbonate to the stirring solution. Mild gas (carbon dioxide) evolution may occur.
-
pH Monitoring : After the initial reaction subsides, check the pH of the solution. Continue to add the mild base until the pH is within a neutral range, typically between 6.0 and 8.0.[4][5]
-
Collection : Transfer the neutralized solution to a designated hazardous waste container for aqueous chemical waste. Clearly label the container with its contents.
-
Final Disposal : Arrange for pickup of the hazardous waste container through your institution's EHS department.
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and alert others. For small spills, and if you are trained to do so, use an inert absorbent material to contain the spill. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with soap and water, and collect all cleaning materials as hazardous waste.
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates should also be collected as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-Acrylamidophenylboronic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Acrylamidophenylboronic acid. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving for extended handling. | Provides a barrier against skin contact.[2] |
| Body Protection | A fully fastened lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | An air-purifying respirator with a particulate filter (N95, R95, or P95). For higher exposure potential, a full-facepiece respirator or a Powered Air-Purifying Respirator (PAPR) is recommended. | Protects against the inhalation of harmful dust particles.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any airborne dust. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Post-Handling: Thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and excess reagent, must be collected in a designated, clearly labeled, and sealable container for solid hazardous waste.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[6]
Labeling and Storage:
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Store sealed waste containers in a designated satellite accumulation area away from incompatible materials until collection by environmental health and safety personnel.
Hazard Identification and Mitigation Workflow
Caption: A workflow for identifying and mitigating hazards associated with this compound.
Safe Handling and Disposal Logic
Caption: Logical steps for the safe handling and disposal of this compound.
References
- 1. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
